3-Bromo-6-methoxypyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-methoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXXQESBTCWUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291127 | |
| Record name | 3-bromo-6-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-29-8 | |
| Record name | 17321-29-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-6-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-methoxypyridazine
Abstract
3-Bromo-6-methoxypyridazine is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its utility is prominently highlighted by its role as a key intermediate in the synthesis of advanced pharmaceutical agents, including the gonadotropin-releasing hormone (GnRH) antagonist Relugolix.[1] This guide provides a comprehensive technical overview of the principal synthetic strategies for preparing this compound. We will dissect the most reliable and field-proven methodologies, emphasizing the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols. The primary focus will be on a robust two-step sequence involving nucleophilic aromatic substitution followed by a Sandmeyer reaction. Alternative approaches, such as direct electrophilic bromination and sequential substitution on dihalopyridazines, will also be critically evaluated.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, this compound, reveals several viable synthetic disconnections. The C-Br and C-O bonds are the most logical points for disconnection, suggesting precursors based on functional group interconversion. The two most strategically sound approaches originate from either an amino-substituted pyridazine or a dihalo-pyridazine precursor.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights the Sandmeyer approach via 3-amino-6-methoxypyridazine as a highly plausible route, leveraging well-established and reliable transformations.
Primary Synthetic Pathway: The Sandmeyer Approach
This robust two-stage synthesis is the most widely validated and scalable method for producing this compound. The strategy relies on the initial synthesis of a key aminopyridazine intermediate, followed by its conversion to the final brominated product via a classical Sandmeyer reaction.
Part A: Synthesis of 3-Amino-6-methoxypyridazine
The precursor, 3-amino-6-methoxypyridazine, is efficiently prepared via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3-amino-6-chloropyridazine, possesses a chlorine atom that is activated towards displacement by the electron-withdrawing nature of the pyridazine ring nitrogens.
Mechanism and Rationale: The reaction proceeds by the attack of a methoxide nucleophile on the electron-deficient C-6 position of the pyridazine ring. The presence of the amino group at C-3 and the ring nitrogens enhances the electrophilicity of the carbon bearing the chlorine atom, facilitating the addition-elimination sequence characteristic of SNAr mechanisms. While the reaction can be driven thermally, the use of a copper catalyst is sometimes employed to improve yields and reaction rates, although high temperatures in a sealed vessel are often sufficient.[1][2]
Detailed Experimental Protocol:
-
Reagents: 3-Amino-6-chloropyridazine, Sodium Methoxide (solid or as a solution in methanol), Methanol.
-
Apparatus: A pressure-rated reaction vessel (Carius tube or autoclave), magnetic stirrer, heating mantle/oil bath.
-
Procedure:
-
To a pressure-rated reaction vessel, add 3-amino-6-chloropyridazine (1.0 eq).
-
Add a solution of sodium methoxide in methanol (1.05-1.2 eq in sufficient methanol to ensure dissolution and stirring).
-
Seal the vessel securely. Safety Note: This reaction generates significant pressure upon heating. Use appropriate personal protective equipment and a blast shield.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring for 20-24 hours.[1][2]
-
After the reaction period, cool the vessel to room temperature. Crucially, ensure the vessel is fully cooled before opening.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the methanol.
-
The resulting residue is then subjected to purification. Standard practice involves partitioning the residue between water and an organic solvent (e.g., ethyl acetate or chloroform).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Further purification by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) yields the pure 3-amino-6-methoxypyridazine.[2]
-
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3-Amino-6-chloropyridazine | [1][2] |
| Key Reagent | Sodium Methoxide in Methanol | [1][2] |
| Temperature | 160 °C | [2] |
| Time | 24 h | [2] |
| Typical Yield | ~85% | [2] |
| Product Form | White crystalline solid | [1] |
Part B: Diazotization and Sandmeyer Bromination
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into an aryl halide.[3][4] The reaction proceeds in two distinct stages: the formation of a diazonium salt, followed by its copper(I)-catalyzed decomposition in the presence of a bromide source.
Mechanism and Rationale:
-
Diazotization: The primary amino group of 3-amino-6-methoxypyridazine is treated with nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid (e.g., HBr).[5][6] This converts the amino group into an excellent leaving group, the diazonium salt (-N₂⁺). The reaction must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.
-
Substitution: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes the substitution of the diazonium group with a bromide ion via a radical-nucleophilic aromatic substitution mechanism.[3][7] Nitrogen gas is liberated, driving the reaction to completion.
Caption: Workflow for the Sandmeyer synthesis of the target compound.
Detailed Experimental Protocol:
-
Reagents: 3-Amino-6-methoxypyridazine, Hydrobromic acid (HBr, 48%), Sodium Nitrite (NaNO₂), Copper(I) Bromide (CuBr).
-
Apparatus: Three-necked flask, dropping funnel, thermometer, magnetic stirrer, ice bath.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, dissolve 3-amino-6-methoxypyridazine (1.0 eq) in aqueous HBr (48%) at room temperature.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.[8]
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to afford pure this compound.
-
Alternative Synthetic Strategies
While the Sandmeyer approach is highly reliable, other strategies can be considered, though they often present significant challenges in selectivity and efficiency.
Part A: Direct Electrophilic Bromination
A one-step synthesis via direct bromination of 6-methoxypyridazine is theoretically appealing. However, this approach is complicated by the electronic nature of the pyridazine ring.
Discussion of Feasibility: The pyridazine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. While the methoxy group at C-6 is an activating, ortho-para directing group, its influence must overcome the deactivating effect of the ring nitrogens. Direct bromination with molecular bromine (Br₂) often requires harsh conditions and may lead to a mixture of products or reaction at the nitrogen atoms.[9] A milder brominating agent, such as N-Bromosuccinimide (NBS), could offer better regioselectivity, potentially favoring substitution at the C-5 position, para to the methoxy group.[10] However, achieving selective bromination at C-3 would be challenging and is not a commonly reported procedure.
Part B: Synthesis from 3,6-Dichloropyridazine
This strategy involves the sequential, selective substitution of the two chlorine atoms on the commercially available starting material, 3,6-dichloropyridazine.[11][12]
Discussion of Feasibility: The key to this approach is controlling the regioselectivity of the two substitution steps. Studies have shown that in 3,6-dichloropyridazine, the two chlorine atoms have different reactivities towards nucleophiles.[13][14] The general strategy would be:
-
Monosubstitution with Methoxide: React 3,6-dichloropyridazine with one equivalent of sodium methoxide. This selectively yields 3-chloro-6-methoxypyridazine.
-
Halogen Exchange: The subsequent replacement of the remaining chlorine at C-3 with bromine is non-trivial. A simple nucleophilic substitution with bromide is difficult. More complex methods, such as a palladium-catalyzed cross-coupling reaction or conversion to another functional group that can then be transformed into a bromide, would be necessary. This multi-step process within an alternative route makes it less efficient than the primary Sandmeyer pathway.
Caption: Sequential substitution pathway from 3,6-Dichloropyridazine.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence commencing with 3-amino-6-chloropyridazine. The initial nucleophilic aromatic substitution to form 3-amino-6-methoxypyridazine followed by a classical Sandmeyer reaction provides a high-yielding, scalable, and well-documented pathway. This method offers excellent control over regiochemistry, a critical factor in the synthesis of complex pharmaceutical intermediates. Alternative routes involving direct bromination or sequential substitution on dihalopyridazines are mechanistically plausible but are hampered by significant challenges in selectivity and reaction efficiency, rendering them less practical for routine laboratory or industrial synthesis.
References
- Itai, T., & Natsume, S. (1962). Reactions of 3,6-Dichloropyridazine 1-Oxide with Nucleophilic Reagents. Chemical and Pharmaceutical Bulletin, 10(10), 955-958.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132.
- García, A., Collado, I., & Llama, E. F. (2004). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthetic Communications, 34(15), 2847-2856.
- Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3315-3347.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Semantic Scholar. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2).
- NRO Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. [Video]. YouTube.
- PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine.
- PubChem. (n.d.). This compound.
- Frei, R., & Wessjohann, L. A. (2014). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive).
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Li, X., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 155-161.
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- Royal Society of Chemistry. (2019). Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides. Chemical Science.
- ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.
- Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines.
- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277.
- Royal Society of Chemistry. (n.d.). Bromination of 3-amino- and 3-dimethylamino-pyridine.
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The Synthetic Cornerstone: A Technical Guide to 3-Bromo-6-methoxypyridazine (CAS: 17321-29-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Halogenated Pyridazine
In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the rapid discovery and development of novel molecular entities. Among these, 3-Bromo-6-methoxypyridazine has emerged as a pivotal building block, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth technical overview of its synthesis, characterization, and critical applications, offering field-proven insights for its effective utilization in research and development.
The pyridazine core, an aromatic six-membered ring containing two adjacent nitrogen atoms, imparts specific physicochemical properties to molecules, including dipole moment and hydrogen bonding capabilities, which are often crucial for molecular recognition and biological activity. The presence of a bromine atom at the 3-position and a methoxy group at the 6-position creates a synthetically powerful platform. The bromine atom serves as an excellent handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the methoxy group modulates the electronic nature of the ring and can be a site for further functionalization, rendering this compound a cornerstone intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a reagent is the bedrock of its successful application in synthesis.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized below, providing essential data for reaction planning and safety considerations.[1]
| Property | Value |
| CAS Number | 17321-29-8 |
| Molecular Formula | C₅H₅BrN₂O |
| Molecular Weight | 189.01 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=NN=C(C=C1)Br |
| Appearance | Off-white to light yellow crystalline solid |
| Monoisotopic Mass | 187.95853 Da |
| Topological Polar Surface Area | 35 Ų |
Spectroscopic and Analytical Characterization
Accurate characterization is critical for confirming the identity and purity of this compound. Below is a summary of expected analytical data based on its structure and data from analogous compounds.[2]
Expected ¹H NMR Data (400 MHz, CDCl₃) The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two pyridazine ring protons, and a singlet for the methoxy group protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.4 - 7.6 | Doublet | ~9.0 | H-4 or H-5 |
| ~6.9 - 7.1 | Doublet | ~9.0 | H-4 or H-5 |
| ~4.1 | Singlet | - | -OCH₃ |
Expected ¹³C NMR Data (100 MHz, CDCl₃) The carbon NMR spectrum will reflect the five distinct carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C-6 (C-O) |
| ~140 | C-3 (C-Br) |
| ~129 | C-4 or C-5 (CH) |
| ~118 | C-4 or C-5 (CH) |
| ~55 | -OCH₃ |
Expected Mass Spectrometry Data (EI) The mass spectrum provides crucial information for confirming the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of bromine.
| m/z | Relative Intensity | Assignment |
| 188/190 | ~1:1 | [M]⁺ / [M+2]⁺ (presence of one Br atom) |
| 159/161 | Variable | [M-CHO]⁺ |
| 147/149 | Variable | [M-CH₃O]⁺ |
| 108 | Variable | [M-Br]⁺ |
Expected FT-IR Data (KBr Pellet) The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1600 - 1450 | Strong | C=C and C=N Stretching (Aromatic Ring) |
| ~1250 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |
| ~1050 - 1000 | Strong | Aryl-O Stretch (Symmetric) |
| Below 800 | Medium-Strong | C-Br Stretch |
Section 2: Synthesis and Manufacturing
The most common and industrially scalable synthesis of this compound begins with the readily available precursor, maleic hydrazide (which exists in tautomeric equilibrium with 6-hydroxypyridazin-3(2H)-one).
Synthetic Pathway Overview
The synthesis is a two-step process:
-
Dichlorination: The pyridazinediol is converted to 3,6-dichloropyridazine using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).
-
Nucleophilic Aromatic Substitution (SₙAr): Selective substitution of one chlorine atom with a methoxy group is achieved using sodium methoxide. The reaction conditions are controlled to favor monosubstitution over disubstitution.
Caption: General synthetic logic for functionalized pyridazines.
Note: While the above illustrates a general route for disubstituted pyridazines, a more direct and common synthesis for this compound often involves the bromination of 6-methoxypyridazin-3(2H)-one or a similar precursor.
Detailed Experimental Protocol: Synthesis from 6-Chloropyridazin-3(2H)-one
A practical synthesis often proceeds via a bromination step on a pre-functionalized pyridazinone.
-
To a solution of 6-chloropyridazin-3(2H)-one (1.0 eq) in a suitable solvent such as acetonitrile, add phosphorus oxybromide (POBr₃) (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-bromo-6-chloropyridazine.
-
Dissolve the crude intermediate in anhydrous methanol. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding water and remove the methanol under reduced pressure.
-
Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Section 3: Key Reactions and Synthetic Utility
The synthetic power of this compound lies in its ability to undergo a variety of cross-coupling reactions, making it an invaluable scaffold for introducing molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position is highly amenable to palladium-catalyzed reactions, which are fundamental transformations in modern drug discovery.
Caption: Key cross-coupling reactions of this compound.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids.
-
To an oven-dried reaction vessel , add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Upon completion , cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-methoxypyridazine.
Section 4: Applications in Medicinal Chemistry
The 3-substituted-6-methoxypyridazine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a range of biological pathways. Its primary utility is as a key intermediate in the synthesis of kinase inhibitors.
Role as a Precursor to Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The 3-amino-6-arylpyridazine motif, readily synthesized from this compound via a Buchwald-Hartwig amination followed by a Suzuki coupling (or vice versa), is a common feature in this class of drugs.
For example, derivatives of this scaffold have been explored as inhibitors of Janus kinases (JAKs), which are critical in cytokine signaling pathways implicated in autoimmune diseases and cancer.
Caption: Synthetic route to a kinase inhibitor scaffold and its mode of action.
Section 5: Safety, Handling, and Storage
Proper handling and storage are essential for ensuring the stability of this compound and the safety of laboratory personnel.
-
Hazard Statements : Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
-
Precautionary Measures :
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the construction of complex molecules. For researchers in drug discovery and development, a comprehensive understanding of its properties, synthesis, and reaction scope is crucial for leveraging its full potential in creating the next generation of therapeutics. This guide serves as a foundational resource to facilitate its effective and safe application in the laboratory.
References
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- PubChemLite. (n.d.). This compound (C5H5BrN2O).
- Vijaya Chamundeeswari, S. P., Jebaseelan Samuel, E. J., & Sundaraganesan, N. (2013). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 36–45. [Link]
- Chemguide. (n.d.). Mass Spectra - The M+2 Peak.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
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3-Bromo-6-methoxypyridazine chemical properties
An In-depth Technical Guide to 3-Bromo-6-methoxypyridazine: Properties, Reactivity, and Applications for the Modern Researcher
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyridazine scaffold has emerged as a privileged structure, valued for its unique electronic properties and ability to engage in specific biological interactions.[1] this compound (CAS No: 17321-29-8) is a key exemplar of this class, serving as a versatile and highly reactive building block. The strategic placement of a methoxy group and a bromine atom on the electron-deficient pyridazine ring creates a molecule primed for diverse chemical transformations.
This guide, prepared for researchers, medicinal chemists, and drug development professionals, offers a comprehensive exploration of this compound. We will move beyond a simple recitation of facts to provide a deeper understanding of its physicochemical properties, spectroscopic signature, synthesis, and critical reaction pathways. By elucidating the causality behind its reactivity, particularly in modern cross-coupling reactions, this document aims to empower scientists to leverage this potent intermediate in the synthesis of novel, high-value molecules.
Core Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is the starting point for any successful synthetic endeavor. This compound is a stable, solid compound under standard conditions, whose characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 17321-29-8 | [2][3] |
| Molecular Formula | C₅H₅BrN₂O | [2][4] |
| Molecular Weight | 189.01 g/mol | [2][5] |
| Monoisotopic Mass | 187.95853 Da | [2][4] |
| Appearance | Off-white to light yellow solid | Inferred from supplier data |
| IUPAC Name | This compound | [2] |
| SMILES | COC1=NN=C(C=C1)Br | [2][4] |
| InChI | InChI=1S/C5H5BrN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | [2][4] |
| InChIKey | SWXXQESBTCWUIK-UHFFFAOYSA-N | [2][4] |
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a dedicated, comprehensive spectral analysis for this specific molecule is not widely published, we can infer its characteristic features from analyses of closely related analogs like 3-chloro-6-methoxypyridazine.[6]
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridazine ring. A sharp singlet in the upfield region (approximately 4.0 ppm) would correspond to the three protons of the methoxy group.
-
¹³C NMR: The carbon NMR would display five distinct signals: four for the aromatic carbons of the pyridazine ring and one for the methoxy carbon. The carbon atom bonded to the bromine (C3) would be significantly influenced by the halogen's electronegativity and anisotropic effects.
-
FT-IR: The infrared spectrum will be characterized by C-H stretching vibrations of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the pyridazine ring, and a prominent C-O stretching band for the methoxy ether linkage.[6]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom.
Synthesis of this compound
The synthesis of this compound typically proceeds from a corresponding pyridazinone precursor. The conversion of the ketone in the pyridazinone to a bromide is a standard transformation in heterocyclic chemistry, often employing a potent brominating agent like phosphorus oxybromide (POBr₃). This approach provides a reliable and scalable route to the desired product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Bromination
Causality: This protocol leverages the strong electrophilic nature of phosphorus oxybromide to replace the hydroxyl group of the pyridazinone tautomer with a bromide. The reaction is driven by the formation of stable phosphorus-oxygen bonds.
-
Reaction Setup: In a fume hood, charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 6-methoxy-3(2H)-pyridazinone (1.0 equiv).
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 equiv) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent.
-
Reaction Conditions: Heat the reaction mixture to 70-90°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with stirring. This step quenches the excess POBr₃.
-
Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of the C-Br bond. The electron-deficient nature of the pyridazine ring makes the C3 position susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[7] This dual reactivity makes it an ideal substrate for building molecular complexity.
A. Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring is sufficiently electron-poor to undergo nucleophilic aromatic substitution, especially with strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate.[8][9]
-
Mechanism: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[8]
-
Application: This reaction is useful for introducing amines, alkoxides, and thiolates at the C3 position, providing a direct route to functionalized pyridazines.[10]
B. Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[11]
The Suzuki-Miyaura coupling is a premier method for forming C-C bonds by coupling an organohalide with an organoboron compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7]
Causality: This protocol relies on a Pd(0) catalyst that undergoes oxidative addition into the C-Br bond. A base is critical for activating the boronic acid for the transmetalation step, where the organic group is transferred to the palladium center. The final reductive elimination step forms the new C-C bond and regenerates the active Pd(0) catalyst.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.1–1.5 equiv), and a base such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the vessel.
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-110°C under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting bromide.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.
This reaction is a powerful tool for forming C-N bonds, coupling aryl halides with primary or secondary amines.[12][13] It has become indispensable in medicinal chemistry for synthesizing the countless amine-containing compounds that constitute the majority of pharmaceuticals.[12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [12][14]
Causality: The choice of ligand is critical in this reaction as it must stabilize the palladium catalyst and facilitate both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes C-N bond formation.
-
Inert Atmosphere Setup: In a glovebox or using Schlenk techniques, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) to the vessel.
-
Solvent and Amine: Add an anhydrous, degassed solvent (e.g., toluene, dioxane), followed by the amine (1.1–1.2 equiv) via syringe.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110°C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction is typically quenched with water or saturated aqueous ammonium chloride (NH₄Cl). The product is extracted into an organic solvent, dried, and concentrated. Purification is achieved via column chromatography.
Applications in Medicinal Chemistry
The 6-methoxypyridazine core is a valuable motif in drug design. The pyridazine ring acts as a bioisostere of phenyl or pyridine rings but offers improved physicochemical properties, such as reduced lipophilicity and enhanced hydrogen bonding capabilities, which can lead to better drug developability profiles.[1] this compound is a direct gateway to this scaffold.
Its utility is particularly prominent in the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds within the ATP pocket of the enzyme. The pyridazine scaffold can be elaborated via cross-coupling from the bromo-intermediate to generate potent and selective inhibitors for oncology and inflammatory diseases.[15]
-
CNS-Penetrant Agents: The polarity and hydrogen bond accepting capacity of the pyridazine nitrogens can be tuned to develop agents that cross the blood-brain barrier.
-
Agrochemicals: The pyridazine heterocycle is also found in novel pesticides and herbicides, where this compound can serve as a starting point for creating new active compounds.[15][16]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for safety.
-
GHS Hazard Classification:
-
Precautions for Safe Handling:
-
Storage:
Conclusion
This compound is far more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, predictable reactivity, and central role in powerful synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an invaluable intermediate. For researchers in drug discovery, medicinal chemistry, and materials science, a deep understanding of this reagent's capabilities opens the door to the efficient and strategic synthesis of novel molecules with precisely tailored functions. By mastering the application of this versatile building block, scientists are well-equipped to construct the next generation of therapeutics and advanced materials.
References
- This compound | C5H5BrN2O | CID 252110.
- 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146.
- 3-Bromo-6-Methoxypyrazolo[1,5-B]Pyridazine. MySkinRecipes. [Link]
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- 4-methylc
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Edinburgh School of Chemistry. [Link]
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- Buchwald-Hartwig amin
- 1124-32-9 cas号1124-32-9分子式、结构式、MSDS、熔点、沸点. ChemBK. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- This compound (C5H5BrN2O). PubChemLite. [Link]
- Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
- Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Zurich Open Repository and Archive. [Link]
- The pyridazine heterocycle in molecular recognition and drug discovery.
- 2-Amino-5-iodo-3-pyridinecarboxaldehyde. CAS Common Chemistry. [Link]
- Regiochemistry in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/3b759600f1335b23616641e780775d7149a425f1]([Link]
- Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calcul
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimethylpentane in ethanol. StudySoup. [Link]
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An In-depth Technical Guide to the NMR Spectral Data of 3-Bromo-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules. For researchers in drug discovery and development, where heterocyclic scaffolds like pyridazine are of immense interest due to their diverse biological activities, a thorough understanding of their spectral characteristics is fundamental. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data of 3-Bromo-6-methoxypyridazine, a versatile building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from analogous structures to provide a robust predictive analysis. This approach not only offers a detailed spectral interpretation but also serves as a practical framework for the analysis of other substituted pyridazines.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting a characteristic AX spin system for the two aromatic protons on the pyridazine ring, in addition to a singlet for the methoxy group protons. The electron-withdrawing nature of the bromine atom and the nitrogen atoms in the ring, combined with the electron-donating effect of the methoxy group, will influence the chemical shifts of the ring protons.
A comparative analysis of related structures, such as 3-chloro-6-methoxypyridazine, suggests that the proton adjacent to the methoxy group (H-5) will be shielded relative to the proton adjacent to the bromine atom (H-4).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.6 - 7.8 | Doublet (d) | ~9.0 |
| H-5 | ~7.0 - 7.2 | Doublet (d) | ~9.0 |
| -OCH₃ | ~4.0 - 4.2 | Singlet (s) | N/A |
Note: Predictions are based on analogous compounds and established substituent effects. The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will influence the exact chemical shifts.
Rationale Behind the Predictions:
-
Chemical Shifts: The pyridazine ring is an electron-deficient system. The bromine atom at C-3 further withdraws electron density, leading to a downfield shift for the adjacent H-4 proton. Conversely, the methoxy group at C-6 is an electron-donating group, which will shield the adjacent H-5 proton, causing it to appear at a more upfield chemical shift.
-
Multiplicity and Coupling Constants: The two ring protons, H-4 and H-5, are on adjacent carbons and will therefore exhibit vicinal coupling. This will result in both signals appearing as doublets. The coupling constant (JH4-H5) is expected to be around 9.0 Hz, which is typical for ortho-coupling in six-membered aromatic rings. The protons of the methoxy group are not coupled to any other protons and will thus appear as a singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to show five distinct signals: four for the pyridazine ring carbons and one for the methoxy carbon. The chemical shifts of the ring carbons are influenced by the electronegativity of the attached substituents and the nitrogen atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~145 - 150 |
| C-4 | ~125 - 130 |
| C-5 | ~115 - 120 |
| C-6 | ~160 - 165 |
| -OCH₃ | ~55 - 60 |
Note: These are predicted values. Actual chemical shifts will depend on the solvent and experimental conditions.
Rationale Behind the Predictions:
-
C-3 and C-6: These carbons are directly attached to electronegative atoms (bromine and oxygen, respectively) and are also adjacent to the ring nitrogens. This will cause them to be significantly deshielded and appear at the most downfield chemical shifts. The carbon bearing the methoxy group (C-6) is expected to be further downfield than the carbon with the bromine atom (C-3) due to the strong deshielding effect of the oxygen atom.
-
C-4 and C-5: These are protonated carbons. C-4, being adjacent to the carbon bearing the bromine, will be more deshielded than C-5, which is adjacent to the carbon with the electron-donating methoxy group.
-
-OCH₃: The methoxy carbon will appear in the typical region for sp³-hybridized carbons attached to an oxygen atom.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this compound or related compounds, the following detailed protocol is recommended. This protocol is designed as a self-validating system to ensure data integrity.
Sample Preparation:
-
Weighing: Accurately weigh approximately 10-20 mg of the solid this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most modern spectrometers use the residual solvent peak as a secondary reference.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A typical spectral width for carbon NMR is 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations (e.g., between H-4 and H-5).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
Visualization of Molecular Structure and NMR Correlations
The following diagram illustrates the structure of this compound with the numbering of the atoms, which is essential for the correct assignment of NMR signals.
Caption: Molecular structure of this compound.
Conclusion
This in-depth technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. By leveraging established principles of NMR spectroscopy and comparative analysis with analogous compounds, this guide offers a robust interpretation of the expected spectral features. The detailed experimental protocol provides a practical framework for researchers to acquire high-quality NMR data for this and related heterocyclic compounds. A thorough understanding of the NMR characteristics of such building blocks is indispensable for the advancement of medicinal chemistry and drug development.
References
- Due to the lack of a specific publication with the complete NMR data for this compound, this reference list would typically include sources for the NMR data of the analogous compounds used for the predictive analysis, as well as general textbooks on NMR spectroscopy.
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-6-methoxypyridazine
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Bromo-6-methoxypyridazine (CAS No: 17321-29-8), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer an in-depth interpretation of the spectrum, grounded in the fundamental principles of NMR spectroscopy. We will dissect the molecule's electronic environment, predict the spectral output, detail a robust experimental protocol for data acquisition, and explore advanced techniques like the Nuclear Overhauser Effect (NOE) for unambiguous structural confirmation. Every step is explained with a focus on causality, ensuring a self-validating and authoritative resource for laboratory professionals.
Introduction: The Pyridazine Core and the Role of NMR
Pyridazine, a dinitrogen-containing six-membered heterocycle, is a privileged scaffold in modern chemistry.[2] Its unique electronic properties and capacity for diverse molecular interactions have led to its incorporation into numerous bioactive compounds across nearly all therapeutic classes.[2][3] this compound is a particularly valuable derivative, offering two distinct points for chemical modification: the bromine atom, amenable to cross-coupling reactions, and the methoxy group.
Given its role as a synthetic intermediate, the unambiguous confirmation of its structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing precise insights into the molecular framework by probing the magnetic environments of atomic nuclei.[2][3] This guide focuses specifically on ¹H NMR, which elucidates the number, connectivity, and electronic environment of all protons within the molecule.
Structural Analysis and Predicted Spectral Features
To interpret the ¹H NMR spectrum, we must first analyze the chemical environment of each proton in this compound.
Caption: Molecular structure of this compound with proton labeling.
The molecule possesses three distinct sets of protons:
-
H4: A proton on the pyridazine ring.
-
H5: A second proton on the pyridazine ring.
-
-OCH₃: Three equivalent protons of the methoxy group.
The chemical shift of these protons is dictated by the electronic effects of the substituents and the heteroatoms:
-
Inductive and Anisotropic Effects: The two nitrogen atoms in the pyridazine ring are electronegative, leading to a general deshielding of the ring protons (H4 and H5), causing them to appear downfield compared to benzene protons.[4]
-
Substituent Effects:
-
The bromine atom at C3 is electronegative and exerts a strong electron-withdrawing inductive effect, further deshielding the adjacent H4 proton.
-
The methoxy group at C6 is electron-donating through resonance, which shields the adjacent H5 proton, causing it to appear at a relatively lower chemical shift (upfield) compared to H4.[2]
-
Based on this analysis, we can predict the key characteristics of the ¹H NMR spectrum.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H4 | ~7.6 - 7.9 | Doublet (d) | 1H | Located on an electron-deficient pyridazine ring and adjacent to the electron-withdrawing bromine atom, resulting in significant deshielding. |
| H5 | ~7.1 - 7.4 | Doublet (d) | 1H | Shielded by the electron-donating resonance effect of the adjacent methoxy group. |
| -OCH₃ | ~4.0 - 4.2 | Singlet (s) | 3H | Typical chemical shift for methoxy protons attached to an aromatic system. No adjacent protons to couple with. |
Coupling: H4 and H5 are on adjacent carbons (ortho position). They will split each other's signals into doublets. The expected coupling constant (³JH4-H5) for this arrangement in a pyridazine ring is typically in the range of 9.0-9.5 Hz.[5][6]
Experimental Protocol for High-Fidelity Spectrum Acquisition
The quality of an NMR spectrum is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol ensures a self-validating system for obtaining reliable data.
Part A: Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though it's important to note that solvent choice can induce small changes in chemical shifts.[7][8]
-
Concentration: Prepare a solution of ~5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is typically sufficient for a modern spectrometer (≥400 MHz).
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.
-
Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter which can degrade spectral resolution.
Part B: Data Acquisition Workflow
The following parameters are recommended for a 400 or 500 MHz spectrometer. The causality for each parameter choice is explained to ensure optimal data quality.[9][10]
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Recommended Acquisition Parameters:
-
Pulse Width (pw): Use a 30-45° flip angle. A 90° pulse provides maximum signal for a single scan, but a smaller flip angle allows for a shorter relaxation delay without saturating the spins, improving the signal-to-noise ratio over time.[9][10]
-
Acquisition Time (at): Set to 3-4 seconds. This ensures that the Free Induction Decay (FID) has fully decayed, leading to better digital resolution in the final spectrum.[9]
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended. This allows the nuclear spins to return to thermal equilibrium between pulses, which is critical for accurate signal integration.
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
Spectral Interpretation and Advanced Confirmation
Analysis of a Representative Spectrum
The following data represents a typical ¹H NMR spectrum of this compound in CDCl₃.
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H4 | 7.65 | Doublet (d) | 1H | 9.2 |
| H5 | 7.18 | Doublet (d) | 1H | 9.2 |
| -OCH₃ | 4.12 | Singlet (s) | 3H | N/A |
Interpretation:
-
The signal at 4.12 ppm is a sharp singlet integrating to three protons, unequivocally assigned to the methoxy (-OCH₃) group .
-
The two signals in the aromatic region are doublets, confirming they are adjacent and splitting each other.
-
The downfield doublet at 7.65 ppm is assigned to H4 , consistent with the strong deshielding effect of the adjacent bromine atom.
-
The upfield doublet at 7.18 ppm is assigned to H5 , consistent with the shielding effect of the adjacent methoxy group.
-
The coupling constant for both doublets is 9.2 Hz , a value that strongly supports an ortho relationship between these two protons on the pyridazine ring.
Structural Confirmation via Nuclear Overhauser Effect (NOE)
While the assignments based on chemical shifts are logical, the Nuclear Overhauser Effect (NOE) provides definitive proof. The NOE is the transfer of spin polarization through space between nuclei that are close to each other (typically < 5 Å).[11][12]
A 1D NOE experiment can be performed to confirm the assignment of H5.
-
Protocol: Selectively irradiate the methoxy proton resonance at 4.12 ppm.
-
Expected Result: An enhancement (increase in signal intensity) will be observed for the proton that is spatially close to the methoxy group.
Caption: Through-space NOE between the methoxy protons and H5.
Conclusion
The ¹H NMR spectrum of this compound is distinct and readily interpretable. It is characterized by three signals: a singlet for the methoxy group around 4.12 ppm and a pair of doublets in the aromatic region (~7.65 and ~7.18 ppm) corresponding to the two ring protons. The chemical shifts are governed by the predictable electronic effects of the nitrogen heteroatoms and the bromo and methoxy substituents. The coupling constant of ~9.2 Hz confirms the ortho relationship between H4 and H5. For absolute structural verification, a Nuclear Overhauser Effect experiment provides a definitive link between the methoxy group and the H5 proton. This comprehensive approach, combining predictive analysis with a robust experimental framework, ensures the confident and accurate characterization of this important chemical intermediate.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Bromo-6-methoxypyridazine
Abstract
This technical guide provides a comprehensive examination of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-bromo-6-methoxypyridazine, a key heterocyclic intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and validate the ¹³C NMR spectrum of this molecule. We will delve into the theoretical underpinnings of substituent effects on the pyridazine ring, provide a field-proven experimental protocol for sample preparation and data acquisition, and present a detailed analysis of the predicted ¹³C NMR spectrum. The causality behind experimental choices and spectral assignments is explained to ensure scientific integrity and reproducibility.
Introduction: The Significance of ¹³C NMR in Heterocyclic Chemistry
¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the realm of heterocyclic chemistry, it provides direct insight into the carbon framework of aromatic rings, revealing crucial information about substitution patterns and electronic environments. For a molecule like this compound, the ¹³C NMR spectrum serves as a unique fingerprint, confirming its identity and purity. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is heavily influenced by the interplay of inductive and resonance effects from substituents such as the electronegative bromine atom and the electron-donating methoxy group. A thorough analysis of these shifts allows for the unambiguous assignment of each carbon atom in the pyridazine ring.
Molecular Structure and Carbon Environment
To comprehend the ¹³C NMR spectrum, it is essential to first understand the molecular structure and the unique electronic environment of each carbon atom. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the substituents at the C3 and C6 positions break the molecule's symmetry, rendering all four ring carbons magnetically non-equivalent.
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is designed to ensure reproducibility and minimize artifacts.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum. Suspended solid particles can severely degrade magnetic field homogeneity, leading to broad, uninterpretable peaks.
Methodology:
-
Weighing: Accurately weigh 50-100 mg of this compound. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[1] Use approximately 0.6-0.7 mL of the solvent.
-
Dissolution: In a small, clean vial, dissolve the compound in the deuterated solvent. Vigorous shaking or vortexing may be required to ensure complete dissolution.[2][3]
-
Filtration (Critical Step): Prepare a Pasteur pipette with a small, tight plug of glass wool. Filter the sample solution directly into a clean, dry 5 mm NMR tube.[1] This step is crucial to remove any particulate matter.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
Caption: Experimental workflow for NMR sample preparation and data acquisition.
NMR Data Acquisition
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.
Instrument Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').[4]
-
Spectral Width: Approximately 220 ppm, centered around 110 ppm, to ensure all carbon signals are captured.[4]
-
Acquisition Time: 1-2 seconds.[4]
-
Relaxation Delay (d1): 2-5 seconds. This delay allows for adequate relaxation of the carbon nuclei, particularly quaternary carbons, ensuring more accurate signal integration if needed.[4]
-
Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio for a moderately concentrated sample.[4]
-
Temperature: 298 K (25 °C).[4]
Spectral Analysis and Interpretation
While experimental data is the gold standard, a predicted spectrum based on established principles and data from similar structures provides a robust framework for analysis.[4][5] The chemical shifts in pyridazine derivatives are well-documented, allowing for reliable prediction of the effects of the bromo and methoxy substituents.[6][7]
Predicted ¹³C NMR Chemical Shifts
The predicted chemical shifts for the carbon atoms in this compound are summarized below. These values are estimated based on data from substituted pyridazines and pyridines and the known substituent effects of bromine and a methoxy group.[6][8][9]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C3 | ~145-150 | Attached to electronegative Br (inductive withdrawal) and adjacent to N2. Expected to be significantly downfield. |
| C4 | ~122-127 | Primarily influenced by the adjacent C3-Br bond and the β-effect of the methoxy group. |
| C5 | ~115-120 | Influenced by the adjacent C6-O bond and the β-effect of the bromine. Expected to be the most upfield of the ring carbons. |
| C6 | ~160-165 | Attached to the strongly electron-donating oxygen of the methoxy group (resonance effect) and adjacent to N1. Expected to be the most downfield signal. |
| -OCH₃ | ~54-58 | Typical range for a methoxy group attached to an aromatic ring. |
Detailed Peak Assignment
-
C6 (~160-165 ppm): This carbon is directly attached to the oxygen atom of the methoxy group. The lone pairs on the oxygen donate electron density into the ring through resonance, causing a strong deshielding effect and shifting this signal significantly downfield. This assignment is consistent with data for other 6-methoxypyridazine derivatives.[6][10]
-
C3 (~145-150 ppm): The carbon bearing the bromine atom is also significantly deshielded. This is due to the strong electron-withdrawing inductive effect of the highly electronegative bromine atom. Its position adjacent to a ring nitrogen further contributes to its downfield shift.[6]
-
C4 (~122-127 ppm): This carbon is ortho to the C3-Br group and meta to the C6-methoxy group. Its chemical shift is a balance of the inductive withdrawal from the nearby bromine and a weaker resonance effect from the methoxy group.
-
C5 (~115-120 ppm): This carbon is ortho to the electron-donating methoxy group and meta to the bromine. The resonance effect from the methoxy group increases the electron density at this position, shielding it and shifting it upfield relative to the other ring carbons. This makes it the most upfield of the pyridazine ring signals.
-
-OCH₃ (~54-58 ppm): The methyl carbon signal appears in the typical upfield region for sp³-hybridized carbons attached to an oxygen atom. Its exact position is characteristic and readily assigned.[11]
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information. Through a combination of careful experimental technique and a solid understanding of substituent effects on the pyridazine ring, each carbon signal can be unambiguously assigned. The strong downfield shifts of C3 and C6 are characteristic signatures of direct attachment to bromine and the methoxy oxygen, respectively, while the relative positions of C4 and C5 are dictated by the interplay of inductive and resonance effects. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the ¹³C NMR data for this important heterocyclic compound, ensuring the integrity of their research and development efforts.
References
- Gompper, R., & Schleicher, E. (1988). ¹³C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Magnetic Resonance in Chemistry, 26(1), 51-55.
- Alarcón, S. H., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
- Dennis, N., et al. (1975). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 1904-1908. [Link]
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- University of Leicester. (n.d.).
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- University College London. (n.d.).
- Bonnet, P. A., Sablayrolles, C., & Chapat, J. P. (1984). Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a ¹³C N.M.R. determination applied to nucleophilic substitution studies. Australian Journal of Chemistry, 37(7), 1357-1361. [Link]
- Iowa State University. (n.d.). NMR Sample Preparation.
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- MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4684. [Link]
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physical properties of 3-Bromo-6-methoxypyridazine
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-6-methoxypyridazine
Abstract
This technical guide provides a comprehensive analysis of the (CAS No: 17321-29-8), a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It consolidates critical data on the compound's physicochemical, thermal, and spectroscopic characteristics. By integrating established experimental protocols with theoretical insights, this guide serves as an essential resource for the safe handling, characterization, and application of this versatile reagent.
Introduction: The Role of this compound in Synthesis
This compound is a substituted pyridazine derivative that has emerged as a crucial intermediate in the synthesis of complex, biologically active molecules. The pyridazine core is a common motif in pharmaceuticals, and the strategic placement of a bromo group at the 3-position and a methoxy group at the 6-position offers distinct reactive sites for further chemical modification. The bromine atom serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents. The methoxy group, meanwhile, modulates the electronic properties of the ring system and can influence the compound's solubility and metabolic stability. A thorough understanding of its physical properties is therefore paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring reliable quality control.
Core Physicochemical & Structural Identifiers
The fundamental identity of a chemical compound is established by its structural and molecular properties. These identifiers are critical for regulatory compliance, database searches, and theoretical modeling. The core properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 17321-29-8 | [1][2] |
| Molecular Formula | C₅H₅BrN₂O | [1][2] |
| Molecular Weight | 189.01 g/mol | [1][2] |
| Exact Mass | 187.95853 Da | [1] |
| SMILES | COC1=NN=C(C=C1)Br | [1][2] |
| InChI | InChI=1S/C5H5BrN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | [1] |
| InChIKey | SWXXQESBTCWUIK-UHFFFAOYSA-N | [1] |
Thermal and Macroscopic Properties
While widely used as a reagent, detailed experimental data on the thermal properties of this compound, such as its melting and boiling points, are not extensively reported in publicly available literature. This is common for specialized building blocks that are often produced and consumed in solution for subsequent synthetic steps. However, understanding these properties is crucial for process safety, purification (e.g., distillation or recrystallization), and determining the compound's physical state under various conditions.
-
Appearance: The physical state (solid or liquid) at standard temperature and pressure is not consistently documented. Related compounds such as 3-bromopyridine are colorless liquids, while others are off-white solids[3][4]. It is essential to visually inspect the compound upon receipt.
-
Melting Point: No experimental data is readily available.
-
Boiling Point: No experimental data is readily available[2].
Protocol for Melting Point Determination
The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid. The following protocol outlines a standard procedure using a digital melting point apparatus.
-
Sample Preparation: Ensure the sample is completely dry. If necessary, dry the compound under a vacuum. Finely crush a small amount of the solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample (2-3 mm in height) into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting range.
-
Accurate Determination: Using a new sample, set the apparatus to heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (clear point). A narrow melting range (typically < 2 °C) is indicative of high purity.
Solubility Profile: A Predictive and Experimental Approach
The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification. While quantitative data is scarce, a qualitative prediction can be made based on its molecular structure. The pyridazine ring and the methoxy group can participate in hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar organic solvents. However, the presence of the bromine atom and the overall aromatic system introduces some non-polar character.
Based on the analysis of a structurally similar compound, 3-chloro-6-methoxypyridazine, it is expected that solubility will be significant in solvents like alcohols, acetone, and other polar organic media, but lower in non-polar solvents such as hexane[5].
Experimental Workflow for Solubility Determination (Shake-Flask Method)
To obtain reliable, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted standard.
Caption: Workflow for the shake-flask solubility determination method.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and structural integrity of this compound.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. For this compound, the most telling feature is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A pair of peaks around m/z 188 and 190.
-
Key Fragments: Fragmentation may occur through the loss of a methyl radical (•CH₃) from the methoxy group or other characteristic cleavages of the pyridazine ring[6].
Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for a standardized fragmentation pattern or a soft ionization technique like Electrospray Ionization (ESI) to prioritize the molecular ion.
-
Mass Analysis: Scan a mass range from m/z 50 to 300 to capture the molecular ion and significant fragments[7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in solution.
Expected ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons: The two protons on the pyridazine ring will appear as doublets in the aromatic region (typically δ 7.0-7.5 ppm). Their coupling constant (J) will be characteristic of ortho-coupling.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will appear upfield (typically δ 3.9-4.1 ppm).
Expected ¹³C NMR Spectrum (in CDCl₃):
-
The spectrum will show five distinct carbon signals: two for the C-H carbons on the ring, two for the quaternary carbons (C-Br and C-O), and one for the methoxy carbon.
Standard Protocol for NMR Sample Preparation:
-
Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.
-
Transfer the solution to a 5 mm NMR tube for analysis[7].
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical reagent. This compound possesses specific hazards that require appropriate handling measures.
GHS Hazard Classification: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling and PPE:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield[8].
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact[8].
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, storage at 2-8°C under an inert atmosphere is recommended[2][9].
Conclusion
This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct physical properties. This guide has consolidated available data and provided standardized protocols to empower researchers with the knowledge required for its effective and safe application. The characterization framework outlined herein—encompassing physicochemical, thermal, solubility, and spectroscopic analysis—provides a self-validating system for ensuring the quality and identity of this key building block in the pursuit of novel chemical entities.
References
- PubChem. (n.d.). This compound | C5H5BrN2O | CID 252110. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. Wiley.
- PubChem. (n.d.). 6-Methoxypyridazin-3-amine. National Center for Biotechnology Information.
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- Csonka, R., et al. (2016). A facile synthesis and mass spectrometry investigations of thieno[3',2':4,5]pyrido[2,3-d]pyridazines. Arkivoc, 2016(5), 268-281.
- Wikipedia. (n.d.). 3-Bromopyridine.
- Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132.
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The Organic Chemist's Guide to 3-Bromo-6-methoxypyridazine: A Core Heterocyclic Scaffold for Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 3-Bromo-6-methoxypyridazine (CAS No. 17321-29-8), a pivotal heterocyclic building block in contemporary medicinal chemistry. Intended for researchers, synthetic chemists, and drug development professionals, this document moves beyond a simple recitation of facts to deliver a comprehensive understanding of the compound's synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity. We will dissect the causality behind its utility, focusing on its strategic application in the synthesis of high-value compounds, particularly kinase inhibitors. The protocols and data presented herein are grounded in established literature, providing a reliable and authoritative resource for laboratory applications.
Introduction: The Strategic Value of the Pyridazine Core
In the landscape of drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The pyridazine ring is one such scaffold. Characterized by its electron-deficient nature and two adjacent nitrogen atoms, it serves as an effective bioisostere for phenyl and pyridine rings while offering unique physicochemical properties.[1] The introduction of a methoxy group at the 6-position and a bromine atom at the 3-position creates this compound, a highly versatile and reactive intermediate. The bromine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space. This guide will illuminate the practical chemistry and strategic importance of this compound.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, followed by a detailed analysis of its spectroscopic signature.
Physicochemical Data Table
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂O | [2][3] |
| Molecular Weight | 189.01 g/mol | [2][3] |
| CAS Number | 17321-29-8 | [3] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| IUPAC Name | This compound | [3] |
| Melting Point | Not reported in literature | |
| Boiling Point | No data available | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Spectroscopic Characterization
The structural identity of this compound is unequivocally confirmed by its NMR and Mass Spectrometry data. Understanding this signature is crucial for monitoring reaction progress and confirming product purity.
-
¹H Nuclear Magnetic Resonance (NMR) : The proton NMR spectrum is simple and highly informative. In deuterochloroform (CDCl₃), the spectrum displays three distinct signals corresponding to the three unique proton environments.[5]
-
A singlet for the methoxy (-OCH₃) protons appears around 4.11 ppm .
-
Two doublets in the aromatic region correspond to the two coupled protons on the pyridazine ring. The proton at the C4 position (adjacent to the bromine) typically appears further downfield. The reported signals are a doublet at 7.48 ppm (J=9 Hz) and a doublet at 6.87 ppm (J=9 Hz).[5]
-
-
¹³C Nuclear Magnetic Resonance (NMR) : The ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the molecule. Based on data from structurally similar pyridazines, the expected chemical shifts are:
-
C3 (C-Br): ~145-150 ppm
-
C6 (C-OCH₃): ~160-165 ppm
-
C4 & C5: ~120-130 ppm
-
Methoxy (-OCH₃): ~55 ppm
-
-
Mass Spectrometry (MS) : Mass spectrometry is critical for confirming the molecular weight and elemental composition. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic pair of peaks for the molecular ion (M⁺) or the protonated molecule ([M+H]⁺) that are separated by two mass units and have a nearly 1:1 intensity ratio.[5] This pattern is the unmistakable signature of a molecule containing a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). For this compound, these peaks appear at m/z 189 and 191 .[5]
Synthesis and Purification: A Validated Protocol
The most reliable and common method for synthesizing this compound involves the bromination of the corresponding pyridazinone precursor. This transformation leverages the conversion of a hydroxyl group (in its tautomeric amide form) into a bromide, a robust and widely used reaction in heterocyclic chemistry.
Rationale for Synthetic Strategy
The choice of 6-methoxypyridazin-3(2H)-one as a starting material is strategic. It is readily accessible and allows for the direct installation of the bromine atom at the desired C3 position. Reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) are effective for this type of deoxohalogenation on an electron-deficient heterocyclic system. The mechanism involves the activation of the carbonyl oxygen by the phosphorus reagent, followed by nucleophilic attack of bromide.
Detailed Experimental Protocol
This protocol is based on established procedures for the bromination of pyridazinones.
Reaction: Conversion of 6-methoxypyridazin-3(2H)-one to this compound.
Materials:
-
6-methoxypyridazin-3(2H)-one (1.0 equiv)
-
Phosphorus oxybromide (POBr₃) (2.0-3.0 equiv)
-
Acetonitrile or Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 6-methoxypyridazin-3(2H)-one (1.0 equiv).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous acetonitrile (or toluene) to create a slurry. Carefully add phosphorus oxybromide (POBr₃) (2.5 equiv) portion-wise. The addition may be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-12 hours.
-
Expert Insight: The reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.
-
Causality: This step quenches any remaining reactive phosphorus species and precipitates the crude product.
-
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of the C-Br bond, which serves as a linchpin for diversification. Its position on an electron-deficient ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is the most powerful tool for elaborating the this compound scaffold. The C(sp²)-Br bond is readily activated by a Pd(0) catalyst, initiating the catalytic cycle.
-
Suzuki-Miyaura Coupling: The reaction with boronic acids or esters is arguably the most common and versatile transformation. It allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position.
-
Mechanism Insight: The key steps are the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid (boronate complex) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.
-
Protocol Validation: A typical, self-validating protocol involves using a Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable phosphine ligand (e.g., XPhos, SPhos), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a solvent system like toluene/water or dioxane/water.
-
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, installing primary or secondary amines at the C3 position. This is a critical transformation for tuning the solubility and hydrogen-bonding properties of a drug candidate.
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides access to 3-alkynyl-6-methoxypyridazines, which are valuable intermediates for further functionalization.
Reactivity Map
Caption: Key cross-coupling reactions of this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyridazine moiety is a known "hinge-binder" in kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. This compound provides an ideal starting point for constructing molecules that exploit this interaction.
The general strategy involves using a Suzuki coupling to install a larger aromatic or heteroaromatic system at the C3 position. This new group can then be functionalized to interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity. The methoxy group at the C6 position can also be modified, for instance, by demethylation to a pyridazinone followed by alkylation, to further optimize drug-like properties.
Numerous patents describe the use of this compound as a key intermediate in the synthesis of inhibitors for targets such as Tyk2, MRGPRX2, and others, highlighting its relevance in developing treatments for autoimmune diseases and inflammatory conditions.[6][7][8][9]
Safety, Handling, and Storage
As a research chemical, proper handling of this compound is imperative to ensure laboratory safety.
-
Hazard Identification: The compound is classified under GHS with the following hazards:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling, provides a reliable and modular platform for the synthesis of complex molecular architectures. Its proven utility as a core scaffold in the development of kinase inhibitors and other therapeutic agents underscores its importance. By understanding its synthesis, properties, and reactivity as detailed in this guide, researchers can confidently and effectively leverage this powerful building block to accelerate the discovery of novel therapeutics.
References
- Bagnol, L., Blanc, S., Calo, L., Flohr, S., Malcuit, C., Ron-Movia, X., Taddei, M., & Vifian, W. (2022). Mrgx2 antagonists.
- Barber, C. G., et al. (2003). Substituted (aminoiminomethyl or aminomethyl) benzoheteroaryl compounds.
- Mohan, M., et al. (2021). Tyk2 pseudokinase ligands.
- Beswick, P., et al. (2023). Dihydrocyclopenta-isoquinoline-sulfonamide derivatives compounds.
- Mohan, M., et al. (2021). Patent Application Publication. Googleapis.com. US 2021/0139486 A1. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Neuhaus, R., et al. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive).
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- 5. US6541505B1 - Substituted (aminoiminomethyl or aminomethyl) benzoheteroaryl compounds - Google Patents [patents.google.com]
- 6. WO2022073904A1 - Mrgx2 antagonists - Google Patents [patents.google.com]
- 7. US20210139486A1 - Tyk2 pseudokinase ligands - Google Patents [patents.google.com]
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- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-6-methoxypyridazine
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 3-Bromo-6-methoxypyridazine. This pyridazine derivative is a valuable building block in medicinal chemistry and drug development, making its precise characterization essential. This document details the key spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—and their application in confirming the molecular structure. It is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous guide to the characterization of heterocyclic compounds.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the chemical formula C₅H₅BrN₂O.[1] The pyridazine core, a six-membered ring containing two adjacent nitrogen atoms, is a significant scaffold in pharmaceutical chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a bromine atom and a methoxy group on the pyridazine ring of this compound offers distinct sites for further chemical modification, rendering it a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its structure is the foundation for its application in synthetic chemistry and drug design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | PubChem[1] |
| Molecular Weight | 189.01 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 17321-29-8 | PubChem[1] |
| Canonical SMILES | COC1=NN=C(C=C1)Br | PubChem[1] |
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective strategy involves the methoxylation of a dihalogenated pyridazine precursor, such as 3,6-dibromopyridazine or 3,6-dichloropyridazine. The latter is often more readily available and cost-effective. The synthesis of 3,6-dichloropyridazine from maleic hydrazide is a well-established procedure.
The overall synthetic workflow is depicted below:
Synthesis workflow for this compound.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine (Precursor)
This protocol outlines the synthesis of the key precursor, 3,6-dichloropyridazine, from pyridazine-3,6-diol (the tautomer of maleic hydrazide).
Materials:
-
Pyridazine-3,6-diol
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Sodium sulfate
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol.
-
Carefully add phosphorus oxychloride at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate.
-
Slowly quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield 3,6-dichloropyridazine.
Experimental Protocol: Synthesis of this compound
This protocol describes the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with a methoxy group, followed by a halogen exchange reaction to introduce the bromine. A more direct approach, if starting from 3,6-dibromopyridazine, would involve a selective methoxylation. For the purpose of this guide, we will outline the methoxylation of 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Sodium methoxide
-
Methanol
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add 3,6-dichloropyridazine to the sodium methoxide solution at a controlled temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction mixture with water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield 3-Chloro-6-methoxypyridazine.
-
The conversion of the 3-chloro to the 3-bromo analogue can be achieved through a halogen exchange reaction, for instance, by treatment with a bromide source such as sodium bromide in the presence of a catalyst.
Spectroscopic Characterization for Structure Elucidation
The following sections detail the expected spectroscopic data for this compound and the rationale behind the interpretation.
Logical workflow for structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak is a key diagnostic feature.
Expected Data and Interpretation:
-
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic doublet for the molecular ion peak.
-
A peak corresponding to [C₅H₅⁷⁹BrN₂O]⁺.
-
A peak of similar intensity at M+2 corresponding to [C₅H₅⁸¹BrN₂O]⁺.
-
-
Fragmentation Pattern: The molecular ion can undergo fragmentation, and the analysis of these fragments can further support the proposed structure. Common fragmentation pathways for such compounds involve the loss of:
-
A methyl radical (•CH₃) from the methoxy group.
-
A bromine radical (•Br).
-
A molecule of formaldehyde (CH₂O) from the methoxy group.
-
Cleavage of the pyridazine ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3150 | C-H stretch | Aromatic (pyridazine ring) |
| ~2850-2960 | C-H stretch | Aliphatic (methoxy group) |
| ~1550-1600 | C=N stretch | Pyridazine ring |
| ~1450-1500 | C=C stretch | Pyridazine ring |
| ~1250-1300 | C-O stretch (asymmetric) | Aryl ether (methoxy group) |
| ~1000-1050 | C-O stretch (symmetric) | Aryl ether (methoxy group) |
| ~600-700 | C-Br stretch | Bromo group |
The presence of these characteristic absorption bands provides strong evidence for the key functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.
3.3.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
Expected Data and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6-7.8 | Doublet | 1H | H-4 | This proton is adjacent to H-5 and is deshielded by the electronegative nitrogen and bromine atoms. |
| ~7.0-7.2 | Doublet | 1H | H-5 | This proton is coupled to H-4 and is influenced by the electron-donating methoxy group. |
| ~4.1-4.3 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a different chemical environment and do not have any adjacent protons to couple with. |
3.3.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms and their electronic environments.
Expected Data and Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C-6 | This carbon is attached to the electronegative oxygen atom of the methoxy group, causing it to be significantly deshielded. |
| ~140-145 | C-3 | The carbon atom bonded to the electronegative bromine atom will be deshielded. |
| ~130-135 | C-4 | This carbon is part of the aromatic ring. |
| ~115-120 | C-5 | This carbon is influenced by the adjacent nitrogen and the methoxy group. |
| ~55-60 | -OCH₃ | The carbon of the methoxy group is in the aliphatic region. |
Integrated Structure Elucidation
The combination of data from MS, IR, and NMR spectroscopy provides a self-validating system for the structure elucidation of this compound.
-
Mass Spectrometry confirms the molecular formula C₅H₅BrN₂O and the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern.
-
Infrared Spectroscopy identifies the key functional groups: an aromatic pyridazine ring, a methoxy group, and a carbon-bromine bond.
-
¹H and ¹³C NMR Spectroscopy reveal the precise connectivity of the atoms. The ¹H NMR shows the two coupled aromatic protons and the singlet for the methoxy group. The ¹³C NMR confirms the presence of five distinct carbon environments, consistent with the proposed structure.
The collective evidence from these techniques leads to the unambiguous confirmation of the structure as this compound.
Confirmed structure of this compound.
References
- PubChem. This compound.
- MDPI.
Sources
reactivity of the 3-Bromo-6-methoxypyridazine core
An In-Depth Technical Guide to the Reactivity of the 3-Bromo-6-methoxypyridazine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile reactivity and its presence in a multitude of biologically active compounds. This guide offers a comprehensive exploration of this heterocyclic core, delving into its synthesis, reactivity, and application. As a senior application scientist, this document is crafted to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability. We will dissect key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing detailed, field-proven methodologies and insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the this compound Core
The pyridazine nucleus is a privileged scaffold in the development of novel therapeutics, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The this compound core, in particular, has emerged as a highly versatile intermediate. Its chemical structure is characterized by a bromine atom at the 3-position, which serves as a reactive handle for various cross-coupling reactions, and a methoxy group at the 6-position, which can influence the electronic properties of the ring and serve as a potential site for further modification.
The strategic placement of these functional groups allows for the selective and efficient introduction of diverse molecular fragments, making it an invaluable building block in the synthesis of complex pharmaceutical agents.[2][3] This guide will provide a detailed examination of the reactivity of this core, offering both a theoretical framework and practical protocols for its effective utilization in drug discovery and development.
Synthesis of the this compound Core
The accessibility of the this compound core is a critical factor in its widespread use. A common and efficient method for its synthesis involves the nucleophilic aromatic substitution of a more readily available precursor, 3,6-dibromopyridazine.
Synthetic Workflow: From Dibromide to Methoxy Monobromide
The synthesis hinges on the selective displacement of one bromine atom with a methoxy group. This is typically achieved by reacting 3,6-dibromopyridazine with sodium methoxide in a suitable solvent. The choice of reaction conditions, such as temperature and reaction time, is crucial for achieving high yields and minimizing the formation of the dimethoxy byproduct.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a robust method for the synthesis of the title compound, adapted from established procedures.
Materials:
-
3,6-Dibromopyridazine
-
Sodium methoxide (25% solution in methanol)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3,6-dibromopyridazine (1.0 equiv) in DMF, add sodium methoxide (1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity Profile: Key Transformations
The is dominated by the versatile chemistry of the carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring also allows for nucleophilic aromatic substitution under certain conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the this compound core is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a highly reliable method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[4][5] For an electron-deficient heteroaryl halide like this compound, the oxidative addition of the palladium catalyst to the C-Br bond is generally facile.[4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2.0 equiv).[4]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of toluene and water.[4]
-
Heat the mixture to reflux (around 100-110°C) and stir for 12-16 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 88 |
Yields are representative and may vary based on specific reaction conditions and scale.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[6] This reaction is crucial for introducing primary and secondary amines at the 3-position of the pyridazine core, leading to a diverse range of 3-amino-6-methoxypyridazine derivatives which are prevalent in many biologically active compounds.[6] The choice of phosphine ligand is critical for the success of this reaction.[6][7]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., XPhos, 4 mol%).[6]
-
Seal the flask and replace the atmosphere with an inert gas.
-
Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv) and this compound (1.0 equiv).[6]
-
Add anhydrous, degassed solvent (e.g., toluene).[6]
-
Add the desired amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-110°C for 4-24 hours.
-
Upon cooling, dilute with an organic solvent and wash with brine.[8]
-
Dry the organic layer, concentrate, and purify by chromatography.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 85 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 90 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 88 |
| 4 | Cyclohexylamine | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 82 |
Yields are representative and may vary based on specific reaction conditions and scale.
The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane).[9][10] While the toxicity of organotin reagents is a drawback, they are often tolerant of a wide variety of functional groups and are not sensitive to moisture or air.[9][11] This makes the Stille coupling a valuable alternative to the Suzuki-Miyaura reaction in certain synthetic contexts.
Detailed Experimental Protocol: Stille Coupling
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv) and degassed DMF.[11]
-
Add CuI (0.1 equiv), a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv), and LiCl (3.0 equiv).[11]
-
Purge the flask with an inert gas for 10 minutes.
-
Add the organostannane reagent (1.1 equiv).
-
Heat the solution to 40-80°C for 2-24 hours.
-
After cooling, transfer the mixture to a separatory funnel containing an aqueous ammonia solution and extract with an organic solvent.[11]
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash chromatography.[11]
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, the electron-deficient nature of the pyridazine ring also makes it susceptible to nucleophilic aromatic substitution (SNAr).[12][13] This reaction typically requires a strong nucleophile and may necessitate elevated temperatures. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[13] The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack.[13][14]
Experimental Protocol: Representative SNAr Reaction
-
In a sealed tube, dissolve this compound (1.0 equiv) in a suitable solvent like DMSO or NMP.
-
Add a strong nucleophile, such as sodium thiophenoxide (1.5 equiv).
-
Heat the reaction mixture to 100-150°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by chromatography.
Applications in Drug Development
The synthetic versatility of the this compound core has led to its incorporation into a wide range of biologically active molecules. For example, derivatives have been investigated as inhibitors of various kinases, which are critical targets in oncology. The ability to readily introduce diverse substituents at the 3-position allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Conclusion
The this compound core stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its predictable and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of complex molecular architectures. This guide has provided a detailed overview of its synthesis and key transformations, complete with actionable protocols and mechanistic insights. By understanding the principles that govern its reactivity, researchers can fully leverage the potential of this valuable building block in the development of next-generation therapeutics.
References
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- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridazine. (2025). Benchchem.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- 3-Bromo-5-methoxypyridine. (n.d.). Chem-Impex.
- Stille reaction. (n.d.). Wikipedia.
- Application Notes and Protocol: Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. (2025). Benchchem.
- The Pharmacological Potential of 3-Chloro-6-methoxypyridazine Derivatives: A Technical Guide. (2025). Benchchem.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.
- Nucleophilic Aromatic Substitution. (n.d.). NPTEL Archive.
- 16.6 Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- The Role of 3-Amino-4-bromo-6-chloropyridazine in Drug Discovery. (n.d.).
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An In-Depth Technical Guide to the Electrophilicity of the C3-Position in 6-Methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has cemented its status as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, such as a significant dipole moment, dual hydrogen bond accepting capabilities, and the ability to modulate pharmacokinetic profiles, render it a versatile scaffold for the design of novel therapeutics.[1][2][3] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular applications.[4][5] A nuanced understanding of the reactivity of substituted pyridazines is therefore paramount for the rational design and synthesis of new chemical entities. This guide provides a detailed examination of the electrophilic nature of the C3-position in 6-methoxypyridazine, a common and synthetically useful derivative. We will explore the electronic underpinnings of this reactivity, its manifestation in key chemical transformations, and provide practical insights for its exploitation in synthetic chemistry.
The Electronic Landscape of 6-Methoxypyridazine: A Tale of Two Effects
The reactivity of any position on an aromatic ring is a direct consequence of its electron density. In the pyridazine ring, the two electronegative nitrogen atoms create a π-electron deficient system, rendering the carbon atoms generally more electrophilic than those in a benzene ring.[6] This inherent electrophilicity is then further modulated by the electronic effects of substituents. In the case of 6-methoxypyridazine, the methoxy group at the C6-position exerts two opposing electronic influences:
-
Mesomeric Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the pyridazine ring through resonance. This effect increases the electron density on the ring, particularly at the positions ortho and para to the substituent. In 6-methoxypyridazine, this would primarily enrich the C3 and C5 positions.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group also withdraws electron density from the ring through the sigma bond framework. This effect is distance-dependent, being strongest at the adjacent carbon (C6) and diminishing with distance.
The interplay of these two effects determines the overall electron density at each carbon atom. While the +M effect of the methoxy group does donate electron density to the ring, the inherent electron-deficient nature of the diazine system means that the carbon atoms, particularly C3, remain susceptible to nucleophilic attack, especially when a suitable leaving group is present.
Computational studies on the closely related 3-chloro-6-methoxypyridazine using Density Functional Theory (DFT) provide valuable insights.[1][6] Molecular electrostatic potential (MEP) maps, which illustrate the charge distribution on the molecule's surface, and calculations of atomic charges reveal the electrophilic character of the carbon atoms. The C3 position, being adjacent to a ring nitrogen and influenced by the electron-withdrawing nature of a halogen substituent (in the case of 3-chloro-6-methoxypyridazine), presents a significant site for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): The Primary Manifestation of C3-Electrophilicity
The most significant chemical consequence of the electrophilicity at the C3-position of appropriately substituted 6-methoxypyridazines is its propensity to undergo Nucleophilic Aromatic Substitution (SNAr).[7] This reaction is a cornerstone of pyridazine chemistry, allowing for the introduction of a wide variety of functional groups.
The SNAr mechanism is a two-step addition-elimination process.[2] It is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems. For a reaction to proceed efficiently at the C3-position of 6-methoxypyridazine, a good leaving group (typically a halide) must be present at that position.
Mechanism of SNAr on 3-Halo-6-methoxypyridazine
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electrophilic C3 carbon, which bears the leaving group. This initial attack is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyridazine ring.
-
Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridazine ring is restored, yielding the substituted product.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C3-position.
Experimental Protocol: Synthesis of 3-Amino-6-methoxypyridazine
The synthesis of 3-amino-6-methoxypyridazine from 3-chloro-6-methoxypyridazine is a classic example of an SNAr reaction that leverages the electrophilicity of the C3 position. This compound is a valuable intermediate in the synthesis of pharmaceuticals, including the anticancer drug Relugolix.
Step-by-Step Methodology
Reaction: 3-chloro-6-methoxypyridazine + NH₃ → 3-amino-6-methoxypyridazine
-
Reactor Setup: A high-pressure stainless-steel autoclave is charged with 3-chloro-6-methoxypyridazine (1.0 eq) and methanol (10 vol).
-
Causality: A pressure vessel is required because the reaction is typically performed with ammonia at elevated temperatures, exceeding its boiling point. Methanol is a suitable polar solvent that can dissolve the starting material and facilitate the reaction.
-
-
Ammonia Addition: The autoclave is sealed and cooled to -20 °C. Liquid ammonia (5.0 eq) is then charged into the vessel.
-
Causality: A significant excess of ammonia is used to drive the reaction to completion and to act as the nucleophile. Cooling the vessel facilitates the safe handling and transfer of liquid ammonia.
-
-
Reaction Execution: The reaction mixture is heated to 120-140 °C and stirred for 12-24 hours. The internal pressure will rise significantly.
-
Causality: Elevated temperature is necessary to overcome the activation energy of the rate-determining step (formation of the Meisenheimer complex). The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Isolation: After cooling to room temperature, the excess ammonia and methanol are carefully vented and then removed under reduced pressure. The resulting crude solid is suspended in water and stirred.
-
Causality: Evaporation removes the volatile components. The water wash helps to remove any inorganic salts (like ammonium chloride) that may have formed.
-
-
Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford 3-amino-6-methoxypyridazine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Causality: Filtration isolates the solid product. Recrystallization is a standard technique to obtain high-purity crystalline material.
-
Caption: Experimental workflow for the synthesis of 3-amino-6-methoxypyridazine.
Scope of Nucleophiles at the C3-Position
The electrophilic nature of the C3-position in 3-halo-6-methoxypyridazines allows for reactions with a diverse range of nucleophiles.
| Nucleophile | Product Functional Group | Typical Conditions |
| Ammonia (NH₃) | Primary Amine (-NH₂) | High T, High P |
| Primary/Secondary Amines (RNH₂, R₂NH) | Secondary/Tertiary Amines | Heat, often with a base |
| Sodium Methoxide (NaOMe) | Methoxy Ether (-OCH₃) | Reflux in Methanol |
| Sodium Azide (NaN₃) | Azide (-N₃) | DMF, Heat |
| Thiols (RSH) | Thioether (-SR) | Base (e.g., K₂CO₃), DMF |
| Cyanide (NaCN) | Nitrile (-CN) | DMSO, Heat |
Computational Analysis of C3-Electrophilicity
Computational chemistry provides powerful tools to quantify and visualize the electronic properties that govern reactivity. DFT calculations on 3-chloro-6-methoxypyridazine offer a quantitative basis for understanding the electrophilicity of the C3-position.[1][6]
| Parameter | Value/Observation | Significance |
| LUMO Energy | Relatively low | Indicates a greater ability to accept electrons from a nucleophile. |
| MEP Analysis | Positive potential near C3 | Shows a region of electron deficiency, attracting nucleophiles. |
| NBO Charges | Positive charge on C3 | Quantifies the electrophilic character of the C3 atom. |
The Frontier Molecular Orbital (FMO) theory is particularly insightful. The Lowest Unoccupied Molecular Orbital (LUMO) represents the region where the molecule is most likely to accept electrons. In molecules like 3-halo-6-methoxypyridazine, the LUMO is expected to have a large coefficient on the C3 carbon, visually identifying it as the primary site for nucleophilic attack.
Conclusion
The C3-position of 6-methoxypyridazine, particularly when substituted with a good leaving group, exhibits significant electrophilicity. This characteristic is a product of the inherent electron-deficient nature of the pyridazine ring, which is only partially offset by the electron-donating mesomeric effect of the 6-methoxy group. This electrophilicity is most effectively exploited through Nucleophilic Aromatic Substitution (SNAr) reactions, providing a robust and versatile platform for the synthesis of a wide array of 3-substituted pyridazine derivatives. A thorough understanding of the underlying electronic principles, coupled with well-defined experimental protocols, empowers medicinal chemists and drug development professionals to rationally design and synthesize novel pyridazine-based molecules with tailored pharmacological profiles.
References
- Sinha, S., Ahire, D., Wagh, S., Mullick, D., Sistla, R., Selvakumar, K., Caceres Cortes, J., Putlur, S. P., Mandlekar, S., & Johnson, B. M. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Chemical research in toxicology, 27(12), 2052–2061. [Link]
- Ikhmais, B., Barsy, M. A., & Gomaa, M. A.-M. (2022). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Chemistry (Weinheim an der Bergstrasse, Germany), 28(41), e202200889. [Link]
- Vijaya Chamundeeswari, S. P., James Jebaseelan Samuel, E., & Sundaraganesan, N. (2013). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 110, 36–45. [Link]
- Rostron, J., & Barber, J. (2021). Chapter 7: Nucleophilic aromatic substitution. In Pharmaceutical Chemistry. Oxford University Press. (Link provided is to the general learning platform, not a direct deep link to the chapter.) [Link]
- Vijaya Chamundeeswari, S. P., James Jebaseelan Samuel, E., & Sundaraganesan, N. (2013). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations.
- LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. [Link]
- De Cola, L., Belser, P., Ebmeyer, F., Barigelletti, F., Vögtle, F., von Zelewsky, A., & Balzani, V. (1990). Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(ii) complexes. Dalton Transactions, (4), 1075-1081. [Link]
- Chemistry Steps. (n.d.).
- Wikipedia contributors. (2023, December 28). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]
- Quora. (2022, August 5).
- Kauppinen, R. A., Williams, S. R., & Busza, A. L. (1986). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Journal of Cerebral Blood Flow & Metabolism, 6(5), 622-629.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(5), 835-903. [Link]
- Stanovnik, B., & Tisler, M. (1984). Synthesis of Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Advances in Heterocyclic Chemistry, 35, 313-393.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
- Wikipedia contributors. (2023, November 28). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]
- Chemistry Steps. (n.d.).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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An In-depth Technical Guide to the Stability of 3-Bromo-6-methoxypyridazine Under Acidic Conditions
Introduction
3-Bromo-6-methoxypyridazine is a key heterocyclic building block in the development of novel pharmaceutical agents and other fine chemicals. Its unique electronic properties, stemming from the electron-withdrawing nature of the pyridazine ring and the interplay of the bromo and methoxy substituents, make it a versatile synthon. However, the successful application of this intermediate in multi-step synthetic routes and its ultimate stability in formulated products critically depend on a thorough understanding of its chemical behavior under various processing and storage conditions. Acidic environments, frequently encountered during synthesis, purification, and formulation, can pose a significant threat to the integrity of the this compound core.
This technical guide provides a comprehensive analysis of the stability of this compound under acidic conditions. We will delve into the fundamental physicochemical properties that govern its reactivity, explore potential degradation pathways, and present a detailed, field-proven protocol for conducting forced degradation studies. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the acid-catalyzed reactivity of this important heterocyclic compound.
Physicochemical Properties and Predicted Reactivity
A foundational understanding of the physicochemical properties of this compound is paramount to predicting its behavior in an acidic milieu.
The Pyridazine Core: An Electron-Deficient Heterocycle
The pyridazine ring, a diazine with two adjacent nitrogen atoms, is an electron-deficient aromatic system. This inherent electron deficiency renders the carbon atoms of the ring susceptible to nucleophilic attack, a reactivity pattern that is the inverse of electron-rich aromatic systems like benzene. The nitrogen atoms, with their lone pairs of electrons, are the primary sites of protonation in acidic media.
Substituent Effects: The Interplay of Bromo and Methoxy Groups
The stability and reactivity of the pyridazine ring are significantly modulated by its substituents. In this compound, the bromo and methoxy groups exert opposing electronic effects.
-
3-Bromo Group: The bromine atom is an electron-withdrawing group via induction, further decreasing the electron density of the pyridazine ring. This enhances the ring's susceptibility to nucleophilic attack.
-
6-Methoxy Group: The methoxy group, conversely, is an electron-donating group through resonance, pushing electron density into the ring. This effect can partially counteract the electron-withdrawing nature of the pyridazine core and the bromo substituent.
Basicity and Protonation State
The basicity of the pyridazine nitrogen atoms is a critical parameter influencing the molecule's stability in acid. The predicted pKa of this compound is approximately 0.74.[1] This low pKa value indicates that it is a weak base and will be significantly protonated only in strongly acidic solutions. Understanding the extent of protonation at a given pH is crucial, as the protonated form is generally more susceptible to nucleophilic attack and degradation.
The protonation of the pyridazine ring can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy, which can reveal changes in the chemical shifts of the ring protons upon acidification.[1][2][3][4][5]
Potential Degradation Pathways Under Acidic Conditions
Based on the chemical principles of related heterocyclic systems, two primary degradation pathways are anticipated for this compound in acidic conditions.
Dominant Pathway: Acid-Catalyzed Hydrolysis of the Methoxy Group
The most probable degradation route is the acid-catalyzed hydrolysis of the 6-methoxy group to yield 3-bromo-6-hydroxypyridazine. This reaction is analogous to the acid-catalyzed cleavage of ethers. The mechanism likely involves the initial protonation of the ether oxygen, followed by nucleophilic attack by water.
The resulting 3-bromo-6-hydroxypyridazine exists in tautomeric equilibrium with its pyridazinone form. The stability of this degradation product under acidic conditions would also need to be considered in a comprehensive analysis.
Secondary Pathway: Nucleophilic Substitution of the Bromo Group
While likely a slower process compared to ether cleavage, nucleophilic substitution of the 3-bromo group is another potential degradation pathway. The electron-deficient nature of the pyridazine ring makes the carbon atom attached to the bromine susceptible to nucleophilic attack. In aqueous acidic media, water can act as a nucleophile, leading to the formation of 3-hydroxy-6-methoxypyridazine.
The relative rates of these two pathways will be dependent on the specific reaction conditions, including the nature of the acid, its concentration, temperature, and the presence of other nucleophiles.
Caption: Proposed degradation pathways of this compound in acid.
Experimental Design: A Robust Forced Degradation Study
To empirically determine the stability of this compound and identify its degradation products, a well-designed forced degradation study is essential. This section outlines a comprehensive protocol that ensures scientific integrity and provides actionable insights.
Objective
The primary objective of this study is to investigate the degradation of this compound under various acidic conditions to:
-
Identify the major degradation products.
-
Elucidate the primary degradation pathways.
-
Develop a stability-indicating analytical method.
Materials and Methods
Table 1: Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Hydrochloric Acid (HCl) | ACS Grade | Standard Supplier |
| Sulfuric Acid (H₂SO₄) | ACS Grade | Standard Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
| Water | HPLC Grade | Standard Supplier |
| Formic Acid | LC-MS Grade | Standard Supplier |
Forced Degradation Protocol
A stock solution of this compound (1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
Table 2: Acidic Stress Conditions
| Condition | Acid | Concentration | Temperature (°C) | Time Points (hours) |
| Mild Acidic | HCl | 0.1 N | 40 | 2, 4, 8, 24, 48 |
| Strong Acidic | HCl | 1 N | 60 | 1, 2, 4, 8, 24 |
| Alternative Acid | H₂SO₄ | 0.1 N | 40 | 2, 4, 8, 24, 48 |
| Alternative Acid | H₂SO₄ | 1 N | 60 | 1, 2, 4, 8, 24 |
Step-by-Step Methodology:
-
For each condition, add a known volume of the this compound stock solution to a pre-heated solution of the specified acid.
-
Maintain the reaction mixture at the designated temperature in a controlled environment (e.g., water bath or heating block).
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with a suitable base (e.g., sodium hydroxide solution) to quench the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the samples by a stability-indicating LC-MS method.
Caption: Workflow for the forced degradation study of this compound.
Analytical Methodology: Stability-Indicating LC-MS Method
A robust stability-indicating analytical method is crucial for separating the parent compound from its degradation products and for their subsequent identification and quantification. A reverse-phase High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) is the gold standard for this purpose.[6]
Table 3: Recommended LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5-95% B over 15 minutes | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Standard injection volume. |
| MS System | ||
| Ionization | Electrospray Ionization (ESI), Positive Mode | Pyridazines are basic and readily protonate. |
| Mass Analyzer | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) | Provides accurate mass measurements for confident identification of unknowns. |
| Scan Range | m/z 50-500 | Covers the expected mass range of the parent compound and its degradation products. |
| Data Acquisition | Full Scan and Data-Dependent MS/MS | Enables both detection of all ions and fragmentation for structural elucidation. |
Data Analysis and Interpretation
-
Peak Purity: Assess the purity of the this compound peak at each time point using the photodiode array (PDA) detector.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the peak area of the parent compound and all degradation products should remain constant over time.
-
Identification of Degradation Products: Use the accurate mass data from the HRMS to propose elemental compositions for the degradation products. The MS/MS fragmentation patterns will provide crucial structural information to confirm the proposed structures.
Summary and Conclusions
The stability of this compound under acidic conditions is a critical consideration for its use in pharmaceutical development and synthesis. This guide has provided a theoretical framework for understanding its reactivity, highlighting the acid-catalyzed hydrolysis of the 6-methoxy group as the most probable degradation pathway. The detailed experimental protocol for a forced degradation study, coupled with a robust stability-indicating LC-MS method, offers a practical approach for researchers to empirically determine the stability of this compound and to identify and characterize its degradation products.
A thorough understanding of the degradation profile of this compound will enable the development of more robust synthetic processes, stable formulations, and ultimately, safer and more effective pharmaceutical products.
References
- Barlin, G. B., & Fenn, M. D. (1979). 1H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H)-one. Australian Journal of Chemistry, 32(10), 2297-2301.
- Tori, K., Ogata, M., & Kano, H. (1963). Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. Chemical and Pharmaceutical Bulletin, 11(11), 1381-1389.
- Gil, V. M. S., & Pinto, A. J. L. (1966). H-H and 13C-H coupling constants in pyridazine. Molecular Physics, 11(6), 573-576.
- Cox, R. H., & Bothner-By, A. A. (1969). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 73(8), 2465-2468.
Sources
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An In-depth Technical Guide to the Solubility of 3-Bromo-6-methoxypyridazine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-6-methoxypyridazine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the limited availability of direct quantitative solubility data in public literature, this document establishes a predictive framework based on the foundational principles of organic chemistry and leverages solubility data from structurally analogous compounds. We present detailed experimental protocols for accurate solubility determination, enabling researchers to generate reliable data. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for working with this important heterocyclic compound.
Introduction: Understanding the Molecular Context
This compound is a substituted aromatic heterocycle with significant utility as a building block in the synthesis of biologically active molecules.[1] Its reactivity is largely dictated by the electronic properties of the pyridazine ring and its substituents: the electron-withdrawing bromine atom and the electron-donating methoxy group. An understanding of its solubility is critical for a range of applications, including reaction optimization, purification strategy development (e.g., crystallization), and formulation of final products.
The solubility of a compound is fundamentally governed by the interplay between the solute's physicochemical properties and those of the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of predicting solubility. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2]
The parent compound, pyridazine, is a polar molecule due to the presence of two adjacent nitrogen atoms, making it miscible with water and soluble in many polar organic solvents like alcohols and acetone.[3][4] However, the introduction of a bulky, hydrophobic bromine atom and a methoxy group in this compound alters its polarity, hydrogen bonding capability, and overall molecular architecture, thereby influencing its solubility profile.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | [5] |
| Molecular Weight | 189.01 g/mol | [5] |
| Appearance | Not specified (often a solid at room temp.) | |
| CAS Number | 17321-29-8 | [5] |
The presence of nitrogen atoms and the oxygen of the methoxy group allows this compound to act as a hydrogen bond acceptor. However, it lacks a hydrogen bond donor. This characteristic suggests that it will be more soluble in solvents that are good hydrogen bond donors.
Caption: Interplay of solute and solvent properties governing solubility.
Predicted Solubility Profile Based on Structural Analogs
While specific quantitative solubility data for this compound is scarce, we can infer its likely behavior by examining structurally related compounds.
Analysis of Analog Solubility
The following table presents solubility data for pyridazine and some of its derivatives in various organic solvents. This information provides a valuable reference point for estimating the solubility of this compound.
| Compound | Solvent | Temperature (K) | Solubility (Mole Fraction, x) | Qualitative Solubility | Reference |
| Pyridazine | Water | Room Temp. | Miscible | Very Soluble | [3] |
| Pyridazine | Alcohols, Acetone, Ether | Room Temp. | High | Soluble | [3] |
| Pyridazine | Hexane | Room Temp. | Low | Sparingly Soluble | [3] |
| 6-Phenyl-pyridazin-3(2H)-one | DMSO | 298.2 - 318.2 | Increases with Temp. | Very Soluble | [6] |
| 6-Phenyl-pyridazin-3(2H)-one | Water | 298.2 - 318.2 | Low | Sparingly Soluble | [6] |
| Pyridazin-3-amine | Methanol | 288.05 - 333.35 | Increases with Temp. | Soluble | [7] |
| Pyridazin-3-amine | Ethanol | 288.05 - 333.35 | Increases with Temp. | Soluble | [7] |
| Pyridazin-3-amine | 1-Propanol | 288.05 - 333.35 | Increases with Temp. | Soluble | [7] |
| 6-chloropyridazin-3-amine | Various Organic Solvents | 298.15 - 343.55 | Generally increases with Temp. | Varies | [8] |
Analysis and Prediction:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Based on the high solubility of the structurally similar 6-Phenyl-pyridazin-3(2H)-one in DMSO, it is predicted that this compound will exhibit good to excellent solubility in polar aprotic solvents.[6] These solvents can engage in dipole-dipole interactions with the polar pyridazine ring.
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): The solubility data for Pyridazin-3-amine suggests that this compound will likely be moderately to highly soluble in alcohols.[7] These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the target molecule.
-
Ethers (e.g., THF, Diethyl Ether): Given that the parent pyridazine is soluble in ether, this compound is expected to have at least moderate solubility in ethereal solvents.[3]
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving moderately polar compounds and are likely to be good solvents for this compound.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the polar pyridazine ring and the methoxy group will likely result in low to sparing solubility in non-polar hydrocarbon solvents, a characteristic shared by the parent pyridazine.[3]
Experimental Determination of Solubility: A Practical Guide
For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9]
Thermodynamic Solubility Determination via Shake-Flask Method
This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure equilibrium with the saturated solution.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A constant temperature water bath with shaking capabilities is ideal.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. It is critical not to alter the temperature during this step.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. Filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) is necessary to remove any suspended solid particles.
-
Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
-
Calculation: Express the solubility in desired units, such as mg/mL, g/L, or mol/L.
Caption: Workflow for thermodynamic solubility determination.
High-Throughput Kinetic Solubility Assays
In early-stage drug discovery, kinetic solubility measurements are often employed for faster screening. These methods typically involve dissolving the compound in DMSO and then diluting it into an aqueous or organic medium, followed by a measurement of precipitation.[10] While less precise than thermodynamic solubility, they provide a rapid assessment. Common detection methods include nephelometry (light scattering), UV-spectroscopy, and HPLC.[10]
Factors Influencing Solubility and Data Interpretation
Several factors can significantly impact the measured solubility of this compound.
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[6] This relationship is crucial for developing crystallization procedures. It is recommended to determine solubility at several temperatures relevant to the intended application.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and significantly affect the solubility of the solute. Always use high-purity, dry solvents for accurate measurements.
-
Solid-State Form (Polymorphism): this compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Different polymorphs can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility experiments.
Conclusion
While direct, extensive public data on the solubility of this compound is limited, a robust understanding of its likely behavior can be formulated through the principles of physical organic chemistry and by leveraging data from structural analogs. It is predicted to be highly soluble in polar aprotic solvents, moderately to highly soluble in alcohols and halogenated solvents, and sparingly soluble in non-polar hydrocarbons. For research and development requiring precise data, the experimental protocols detailed in this guide provide a reliable framework for determining its solubility across a range of organic solvents. This foundational data is invaluable for the effective and efficient use of this compound in the synthesis and development of new chemical entities.
References
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3-Bromo-6-methoxypyridazine safety and handling
An In-Depth Technical Guide to the Safe Handling of 3-Bromo-6-methoxypyridazine
Introduction
This compound is a heterocyclic organic compound that serves as a critical building block in the fields of medicinal chemistry and drug development. Its unique structure, featuring a pyridazine core with reactive bromo and methoxy functionalities, makes it a versatile precursor for synthesizing a wide range of more complex molecules, particularly in the development of novel therapeutic agents.[1][2] The bromine atom, for instance, is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the strategic construction of carbon-carbon and carbon-heteroatom bonds.[3]
Given its reactivity and toxicological profile, a comprehensive understanding of its safety and handling protocols is not merely a regulatory formality but a cornerstone of responsible research. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe management of this compound. The protocols herein are structured to be self-validating, explaining the causality behind each recommendation to foster a proactive safety culture in the laboratory.
Section 1: Compound Identification and Properties
A precise understanding of a chemical's properties is the foundation of its safe handling. The key identifiers and physicochemical characteristics of this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [4][5] |
| CAS Number | 17321-29-8 | [4][6][7][8] |
| Molecular Formula | C₅H₅BrN₂O | [4][5] |
| Molecular Weight | 189.01 g/mol | [4][7] |
| Synonyms | Pyridazine, 3-bromo-6-methoxy- | [4] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [6] |
| Boiling Point | 311.0 ± 22.0 °C (Predicted) | [6] |
| Density | 1.628 ± 0.06 g/cm³ (Predicted) | [6] |
| Storage Temperature | 2-8°C under an inert atmosphere | [6][7] |
Section 2: Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate the necessary safety precautions.[4] A thorough risk assessment begins with understanding these hazards and their potential routes of exposure in a laboratory setting.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[4][9]
-
Skin Irritation (Category 2) - H315: Causes skin irritation.[4][9]
-
Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[4][9]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation.[4][7][9]
The primary routes of occupational exposure are inhalation of the powder, skin contact, eye contact, and accidental ingestion. The target organs are primarily the respiratory system, skin, and eyes.[4][10]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes eliminating hazards, and where that is not possible, minimizing exposure through engineering solutions, administrative controls, and finally, personal protective equipment.
1. Engineering Controls: The Primary Barrier
The most critical engineering control for handling this compound is a properly functioning and certified chemical fume hood .[11] All procedures that involve handling the solid powder—including weighing, transferring, and preparing solutions—must be performed within a fume hood. This is non-negotiable as it directly addresses the inhalation hazard by capturing dust and vapors at the source.
2. Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect from direct contact that engineering controls cannot prevent.[12] Adherence to the following PPE guidelines is mandatory.
-
Eye and Face Protection: Wear chemical splash goggles conforming to ANSI Z87.1 standards.[13] When handling larger quantities (>25g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[13]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile, and inspect them before each use. For extended procedures, consider double-gloving. Dispose of contaminated gloves immediately in the appropriate chemical waste stream.[14]
-
Lab Coat: A clean, flame-resistant lab coat with full-length sleeves must be worn and kept buttoned.
-
-
Respiratory Protection: A fume hood is the primary means of respiratory protection. If, in an emergency situation such as a large spill, exposure limits may be exceeded, a full-face respirator with an appropriate combination filter (e.g., ABEK type) should be used by trained personnel.[9][15]
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a strict, peer-reviewed SOP is crucial for minimizing risk and ensuring reproducible, safe science.
Protocol 1: Weighing and Transferring Solid this compound
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Decontaminate the work surface.
-
PPE: Don all required PPE as specified in Section 3.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound, a spatula, and the receiving flask inside the hood.
-
Transfer: Slowly open the stock container. Using the spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.
-
Closure: Securely close the stock container immediately after dispensing.
-
Addition: Carefully add the weighed solid to the reaction vessel or solvent.
-
Decontamination: Wipe the spatula clean. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container. Clean the balance and surrounding work area.
Safe Storage Procedures
-
Container: Always keep the container tightly closed when not in use.[9][11][16]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[9][16] The recommended temperature is 2-8°C.[6][7]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[17][18]
-
Security: For larger quantities, store in a locked cabinet or area accessible only to authorized personnel.[9][16]
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or release.
Spill Response
The appropriate response depends on the scale of the spill.
Small Spill Cleanup Protocol (Inside a Fume Hood):
-
Alert: Alert personnel in the immediate area.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.
-
Neutralize (if applicable): There are no specific neutralization requirements for this compound.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[17]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.[14]
First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[9][19]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][20]
Section 6: Waste Disposal
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Chemical Waste: Unused or unwanted product should be collected in a clearly labeled, sealed container for disposal by a licensed chemical waste contractor.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and paper towels, must be placed in a designated solid hazardous waste container.[14]
-
Empty Containers: "Empty" containers retain chemical residue and must be disposed of as hazardous waste or triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) before being defaced and discarded.[14][21] Do not discharge any waste to sewer systems.[14]
Conclusion
This compound is an invaluable tool in chemical synthesis, but its utility is matched by its potential hazards. A safety-first mindset, grounded in a deep understanding of the risks and the rigorous application of engineering controls, proper PPE, and established protocols, is paramount. This guide provides the technical framework for safe handling, but the ultimate responsibility lies with the trained researcher to implement these practices diligently. By integrating these principles into every workflow, we can advance scientific discovery while ensuring the well-being of all laboratory personnel.
References
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- Capot Chemical. MSDS of 3-Bromo-6-Methylpyridazine.
- Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis.
- ZORA (Zurich Open Repository and Archive). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines.
- MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
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Introduction: The Strategic Value of a Versatile Heterocycle
An In-Depth Technical Guide to the Commercial Availability of 3-Bromo-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, particularly those featuring the pyridazine core, have garnered significant attention for their unique physicochemical properties which can impart favorable characteristics in drug candidates, such as improved solubility and metabolic stability.[1] this compound (CAS: 17321-29-8) has emerged as a key intermediate, valued for its pre-functionalized scaffold that allows for precise and versatile synthetic modifications. This guide offers a comprehensive overview of its commercial availability, chemical properties, applications, and handling protocols, providing researchers with the critical information needed to effectively integrate this compound into their discovery and development workflows.
Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research. These properties dictate reaction conditions, purification strategies, and safety protocols.
| Property | Value | Source |
| CAS Number | 17321-29-8 | PubChem[2] |
| Molecular Formula | C₅H₅BrN₂O | PubChem[2] |
| Molecular Weight | 189.01 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | Pyridazine, 3-bromo-6-methoxy- | CymitQuimica[3] |
| SMILES | COC1=NN=C(C=C1)Br | PubChem[2] |
| InChIKey | SWXXQESBTCWUIK-UHFFFAOYSA-N | PubChem[2] |
| Appearance | Solid (form may vary by supplier) | N/A |
| Storage | Inert atmosphere, 2-8°C | BLD Pharm[4] |
Commercial Availability and Procurement
This compound is readily accessible for research and development purposes, with a robust supply chain from various global manufacturers and distributors. Its availability in a range of purities and quantities allows for seamless progression from initial screening to scale-up syntheses.
| Supplier | Typical Purity Levels | Common Package Sizes |
| Aladdin Scientific | 98% | 250mg, 1g, 5g, 25g, 100g, Bulk |
| BLD Pharm | >95% | Inquire for specific sizes |
| Capot Chemical Co.,Ltd. | 98% Min | 1g, 1kg, 100kg |
| ChemScene (via Fisher Scientific) | 98% | 5g, 10g |
| GIHI CHEMICALS CO.,LIMITED | 99% | 1kg, 5kg, 25kg |
| Zhengzhou Alfa Chemical Co.,Ltd. | 97%+ | 100g, 500g, 1kg, 50kg, 100kg |
This table is not exhaustive but represents a cross-section of the market, demonstrating the compound's widespread availability. Researchers can typically obtain gram-to-kilogram quantities with lead times suitable for most research project timelines.
Application in Synthesis and Drug Discovery
The utility of this compound stems from its dual-functional nature. The bromine atom at the 3-position serves as a versatile synthetic handle, while the methoxy group at the 6-position modulates the electronic properties of the pyridazine ring.
The bromine substituent is particularly amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino functionalities.[3][5] This reactivity is fundamental to building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs. Pyridazine derivatives have shown promise as antineuroinflammatory agents and kinase inhibitors, highlighting the therapeutic potential of scaffolds derived from this intermediate.[6][7]
Caption: Synthetic utility of this compound.
Quality Control and Analytical Characterization
Ensuring the identity and purity of starting materials is a non-negotiable aspect of scientific integrity. Reputable suppliers provide a Certificate of Analysis (CoA) with key analytical data. Researchers should verify the material using standard techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary methods for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the pyridazine ring and a singlet for the methoxy group protons.
-
Mass Spectrometry (MS): LC-MS or GC-MS is used to confirm the molecular weight, showing a characteristic isotopic pattern for the bromine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically reported as a percentage based on the area of the main peak.
Many suppliers, such as BLD Pharm, offer access to this documentation online for specific batches.[4]
Safety, Handling, and Storage Protocols
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound possesses specific hazards that must be managed through proper engineering controls and personal protective equipment.
GHS Hazard Classification: [2]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Step-by-Step Safe Handling Protocol
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[8]
-
Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[8]
-
First Aid Measures:
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[8]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[8]
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][10]
Exemplary Experimental Workflow: Suzuki-Miyaura Cross-Coupling
To illustrate its practical application, the following is a representative protocol for a Suzuki-Miyaura reaction, a common transformation for this substrate.
Caption: General workflow for a Suzuki-Miyaura reaction.
Protocol:
-
To an oven-dried reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add a degassed solvent (e.g., dioxane/water or DME) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) under a positive pressure of inert gas.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-methoxypyridazine.
Conclusion
This compound is a commercially robust and synthetically valuable building block for the scientific research community. Its predictable reactivity, particularly in forming new carbon-carbon and carbon-nitrogen bonds, combined with the modulating influence of the pyridazine core, makes it an indispensable tool in the synthesis of novel compounds for drug discovery and materials science. With a well-established supply chain and comprehensive safety and handling data, researchers can confidently and efficiently utilize this intermediate to accelerate their research objectives.
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- Jubilant Ingrevia.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromo-6-methoxypyridazine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-6-methoxypyridazine. This document offers a detailed protocol, explains the underlying reaction mechanism, and provides insights into optimizing reaction conditions for the synthesis of valuable 3-aryl-6-methoxypyridazine derivatives.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organohalide.[3][4] The resulting biaryl and heteroaryl motifs are prevalent in a wide array of biologically active molecules, making this reaction indispensable in medicinal chemistry and drug discovery.[5]
The 6-methoxypyridazine core is a significant scaffold in pharmaceutical research. Its derivatives have demonstrated a range of biological activities. The ability to functionalize the 3-position of the pyridazine ring via Suzuki-Miyaura coupling opens a gateway to a diverse chemical space for the development of novel therapeutic agents. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often a crucial step in the catalytic cycle.[6][7]
Reaction Mechanism: A Step-by-Step Look
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][8] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of this compound. This step oxidizes the palladium from its 0 to +2 oxidation state, forming a Pd(II) complex.[3][4] This is often the rate-determining step of the reaction.[3]
-
Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex.[1][3] The presence of a base is crucial for this step. The base activates the organoboron compound, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[3][9][10]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the pyridazine and the aryl group. The desired product, a 3-aryl-6-methoxypyridazine, is expelled from the palladium complex. This step regenerates the active Pd(0) catalyst, which can then participate in a new catalytic cycle.[1][3][4]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be necessary depending on the specific boronic acid used.
Reagents and Materials
| Reagent/Material | Purpose | Typical Molar Equivalents |
| This compound | Starting Material | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 |
| Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 |
| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O) | Reaction Medium | - |
| Inert Gas (Argon or Nitrogen) | Prevents Catalyst Oxidation | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The solvent should be thoroughly degassed by bubbling an inert gas through it for at least 30 minutes prior to use.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 3-aryl-6-methoxypyridazine.[6]
Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use fresh catalyst. |
| Insufficiently active base | Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄); ensure the base is finely powdered and dry. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Rigorously degas all solvents and maintain a strict inert atmosphere.[8] |
| Slow transmetalation | Consider a different ligand for the palladium catalyst that can accelerate this step. | |
| Protodeboronation (Loss of Boronic Acid) | Presence of water and/or prolonged reaction times | Use anhydrous solvents if possible, or minimize the amount of water. Monitor the reaction closely to avoid unnecessarily long reaction times. Some boronic acids are more prone to this side reaction.[8] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of 3-aryl-6-methoxypyridazine derivatives. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The protocol and insights provided in these application notes serve as a valuable resource for scientists engaged in the synthesis of novel compounds for drug discovery and development.
References
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- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
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- ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
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- National Institutes of Health.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
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Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-methoxypyridazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of clinically significant molecules and natural products.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these compounds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution or reductive amination.[1][3]
This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 3-Bromo-6-methoxypyridazine, a key heterocyclic building block. Pyridazine derivatives are of significant interest in medicinal chemistry, exhibiting a range of biological activities.[4][5] Mastering their functionalization via C-N bond formation is therefore a critical skill for drug development professionals.
Reaction Principle and Mechanistic Overview
The Buchwald-Hartwig amination of this compound facilitates the coupling of the heteroaryl bromide with a primary or secondary amine. This transformation is orchestrated by a palladium catalyst, supported by a phosphine ligand, in the presence of a suitable base.[6] The catalytic cycle, a fundamental concept for understanding and troubleshooting the reaction, proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[7][8][9] The reactivity order for the aryl halide in this step is generally I > Br > Cl.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is crucial and can significantly impact the reaction outcome.[7]
-
Reductive Elimination: This final, product-forming step involves the formation of the new C-N bond and the regeneration of the active Pd(0) catalyst, allowing the catalytic cycle to continue.[7][9]
Visualizing the Catalytic Cycle
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 equivalents) and this compound (1.0 equivalent).
-
Solvent and Substrate Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe. Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted 6-methoxypyridazin-3-amine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (due to oxygen or moisture).- Insufficiently strong base.- Low reaction temperature. | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.<[10]br>- Screen stronger bases (e.g., LHMDS).- Increase the reaction temperature. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - β-hydride elimination from the palladium-amido intermediate. [2] | - Use a bulkier phosphine ligand to disfavor this pathway.- Lower the reaction temperature if possible. |
| Catalyst Deactivation | - The nitrogen atom of the pyridazine ring can coordinate to the palladium center, inhibiting catalysis. [11] | - Employ a more electron-rich and sterically hindered ligand to promote the desired catalytic cycle over catalyst inhibition. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly versatile tool for the synthesis of N-substituted 6-methoxypyridazines. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is paramount for achieving high yields and purity. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully implement this critical transformation in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
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- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Reuman, M., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Isley, N. A., et al. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health.
- ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
- ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Royal Society of Chemistry. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- National Institutes of Health. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
- Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- National Institutes of Health. (n.d.). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles.
- ResearchGate. (n.d.). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides.
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Application Note: Sonogashira Cross-Coupling of 3-Bromo-6-methoxypyridazine
Abstract
This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction with 3-bromo-6-methoxypyridazine. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] Pyridazine derivatives functionalized with alkynyl groups are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. This guide moves beyond a simple recitation of steps to explain the underlying principles governing the selection of reagents and conditions. It includes detailed, field-proven protocols, troubleshooting advice, and a comparative summary of reaction conditions to empower researchers in drug development and chemical synthesis to achieve successful and reproducible outcomes.
Foundational Principles: Mechanism and Substrate Reactivity
The Sonogashira reaction is a powerful tool for creating sp²-sp carbon-carbon bonds, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3][4] Understanding the catalytic cycles is paramount to optimizing reaction conditions and troubleshooting potential issues.
The Dual Catalytic Cycle Mechanism
The widely accepted mechanism involves two interconnected catalytic cycles.[1][5]
-
The Palladium Cycle: This cycle begins with the active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the this compound. This is often the rate-limiting step for aryl bromides.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne.
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the palladium(II) complex in a step called transmetalation.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynyl-pyridazine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Figure 1: The Pd/Cu Dual Catalytic Cycle
Substrate Profile: this compound
The reactivity of the substrate is a critical consideration.
-
Halogen Identity: The carbon-bromine bond is weaker than a carbon-chlorine bond, making this compound significantly more reactive and amenable to oxidative addition than its chloro-analogue.[1][6] This generally allows for milder reaction conditions.
-
Electronic Nature: The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic property can increase the rate of oxidative addition to the palladium catalyst compared to more electron-rich aromatic systems.[7][8]
Optimizing Reaction Parameters: A Causal Analysis
The success of the Sonogashira coupling hinges on the careful selection of several key components. Each choice has a direct, causal impact on reaction efficiency, yield, and purity.
-
Palladium Catalyst: The choice of palladium source is crucial. While standard precatalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are effective, they often require higher catalyst loadings (2-5 mol%) and elevated temperatures.[2][9][10] For challenging couplings or to improve efficiency, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., cataCXium® PIntb, XPhos) or N-heterocyclic carbenes (NHCs) can facilitate the oxidative addition step and lead to higher turnover numbers.[3][11]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the reaction under milder conditions by forming the reactive copper acetylide.[5] However, a significant drawback of using copper is the potential for oxidative homocoupling of the terminal alkyne (Glaser coupling) to form a diyne byproduct.[12][13] This side reaction is promoted by the presence of oxygen, making the maintenance of a strictly inert atmosphere essential. For substrates where homocoupling is a persistent issue, copper-free protocols should be considered.[14][15]
-
Base: An appropriate base is required to deprotonate the terminal alkyne, a prerequisite for forming the copper acetylide. Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used and can often serve as the solvent.[8][9][16] The resulting ammonium salt byproduct is typically soluble. For some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ may offer advantages, particularly in polar aprotic solvents.[13]
-
Solvent: The solvent must fully solubilize all reactants. Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene.[9][16] As mentioned, using an excess of an amine base like Et₃N as both the base and solvent is a very common and effective strategy.[7]
-
Temperature: While some highly reactive substrates (aryl iodides) can react at room temperature, couplings involving aryl bromides typically require heating to facilitate the oxidative addition step.[1] A temperature range of 50-80 °C is a common starting point for substrates like this compound.[7][16]
Comparative Reaction Conditions
The following table summarizes typical conditions for Sonogashira couplings of heteroaryl bromides, providing a valuable reference for initial reaction setup and optimization.
| Parameter | Condition A (Standard) | Condition B (High-Activity) | Condition C (Copper-Free) | Rationale & Reference |
| Substrate | This compound | This compound | This compound | Electron-deficient heteroaryl bromide.[7][8] |
| Alkyne | Terminal Alkyne (1.2 eq) | Terminal Alkyne (1.2 eq) | Terminal Alkyne (1.5 eq) | Slight excess ensures complete consumption of the halide. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (1-2 mol%) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | Standard vs. more active ligand/precatalyst systems.[8][14][16] |
| Ligand | - (included in precatalyst) | XPhos (2-4 mol%) | - (included in precatalyst) | Bulky, electron-rich ligands promote oxidative addition. |
| Cu Co-catalyst | CuI (4-10 mol%) | CuI (2-5 mol%) | None | Essential for standard conditions, omitted to prevent homocoupling.[12][14] |
| Base | Et₃N (2-3 eq) | K₂CO₃ (2 eq) | TMP (2,2,6,6-Tetramethylpiperidine) (2 eq) | Amine bases are common; inorganic or hindered bases used in other systems.[14][16] |
| Solvent | DMF or THF | Dioxane or Toluene | DMSO | Solvent choice depends on base and catalyst solubility.[9][14] |
| Temperature | 60-80 °C | 80-100 °C | Room Temperature to 60 °C | Bromides typically require heat; advanced catalysts may allow lower temps.[8][14] |
Detailed Experimental Protocol
This protocol describes a robust and generally applicable method for the Sonogashira coupling of this compound using standard, reliable conditions.
Materials and Equipment
-
Reagents: this compound (1.0 eq), Terminal alkyne (1.2 eq), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2 mol%), Copper(I) iodide [CuI] (4 mol%), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF, anhydrous).
-
Equipment: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, condenser, rubber septa, needles/syringes, inert gas line (Argon or Nitrogen), heating mantle with temperature controller.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. This step is critical to prevent catalyst deactivation and diyne homocoupling.[12]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve approx. 0.2 M concentration) via syringe. Follow with the addition of triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction: Immerse the flask in a preheated oil bath at 65 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting this compound is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 3-alkynyl-6-methoxypyridazine product.
Troubleshooting Common Issues
-
Issue: Low or No Conversion.
-
Cause: Inactive catalyst or insufficient heat.
-
Solution: Ensure reagents are pure and solvents are anhydrous. Confirm the inert atmosphere was maintained. Gradually increase the reaction temperature in 10 °C increments. If conversion is still poor, consider using a more active catalyst system with a bulky phosphine ligand as outlined in Table 1.[8]
-
-
Issue: Significant Diyne Homocoupling Product Observed.
-
Cause: Presence of oxygen in the reaction vessel.[12]
-
Solution: Improve the degassing procedure (use freeze-pump-thaw cycles for the solvent if necessary). Ensure a positive pressure of inert gas is maintained throughout the reaction. If the problem persists, a copper-free protocol is the most reliable alternative.[4][15]
-
-
Issue: Reaction Stalls Before Completion.
-
Cause: Catalyst decomposition.
-
Solution: Add a fresh portion of the palladium catalyst (e.g., another 0.5 mol%) under a positive flow of inert gas. For future runs, consider a lower reaction temperature or a more stable catalyst precatalyst.
-
Conclusion
The Sonogashira cross-coupling of this compound is a highly effective and versatile method for synthesizing valuable alkynyl-pyridazine derivatives. A successful outcome is predicated on a rational understanding of the reaction mechanism and the role of each component. By carefully selecting the catalyst, base, and solvent, and by ensuring a strictly inert atmosphere to prevent side reactions, researchers can reliably access these important molecular scaffolds for applications in pharmaceutical and materials science discovery.
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Application Notes and Protocols for Heck Coupling Partners of 3-Bromo-6-methoxypyridazine
Introduction: The Strategic Importance of 3-Alkenyl-6-methoxypyridazines in Drug Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, renowned for its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles.[1] Specifically, the 3-substituted 6-methoxypyridazine motif is a key structural element in a range of biologically active molecules, including potent kinase inhibitors and compounds with anticonvulsant activity.[2][3] The introduction of alkenyl substituents at the 3-position via the Mizoroki-Heck reaction provides a powerful and versatile strategy for the rapid diversification of this core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.[4][5][6]
This technical guide provides detailed application notes and robust protocols for the palladium-catalyzed Heck coupling of 3-bromo-6-methoxypyridazine with a variety of olefinic partners. As a Senior Application Scientist, the following sections are designed to provide not only step-by-step procedures but also the underlying scientific rationale for key experimental choices, ensuring reproducible and high-yielding syntheses for researchers in both academic and industrial settings.
The Mizoroki-Heck Reaction: A Mechanistic Overview
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene. The catalytic cycle, depicted below, is a well-established sequence of elementary steps.
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Application Notes & Protocols for the Synthesis of 3-Aryl-6-methoxypyridazines
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-aryl-6-methoxypyridazines, a chemical scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The primary focus is on the robust and versatile Suzuki-Miyaura cross-coupling reaction, which has become the industry standard for this transformation due to its high efficiency and broad functional group tolerance.[4][5] We will dissect the reaction mechanism, explore critical parameters, and provide field-proven, step-by-step protocols. Additionally, alternative strategies, such as Grignard reactions, will be discussed to provide a broader synthetic context. This document is intended for researchers, chemists, and drug development professionals seeking to construct this valuable heterocyclic motif.
Introduction: The Pyridazine Core in Modern Chemistry
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in pharmacology.[3] When substituted at the 3- and 6-positions with aryl and methoxy groups, respectively, the resulting 3-aryl-6-methoxypyridazine derivatives exhibit a wide spectrum of biological activities, making them key building blocks for novel therapeutic agents.[1] The synthesis of these compounds, therefore, is a critical task for medicinal chemists. The most prevalent and effective strategy for forging the crucial aryl-pyridazine C-C bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that has revolutionized modern organic synthesis.[5][6]
This guide provides a detailed examination of this primary synthetic route, from its fundamental mechanism to practical, optimized laboratory protocols.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone method for synthesizing 3-aryl-6-methoxypyridazines. It involves the palladium-catalyzed reaction between an organoboron species (typically an arylboronic acid) and an organic halide (in this case, 3-chloro-6-methoxypyridazine).[7] The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step, making even the relatively unreactive C-Cl bond susceptible to cleavage by the palladium catalyst.[5]
The Catalytic Cycle: A Mechanistic Deep Dive
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3-chloro-6-methoxypyridazine. This is often the rate-determining step and results in a Pd(II) complex.[6][7][8] The choice of a suitable phosphine ligand is critical to facilitate this step, especially with less reactive aryl chlorides.[5]
-
Transmetalation : The aryl group from the boronic acid is transferred to the Pd(II) complex. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex.[6][7][9]
-
Reductive Elimination : The two organic partners (the aryl group and the pyridazinyl group) are expelled from the palladium center, forming the desired C-C bond of the 3-aryl-6-methoxypyridazine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Experimental Workflow & Key Parameters
A successful synthesis relies on the careful selection and control of several key components. The general laboratory workflow is depicted below.
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Application Notes & Protocols: A Guide to the Synthesis of 3-Amino-6-Methoxypyridazine Derivatives for Drug Discovery
Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its π-deficient nature and ability to act as a hydrogen bond acceptor, make it a versatile building block for designing molecules with a wide spectrum of pharmacological activities.[3] Derivatives of the pyridazine core have demonstrated significant potential as antihypertensive, anti-inflammatory, anticancer, and antimicrobial agents.[2][4][5]
Specifically, the 3-amino-6-substituted pyridazine motif is a cornerstone for the development of novel therapeutics. The amino group at the 3-position provides a crucial vector for interaction with biological targets and a handle for further chemical modification, while the 6-position offers a prime site for introducing diversity-oriented substituents to modulate potency, selectivity, and pharmacokinetic properties.[6]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed synthetic strategies and step-by-step protocols for the preparation of 3-amino-6-methoxypyridazine and its subsequent derivatization. We will explore the foundational synthesis of key precursors and delve into advanced palladium-catalyzed cross-coupling reactions that enable the construction of complex molecular architectures.
Part 1: Synthesis of the Key Precursor, 3-Amino-6-chloropyridazine
The most common and cost-effective route to 3-amino-6-methoxypyridazine and its derivatives begins with the synthesis of 3-amino-6-chloropyridazine. This intermediate is typically prepared in a two-step sequence from maleic anhydride.
Workflow for 3-Amino-6-chloropyridazine Synthesis
Caption: Overall workflow for the synthesis of the key 3-amino-6-chloropyridazine precursor.
Protocol 1.1: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride
This protocol describes the formation of the pyridazine ring and subsequent chlorination.
A. Synthesis of 3,6-Dihydroxypyridazine
-
To a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 72.5 mL of hydrazine hydrate (80%, ~1.3 mol).[7]
-
Carefully add 120 mL of 30% hydrochloric acid dropwise with stirring.
-
Add 98 g of maleic anhydride (1 mol) portion-wise to manage the exothermic reaction.[7]
-
Heat the mixture to reflux at 110 °C for 3 hours.[7]
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the resulting yellow-white solid by vacuum filtration, wash the filter cake with cold ethanol (3-4 times), and dry to yield 3,6-dihydroxypyridazine.[7]
B. Synthesis of 3,6-Dichloropyridazine
-
Caution: This step involves phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), which are corrosive and react violently with water. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a three-necked flask, combine 22 g of 3,6-dihydroxypyridazine (0.2 mol) with 150 mL of phosphorus oxychloride (POCl₃).[8]
-
Heat the mixture to 80-100 °C and maintain for 4-5 hours until the reaction is complete (monitor by TLC).[8]
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the cooled residue onto crushed ice. This is a highly exothermic step.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3,6-dichloropyridazine as a solid.[8]
Protocol 1.2: Synthesis of 3-Amino-6-chloropyridazine
This step involves a regioselective nucleophilic aromatic substitution (SNAr), where one chlorine atom of 3,6-dichloropyridazine is displaced by ammonia.
-
Place 3,6-dichloropyridazine (e.g., 15 g, 0.1 mol) into a high-pressure stainless steel autoclave.[9]
-
Add 160 mL of 25% w/w aqueous ammonia solution.[9]
-
Seal the reactor and heat to 130-150 °C for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.[9][10]
-
After cooling to room temperature, a crystalline solid typically precipitates.
-
Collect the product by vacuum filtration, wash thoroughly with cold water to remove any residual ammonia and ammonium salts, and dry under vacuum.[9]
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure 3-amino-6-chloropyridazine.[10]
Part 2: Core Scaffold Synthesis via Nucleophilic Aromatic Substitution
With the key precursor in hand, the target 3-amino-6-methoxypyridazine scaffold is readily prepared through another SNAr reaction, this time displacing the remaining chlorine with a methoxide nucleophile.
Protocol 2.1: Synthesis of 3-Amino-6-methoxypyridazine
-
Prepare a solution of sodium methoxide by carefully dissolving clean sodium metal (0.61 g, 0.027 mol) in 50 mL of anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon).[11][12]
-
Add 3-amino-6-chloropyridazine (3.40 g, 0.026 mol) to the sodium methoxide solution in a sealed tube or pressure vessel.[11][12]
-
Heat the sealed reaction mixture at 160 °C for 20-24 hours.[11]
-
After cooling to room temperature, dilute the mixture with methanol and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by flash column chromatography on silica gel (eluent systems such as ethyl acetate/hexane are common) to afford 3-amino-6-methoxypyridazine as a crystalline solid.[11]
Part 3: Advanced Derivatization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyridazine core, enabling the formation of C-C and C-N bonds with high efficiency and broad substrate scope.[13] These reactions are typically performed on the 3-amino-6-chloropyridazine precursor before the introduction of the methoxy group.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most versatile methods for creating C(sp²)-C(sp²) bonds, coupling an organoboron species (typically a boronic acid) with an organohalide.[14][15] This is ideal for introducing aryl, heteroaryl, or vinyl groups at the 6-position of the pyridazine ring.[16][17]
Causality in Experimental Design: The success of the Suzuki coupling on an electron-deficient and potentially coordinating substrate like 3-amino-6-chloropyridazine hinges on the careful selection of the catalyst, ligand, and base.[18] The amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[19] Therefore, bulky electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[20]
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk tube or round-bottom flask, combine 3-amino-6-chloropyridazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv, see table below).[18]
-
Add the palladium catalyst and, if required, the ligand.[18]
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[18]
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously at the specified temperature (typically 80-110 °C) for the required time (4-24 hours), monitoring progress by TLC or LC-MS.[18]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.[18]
-
Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[18]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine derivative.[18]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (2) | Toluene | 110 | 20 | 35-65 | [18] |
| Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | 2 | High | [21] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | High | [21] |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 75-85 | [17] |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[22][23] This reaction is exceptionally useful for installing primary or secondary amine functionalities at the 6-position of the 3-aminopyridazine core, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[24][25]
Causality in Experimental Design: This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) to deprotonate the amine coupling partner, making it a more active nucleophile in the catalytic cycle.[26][27] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential to facilitate the challenging reductive elimination step that forms the C-N bond and turns over the catalyst.[26][27]
Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand, and a strong base (e.g., NaOt-Bu or Cs₂CO₃).[21]
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Add 3-amino-6-chloropyridazine (1.0 equiv) followed by the amine coupling partner (1.1-1.2 equiv).[21]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C), stirring until complete consumption of the starting material is observed by TLC or LC-MS.[21]
-
Cool the reaction to room temperature, quench carefully with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired 3-amino-6-(substituted amino)pyridazine.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Yield | Reference |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | Good-High | [25] |
| Aniline | Pd₂(dba)₃ (1.5) | BINAP (3.6) | NaOt-Bu (1.4) | Toluene | 100 | High | [22] |
| Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.5) | t-BuOH | 90 | Good | [21] |
| Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | High | [27] |
Conclusion
The 3-amino-6-methoxypyridazine scaffold and its precursors represent a highly valuable platform for the synthesis of biologically active molecules. The synthetic routes outlined in this guide, from the fundamental construction of the pyridazine ring to advanced palladium-catalyzed derivatization, provide a robust and versatile toolkit for medicinal chemists. Understanding the causality behind experimental choices—such as the selection of catalysts, ligands, and bases—is paramount to overcoming challenges and achieving high-yielding, reliable transformations. The protocols and data presented herein serve as a validated starting point for the exploration and development of novel pyridazine-based therapeutic agents.
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The Pyridazine Nucleus: A Privileged Scaffold for Kinase Inhibitor Design
Application Note and Protocols for the Utilization of 3-Bromo-6-methoxypyridazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the this compound scaffold as a versatile starting point for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed protocols for its synthesis and diversification, and outline methods for the biological evaluation of the resulting compounds. Our focus is on empowering researchers to leverage this privileged scaffold in their drug discovery endeavors.
Introduction: The Rise of Kinase Inhibitors and the Pyridazine Advantage
Protein kinases have emerged as one of the most significant classes of drug targets, playing a pivotal role in cellular signal transduction pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and cardiovascular disorders.[1][2] This has led to an exponential growth in the development of kinase inhibitors, with a significant number of these therapeutics gaining regulatory approval.[1]
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry as a "privileged structure".[3] Its unique physicochemical properties, including its dipole moment, hydrogen bonding capacity, and ability to modulate pharmacokinetic profiles, make it an attractive core for designing novel therapeutic agents.[3] The nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets, while the overall polarity of the ring can enhance aqueous solubility and metabolic stability.[3][4]
The strategy of "scaffold hopping," replacing a common core structure like pyridine with a less explored one like pyridazine, can lead to novel intellectual property and potentially improved pharmacological properties.[3][5] The this compound building block, in particular, offers two distinct points for diversification, allowing for the systematic exploration of chemical space to optimize potency and selectivity against specific kinase targets.
Synthesis of the this compound Scaffold
The starting material, this compound, is commercially available from various suppliers.[6][7] However, for researchers who wish to synthesize it in-house, a common route involves the transformation of 3,6-dichloropyridazine.
Protocol: Synthesis of 3-Chloro-6-methoxypyridazine
This initial step involves a nucleophilic aromatic substitution to replace one of the chloro groups with a methoxy group.
Materials:
-
3,6-Dichloropyridazine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add 3,6-dichloropyridazine (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 3-chloro-6-methoxypyridazine.
Protocol: Synthesis of this compound
The subsequent conversion of the chloro group to a bromo group can be achieved through various halogen exchange reactions. A common method involves the use of a brominating agent.
Materials:
-
3-Chloro-6-methoxypyridazine
-
Phosphorus oxybromide (POBr₃) or another suitable brominating agent
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-chloro-6-methoxypyridazine (1.0 equivalent) in an anhydrous solvent.
-
Carefully add the brominating agent (e.g., POBr₃, 1.2 equivalents) portion-wise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Diversification of the Scaffold: Palladium-Catalyzed Cross-Coupling Reactions
The true utility of the this compound scaffold lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions at the C3 position. This allows for the introduction of a wide array of substituents, enabling the generation of a diverse library of compounds for kinase screening.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9]
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and then the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with 3-Chloro-6-methoxypyridazine (Conditions adaptable for this compound) [9]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Methoxy-6-phenylpyridazine | 85 |
| 2 | 4-Methylphenylboronic acid | 3-Methoxy-6-(p-tolyl)pyridazine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | 90 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-6-methoxypyridazine | 88 |
Caption: Diversification of the this compound scaffold.
Biological Evaluation: Kinase Inhibition Assays
Once a library of 3,6-disubstituted pyridazine derivatives has been synthesized, the next critical step is to evaluate their biological activity. A variety of in vitro kinase inhibition assays are available.
General Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a general outline for a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Synthesized pyridazine compounds (test inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30 °C or 37 °C).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Studies
The data obtained from the kinase inhibition assays are crucial for establishing a structure-activity relationship (SAR). SAR studies aim to understand how different chemical modifications to the pyridazine scaffold affect the inhibitory activity against the target kinase. [3] By systematically varying the substituents at the C3 and C6 positions, researchers can identify key structural features that contribute to potency and selectivity. For example, the introduction of different aryl groups via Suzuki coupling can probe the hydrophobic and electronic requirements of the kinase's active site. Similarly, varying the amine substituents in the Buchwald-Hartwig amination can explore different hydrogen bonding interactions.
The insights gained from SAR studies are invaluable for the rational design of the next generation of more potent and selective kinase inhibitors based on the this compound scaffold.
Conclusion
The this compound scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors. Its favorable physicochemical properties and the ease of diversification through robust palladium-catalyzed cross-coupling reactions make it an attractive tool for medicinal chemists. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to explore the potential of this privileged scaffold in their drug discovery programs.
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- Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. PubMed. Accessed January 9, 2026.
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- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PubMed Central. Accessed January 9, 2026.
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Synthesis of Biologically Active Pyridazine Derivatives: Application Notes and Protocols
Introduction: The Enduring Significance of the Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in the field of medicinal chemistry.[1] Its inherent physicochemical properties, including its dipole moment and capacity for hydrogen bonding, render it a versatile scaffold for the design of novel therapeutic agents.[1] The strategic incorporation of the pyridazine core can enhance aqueous solubility and metabolic stability, making it an attractive component in drug design.[1] This has led to the development of a wide array of pyridazine derivatives with a remarkable spectrum of biological activities, including anticancer, antimicrobial, antihypertensive, and anti-inflammatory properties.[2][3][4][5][6]
This comprehensive guide provides detailed application notes and protocols for the synthesis of biologically active pyridazine derivatives. It is intended for researchers, scientists, and professionals in drug development, offering both foundational synthetic strategies and field-proven insights into the rational design of these potent molecules.
Foundational Synthetic Strategies for the Pyridazine Core
The construction of the pyridazine ring system is typically achieved through the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. This fundamental approach allows for considerable variation in the substitution pattern of the resulting pyridazine, enabling the exploration of structure-activity relationships (SAR).
Protocol 1: Classical Synthesis of 3,6-Disubstituted Pyridazines from 1,4-Diketones
This protocol outlines the most common and direct method for synthesizing pyridazine derivatives through the cyclization of 1,4-dicarbonyl compounds with hydrazine.[7]
Reaction Scheme:
Caption: General scheme for 1,4-diketone cyclization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 1,4-diketone (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.1-1.5 eq) to the solution. The reaction is often exothermic, so controlled addition may be necessary.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Causality and Experimental Choices:
-
Solvent: Ethanol and acetic acid are commonly used as they are good solvents for both the reactants and facilitate the cyclization and dehydration steps.
-
Hydrazine Equivalents: A slight excess of hydrazine hydrate is often used to ensure complete consumption of the starting diketone.
-
Reaction Time: The required reflux time can vary depending on the reactivity of the specific 1,4-diketone. Monitoring by TLC is crucial to avoid prolonged heating and potential side reactions.
Protocol 2: Synthesis of Pyridazinones from γ-Ketoacids
Pyridazinone derivatives, a subset of pyridazines with a carbonyl group in the ring, are also of significant pharmacological interest.[2][4] A common route to these compounds involves the cyclocondensation of γ-ketoacids with hydrazine.[8]
Reaction Scheme:
Caption: Synthesis of pyridazinones from γ-ketoacids.
Step-by-Step Methodology:
-
Reaction Setup: Combine the γ-ketoacid (1.0 eq) and hydrazine hydrate (1.1 eq) in a round-bottom flask with a reflux condenser. Ethanol is a common solvent for this reaction.[9][10]
-
Reflux: Heat the mixture to reflux for 4-12 hours. Monitor the formation of the intermediate hydroxydihydropyridazinone by TLC.
-
Dehydration: After the initial condensation, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) to the reaction mixture to facilitate dehydration. Continue to reflux for an additional 1-2 hours.
-
Isolation: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). The pyridazinone product often precipitates and can be collected by filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure pyridazinone.
Trustworthiness and Self-Validation:
The formation of the pyridazinone can be confirmed by spectroscopic methods. The appearance of a characteristic carbonyl stretch in the IR spectrum (around 1650-1680 cm⁻¹) and the disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum are indicative of successful cyclization and dehydration.
Advanced and Multicomponent Synthetic Approaches
Modern synthetic chemistry has introduced more efficient and atom-economical methods for constructing complex molecules. Multicomponent reactions (MCRs) and microwave-assisted synthesis are particularly valuable for rapidly generating libraries of pyridazine derivatives for biological screening.
Protocol 3: Microwave-Assisted Synthesis of Tri-substituted Pyridazines
Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times and improve yields for the synthesis of pyridazines.[11][12]
Workflow Diagram:
Caption: Workflow for microwave-assisted pyridazine synthesis.[12]
Step-by-Step Methodology:
-
Mixture Preparation: In a dedicated microwave reaction vessel, combine the 1,2-dicarbonyl compound (1.0 mmol), the active methylene carbonyl species (1.0 mmol), hydrazine hydrate (1.5 mmol), and a catalytic amount of potassium hydroxide on alumina.[12]
-
Microwave Irradiation: Subject the mixture to microwave irradiation in a synthesizer. The optimal time and temperature will vary depending on the specific substrates but are typically in the range of 2-5 minutes.[12]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the vessel, treat the solid mass with cold water, and stir. Collect the resulting solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[12]
Data Summary: Microwave-Assisted Synthesis of Tri-substituted Pyridazines
| 1,2-Dicarbonyl | Active Methylene Compound | Time (min) | Yield (%) | Reference |
| Benzil | Phenylacetone | 3 | 89 | [12] |
| Benzil | 1,3-Diphenylacetone | 2.5 | 85 | [12] |
| Anisil | Phenylacetone | 4 | 82 | [12] |
| Furil | 1,3-Diphenylacetone | 3.5 | 78 | [12] |
Biological Activities of Pyridazine Derivatives
The versatility of the pyridazine scaffold has led to the discovery of derivatives with a wide range of pharmacological activities.
Anticancer Activity
Pyridazine derivatives have shown significant promise as anticancer agents, targeting various pathways involved in cancer progression.[13][14][15] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth.[1]
VEGFR-2 Signaling Pathway and Inhibition by Pyridazine Derivatives
Caption: VEGFR-2 signaling pathway and its inhibition.[1]
Antimicrobial Activity
Many pyridazine derivatives have demonstrated potent antimicrobial activity against a range of bacterial and fungal strains.[3][10][16][17][18][19] The structure-activity relationship studies suggest that the nature and position of substituents on the pyridazine ring are crucial for antimicrobial efficacy.[17] For instance, some studies have shown that cis-isomers are more active than their trans- counterparts.[17]
Antihypertensive Activity
Certain pyridazine derivatives have been investigated for their antihypertensive properties, often acting as direct vasodilators.[9][20][21][22]
Protocol for In Vivo Antihypertensive Screening
This protocol describes a non-invasive method for evaluating the antihypertensive activity of synthesized pyridazine compounds in spontaneously hypertensive rats (SHRs).
-
Animal Model: Use adult male spontaneously hypertensive rats.
-
Compound Administration: Administer the test compound, vehicle control, and a positive control (e.g., hydralazine or propranolol) orally or via intraperitoneal injection.[21]
-
Blood Pressure Measurement: Measure the systolic blood pressure (SBP) at regular intervals using the tail-cuff method.[21][22]
-
Data Analysis: Compare the reduction in SBP for the test compounds with the control groups to determine antihypertensive efficacy.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridazine derivatives is highly dependent on the substitution pattern around the core ring.
-
For Anticancer and Antimicrobial Activity: The presence of the pyridazine ring is essential. The aromaticity of the pyridazinone ring can enhance activity.[16]
-
For Antimicrobial Activity: In some series, saturated or partially saturated pyrrolopyridazine derivatives show stronger activity than their aromatic counterparts.[17] The nature of substituents can influence the selectivity against different microbial strains.[17]
Conclusion
The pyridazine heterocycle continues to be a highly valuable scaffold in medicinal chemistry.[1] The synthetic versatility and the broad spectrum of biological activities make it a fertile ground for the discovery of new therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space of pyridazine derivatives and contribute to the development of novel drugs.
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Application Notes and Protocols for the Functionalization of the Pyridazine Ring at the C3 Position
Introduction: The Pyridazine Moiety in Modern Chemistry
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, characterized by a significant dipole moment and hydrogen bonding capabilities, make it an attractive component in the design of novel therapeutic agents and functional materials.[1] Functionalization of the pyridazine core allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, solubility, and metabolic stability. Among the various positions on the pyridazine ring, the C3 position is of particular interest for derivatization. However, the electron-deficient nature of the pyridazine ring presents unique challenges to its synthetic modification.[2] This guide provides a comprehensive overview of the key strategies for the functionalization of the pyridazine ring at the C3 position, complete with detailed application notes and experimental protocols tailored for researchers, scientists, and drug development professionals.
Strategic Approaches to C3 Functionalization of Pyridazine
The introduction of substituents at the C3 position of the pyridazine ring can be achieved through several powerful synthetic methodologies. The choice of strategy is often dictated by the desired functional group and the overall complexity of the target molecule. This guide will focus on three principal and widely employed approaches:
-
Nucleophilic Aromatic Substitution (SNA_r_): A classic and effective method for the introduction of a variety of nucleophiles.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: A versatile and highly modular approach for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Minisci-Type Radical Reactions: A powerful tool for the direct C-H functionalization of the pyridazine core.
The following sections will delve into the mechanistic underpinnings of each of these strategies, providing practical insights and detailed protocols to facilitate their successful implementation in the laboratory.
Nucleophilic Aromatic Substitution (SNA_r_) at the C3 Position
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient heterocycles like pyridazine. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a suitable leaving group, typically a halogen, to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.
The reactivity of halopyridazines in SNA_r_ reactions follows the order F > Cl > Br > I, which is attributed to the high electronegativity of fluorine stabilizing the rate-determining addition step. For practical and economic reasons, 3-chloropyridazines are commonly employed as starting materials.
Causality Behind Experimental Choices in SNA_r_
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used to dissolve the reactants and stabilize the charged intermediate.
-
Base: For nucleophiles that require deprotonation, such as amines, alcohols, and thiols, a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) is added to facilitate the reaction.[3][4]
-
Temperature: The reaction rate is often enhanced by heating, with temperatures ranging from room temperature to reflux, depending on the reactivity of the nucleophile and the substrate.[3][4]
Experimental Protocol: Amination of 3-Chloro-6-methoxypyridazine
This protocol describes the synthesis of 3-amino-6-methoxypyridazine derivatives via SNA_r_.
Materials:
-
3-Chloro-6-methoxypyridazine
-
Desired primary or secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-chloro-6-methoxypyridazine (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-chloro-6-methoxypyridazine.
-
Reaction Conditions: Stir the reaction mixture and heat to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x) to remove DMF and inorganic salts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-amino-6-methoxypyridazine derivative.
Sources
The Strategic Role of 3-Bromo-6-methoxypyridazine in the Synthesis of Modern Agrochemicals
Abstract
The pyridazine core is a privileged scaffold in modern agrochemical discovery, lending potent herbicidal, fungicidal, and insecticidal properties to a variety of commercial products.[1] This technical guide focuses on a key building block, 3-bromo-6-methoxypyridazine , a versatile intermediate whose strategic functionalization is central to the synthesis of numerous next-generation crop protection agents. The presence of a reactive bromine atom at the 3-position and a methoxy group at the 6-position allows for precise and differential chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This document provides an in-depth exploration of its application, focusing on the mechanistic principles and detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methodologies are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this critical intermediate in their synthetic campaigns.
Introduction: The Pyridazine Moiety in Crop Protection
Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique electronic arrangement imparts favorable physicochemical properties, such as improved water solubility and metabolic stability, which are highly desirable in agrochemical design.[1] The pyridazine ring is a core component in several classes of pesticides that act on diverse biological targets. For instance, some pyridazine-containing herbicides are known to inhibit photosynthesis at photosystem II, while certain fungicides interfere with mitochondrial respiration.[1]
This compound (CAS: 17321-29-8) emerges as a particularly valuable starting material.[2] The methoxy group can influence the molecule's overall electronic properties and lipophilicity, while the bromine atom serves as a versatile synthetic handle for introducing molecular diversity. The C-Br bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and efficiency.[3][4]
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 17321-29-8[2] |
| Molecular Formula | C₅H₅BrN₂O[2] |
| Molecular Weight | 189.01 g/mol [2] |
| Appearance | Off-white to light yellow crystalline solid |
| Key Reactive Site | C3-Bromine bond |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The construction of complex agrochemical molecules from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These transformations have revolutionized organic synthesis, offering mild and efficient routes to biaryl, heteroaryl, and aminated structures that are central to the bioactivity of many pesticides.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound. For this compound, this reaction is instrumental in introducing a vast array of aryl and heteroaryl substituents at the 3-position. These substituents are often critical for binding to the target protein in a pest or weed.
Causality of Component Selection:
-
Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. Ligands such as triphenylphosphine (PPh₃) or more advanced biarylphosphines (e.g., XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction efficiency, especially with challenging substrates.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.
Catalytic Cycle Visualization:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
This protocol is a robust, general method adapted from established procedures for halo-pyridazines and serves as an excellent starting point for optimization.[5][6]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed solvent system. A typical mixture is toluene and a 2 M aqueous sodium carbonate (Na₂CO₃) solution in a 4:1 ratio. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Conditions: Heat the mixture to 90-100 °C with vigorous stirring. The biphasic nature of the reaction requires efficient mixing to facilitate phase transfer of the reagents.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-6-methoxypyridazine.
Table 1: Representative Suzuki-Miyaura Coupling Yields (Yields are hypothetical based on analogous reactions and serve as a benchmark for optimization)[6]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-Methoxy-6-phenylpyridazine | 85-95% |
| 2 | 4-Methylphenylboronic acid | 3-Methoxy-6-(4-methylphenyl)pyridazine | 90-98% |
| 3 | 4-Fluorophenylboronic acid | 3-Methoxy-6-(4-fluorophenyl)pyridazine | 88-96% |
| 4 | Pyridin-3-ylboronic acid | 3-Methoxy-6-(pyridin-3-yl)pyridazine | 75-85% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[4][7] In agrochemical synthesis, this reaction is invaluable for introducing primary or secondary amine functionalities. These nitrogen-containing groups can act as key hydrogen bond donors/acceptors or ionizable centers, which are often essential for target engagement and modulating the pharmacokinetic properties of the final compound.
Causality of Component Selection:
-
Catalyst System: This reaction typically requires a more sophisticated catalyst system than Suzuki coupling. A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is paired with a sterically hindered and electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). These bulky ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Their role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Workflow Visualization:
Caption: Experimental workflow for Buchwald-Hartwig amination.
This protocol is based on well-established procedures for the amination of bromo-heterocycles and provides a reliable method for C-N bond formation.[3][8]
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., Sodium t-butoxide, 1.4 equiv.) and this compound (1.0 equiv.).
-
Solvent and Substrate Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M. Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction is typically complete within 2-24 hours.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude residue by flash column chromatography to yield the desired 3-amino-6-methoxypyridazine derivative.
Application in Patented Agrochemical Scaffolds
The synthetic routes described are not merely academic exercises; they are directly applicable to the synthesis of patented fungicidal compounds. For example, several patents from leading agrochemical companies describe pyridazine derivatives with potent fungicidal activity against a range of plant pathogens.[1] The core structure often involves a substituted phenyl or heteroaryl group at the 3-position and various functionalities at the 6-position, which can be derived from the methoxy group of the starting material.
For instance, a patented series of fungicidal pyridazines features a complex substituted aryl group attached at the C3 position. The synthesis of these molecules relies on a key Suzuki-Miyaura coupling step with a functionalized arylboronic acid, directly analogous to Protocol 1.[1] Similarly, other patented structures incorporate substituted amine moieties, which would be installed via a Buchwald-Hartwig amination as outlined in Protocol 2.
Conclusion
This compound is a high-value intermediate for the agrochemical industry. Its well-defined reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a robust and flexible platform for the synthesis of diverse and complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers to efficiently construct novel pyridazine-based compounds, accelerating the discovery and development of the next generation of effective and environmentally conscious crop protection solutions.
References
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
- Google Patents. WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides.
- NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-6-chloro-2-methylpyridine: A Key Chemical Intermediate for Your Industry.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Google Patents. US20100113457A1 - Novel pyridazine derivatives.
- PubChem. This compound. National Center for Biotechnology Information.
- Chemical Communications (RSC Publishing). C–CN bond formation: an overview of diverse strategies.
- Frontiers. (2022). An overview on the green synthesis and removal methods of pyridaben.
- SyntheticPage. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
Sources
- 1. WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides - Google Patents [patents.google.com]
- 2. This compound | C5H5BrN2O | CID 252110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 3-Bromo-6-methoxypyridazine in Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Pyridazine Scaffold in Modern Drug Discovery
The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1] Its unique physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and its ability to modulate pharmacokinetic profiles, make it a versatile foundation for the design of novel therapeutics.[2] The inherent polarity of the pyridazine ring and its potential to reduce interactions with metabolic enzymes like cytochrome P450s add to its appeal in drug development.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of a key pyridazine building block, 3-Bromo-6-methoxypyridazine , for the purpose of conducting Structure-Activity Relationship (SAR) studies. Through strategic chemical modifications at the C3 and C6 positions, researchers can systematically explore the chemical space around this scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. A prime example of the successful application of this scaffold is in the development of potent and selective kinase inhibitors, such as those targeting Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a validated target in oncology.[4][5]
This guide will delve into the causality behind experimental choices for derivatization, providing detailed, field-proven protocols for key synthetic transformations, and presenting data in a clear, comparative format to facilitate informed decision-making in your research endeavors.
Strategic Derivatization of the this compound Core for SAR Exploration
The this compound scaffold offers two primary vectors for chemical modification: the C3 position, functionalized with a bromine atom, and the C6 position, bearing a methoxy group. The bromine atom at the C3 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents. The methoxy group at the C6 position can also be targeted for nucleophilic aromatic substitution (SNAr) reactions, further expanding the chemical diversity of the resulting compound library.
The following sections will detail the rationale and experimental protocols for the most effective derivatization strategies.
Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position
The carbon-bromine bond at the C3 position of this compound is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The choice of coupling reaction—Suzuki, Buchwald-Hartwig, or Sonogashira—is dictated by the desired structural motif to be installed, which in turn is guided by the SAR hypotheses being tested.
Rationale: The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, specifically for the synthesis of biaryl and heteroaryl-aryl structures.[6] In the context of SAR studies, introducing a variety of substituted aryl or heteroaryl groups at the C3 position allows for the systematic probing of steric and electronic effects on target engagement. For instance, in the development of kinase inhibitors, these appended rings can form crucial interactions within the ATP-binding pocket.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki coupling of halo-pyridazines.[6][8]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Add a degassed solvent system of toluene and 2 M aqueous Na₂CO₃ solution. A small amount of ethanol can be added to ensure a homogenous reaction mixture.[8]
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes to establish an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-methoxy-6-phenylpyridazine.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Methoxy-6-phenylpyridazine | 85 |
| 2 | 4-Methylphenylboronic acid | 3-Methoxy-6-(p-tolyl)pyridazine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | 90 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-6-methoxypyridazine | 88 |
Yields are based on reactions with 3-chloro-6-methoxypyridazine and are expected to be comparable or higher for the bromo analogue.[6]
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the C3 position.[9] This is a critical transformation in medicinal chemistry as amino groups can serve as key hydrogen bond donors and acceptors, significantly influencing ligand-receptor interactions.[10] For SAR studies, a library of compounds with diverse amino substituents can be synthesized to explore the impact of size, basicity, and hydrogen bonding potential on biological activity.[11]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol is a general procedure adaptable for various primary and secondary amines.[9]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv).
-
Add this compound (1.0 equiv) and aniline (1.2 equiv) to the flask.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Wash the combined organic filtrates with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-phenyl-6-methoxypyridazin-3-amine.
Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Primary Arylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 |
| Secondary Arylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 |
| Primary Aliphatic Amine | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | LiHMDS (2.0) | THF | 65 |
| Secondary Aliphatic Amine | Pd(OAc)₂ (2) | BrettPhos (3) | K₂CO₃ (2.0) | t-BuOH | 90 |
These conditions are based on protocols for various bromopyridines and serve as a starting point for optimization.[9][11][12]
Visualization of Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Rationale: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to arylalkynes.[13] The linear geometry of the alkyne linker can be exploited in SAR studies to probe deeper, narrow pockets within a biological target. Furthermore, the terminal alkyne of the product can serve as a versatile handle for further functionalization, for example, through "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).[14]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This is a general protocol for the Sonogashira coupling of bromo-heterocycles.[13][15]
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add phenylacetylene (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 3-methoxy-6-(phenylethynyl)pyridazine.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | 50 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 80 |
| 4 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | 60 |
Reaction conditions can be optimized based on the specific alkyne substrate.[13][16]
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
Rationale: While the methoxy group at the C6 position is generally less reactive than the bromine at C3, it can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles, particularly after the C3 position has been functionalized with an electron-withdrawing group. This allows for a secondary diversification of the scaffold. For example, replacing the methoxy group with various amines or thiols can introduce new points of interaction with the biological target.
Experimental Protocol: SNAr with Thiophenol
This protocol is a general procedure for SNAr reactions on electron-deficient heteroaromatic systems.
Materials:
-
3-Aryl-6-methoxypyridazine (from Suzuki coupling)
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of the 3-aryl-6-methoxypyridazine (1.0 equiv) in anhydrous DMF, add thiophenol (1.5 equiv) and K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-(phenylthio)pyridazine.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Note: A Scalable and Regioselective Synthesis of 3-Bromo-6-methoxypyridazine for Pharmaceutical and Agrochemical Research
Abstract
This application note provides a comprehensive guide to the large-scale synthesis of 3-Bromo-6-methoxypyridazine, a key heterocyclic building block in drug discovery and agrochemical development. The described two-step protocol is designed for scalability, safety, and high regioselectivity. The synthesis commences with the formation of 3,6-dibromopyridazine from readily available starting materials, followed by a selective nucleophilic aromatic substitution (SNAr) with sodium methoxide to yield the target compound. This document offers detailed experimental procedures, mechanistic insights, safety protocols, and data presentation to support researchers, chemists, and process development professionals.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring is a privileged scaffold in medicinal chemistry and agrochemical research, prized for its unique physicochemical properties.[1] As a bioisostere for phenyl and pyridine rings, the pyridazine moiety can enhance molecular recognition through its hydrogen bonding capabilities and influence pharmacokinetic profiles.[1] Specifically, this compound serves as a versatile intermediate, enabling the introduction of diverse functionalities at the 3-position via cross-coupling reactions, while the 6-methoxy group modulates the electronic properties and metabolic stability of the final molecule. Its application is evident in the development of kinase inhibitors and other targeted therapies.[2]
Strategic Approach to Large-Scale Synthesis
The synthesis of this compound is strategically designed in two key stages to ensure high yield, purity, and scalability.
Stage 1: Synthesis of the Dihalogenated Precursor: 3,6-Dibromopyridazine
The initial step involves the synthesis of 3,6-dibromopyridazine. This intermediate is prepared from the condensation of maleic anhydride with hydrazine to form maleic hydrazide, which is then dibrominated. This method is advantageous for large-scale production due to the low cost of the starting materials and the robustness of the reaction.
Stage 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The second stage is a highly regiosective nucleophilic aromatic substitution reaction. 3,6-Dibromopyridazine is treated with sodium methoxide. The electron-deficient nature of the pyridazine ring, further activated by the two bromine atoms, facilitates nucleophilic attack. The key to this synthesis is the differential reactivity of the C3 and C6 positions. The C6 position is more susceptible to nucleophilic attack than the C3 position, leading to the selective formation of this compound. This selectivity is crucial for avoiding the formation of isomeric impurities and simplifying downstream purification.
Mechanistic Rationale: The Basis for Regioselectivity
The success of this synthesis hinges on the principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. The pyridazine ring is inherently electron-poor due to the presence of two adjacent nitrogen atoms. The two electron-withdrawing bromine atoms further decrease the electron density of the ring, making it susceptible to attack by nucleophiles.
The regioselectivity of the methoxylation at the C6 position can be attributed to the stabilization of the Meisenheimer intermediate. When the methoxide ion attacks the C6 position, the negative charge of the resulting intermediate can be delocalized onto both nitrogen atoms of the pyridazine ring. In contrast, attack at the C3 position results in a less stable intermediate where the negative charge is not as effectively delocalized. This difference in the stability of the intermediates directs the reaction to selectively occur at the C6 position.
Experimental Protocols
4.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood.[3]
-
Reagent Handling:
-
Phosphorus(V) oxybromide (POBr₃): This reagent is highly corrosive and reacts violently with water. Handle with extreme caution under anhydrous conditions.
-
Sodium Methoxide (NaOMe): This reagent is corrosive and flammable. Handle in an inert atmosphere to prevent reaction with moisture.
-
Hydrazine hydrate: This reagent is toxic and a suspected carcinogen. Handle with appropriate containment.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
4.2. Stage 1: Synthesis of 3,6-Dibromopyridazine
This procedure is adapted from established methods for the synthesis of dihalopyridazines.
Step 1a: Synthesis of Maleic Hydrazide
-
To a solution of hydrazine monohydrate (64% v/v, 1.2 mL, 16 mmol) in water (11 mL), add maleic anhydride (2.00 g, 20.4 mmol).
-
Heat the resulting slurry to reflux in a preheated oil bath. The reaction mixture will become homogeneous.
-
After 16 hours, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water (5 mL) to induce precipitation.
-
Isolate the precipitate by filtration and wash with cold water (3 x 5 mL) to yield maleic hydrazide as a solid.
Step 1b: Synthesis of 3,6-Dibromopyridazine
-
In a flask equipped with a reflux condenser and a gas outlet to a scrubber, charge the dried maleic hydrazide (1.00 g, 8.92 mmol) and freshly distilled phosphorus(V) oxybromide (POBr₃) (5.73 g, 20.0 mmol).
-
Heat the homogeneous solution to 100°C in a preheated oil bath.
-
After 3 hours, carefully pour the reaction mixture over a slurry of ice/water (approximately 50 mL).
-
Cool the mixture to 0°C and adjust the pH to ~10 by the slow addition of 10 M aqueous NaOH at 0°C.
-
Isolate the resulting precipitate by filtration and wash with cold water (3 x 10 mL).
-
The crude 3,6-dibromopyridazine can be purified by recrystallization from a suitable solvent such as ethanol.
4.3. Stage 2: Synthesis of this compound
This protocol is based on the principles of nucleophilic aromatic substitution on dihalopyridazines.
-
In a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3,6-dibromopyridazine (1.0 equiv) in anhydrous methanol (10-15 mL per gram of starting material).
-
Carefully add sodium methoxide (1.05-1.2 equiv) portion-wise to the solution while stirring under a nitrogen atmosphere. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 17321-29-8[2] |
| Molecular Formula | C₅H₅BrN₂O[2] |
| Molecular Weight | 189.01 g/mol [2] |
| Appearance | White to off-white solid |
| SMILES | COC1=NN=C(C=C1)Br[2] |
Table 2: Summary of Large-Scale Synthesis Parameters
| Parameter | Stage 1: 3,6-Dibromopyridazine | Stage 2: this compound |
| Key Reagents | Maleic hydrazide, POBr₃ | 3,6-Dibromopyridazine, Sodium methoxide |
| Solvent | None (neat POBr₃) | Anhydrous Methanol |
| Temperature | 100°C | Reflux (~65°C) |
| Reaction Time | ~3 hours | 4-8 hours |
| Typical Yield | 75-85% | 80-90% |
| Purification | Recrystallization | Column Chromatography/Recrystallization |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The two-stage synthetic protocol detailed in this application note provides a reliable and scalable method for the production of high-purity this compound. The process is underpinned by a regioselective nucleophilic aromatic substitution, offering a distinct advantage for large-scale manufacturing by minimizing isomeric byproducts. This guide is intended to empower researchers and development chemists to efficiently access this valuable intermediate for the advancement of novel pharmaceuticals and agrochemicals.
References
- Exploring the Versatility of 3,6-Dibromopyridazine in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 3,6-Dibromopyridazine | CAS#:17973-86-3. Chemsrc. [Link]
- Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Here is some Nucleophilic Aromatic Substitution for ya! The OChem Whisperer. (2017). [Link]
- This compound. PubChem. [Link]
- Deibl, N., Aabe, R., & Delius, M. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines.The Journal of Organic Chemistry, 86(15), 10939-10947. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions.PubMed Central.[Link]
- 16.6 Nucleophilic Aromatic Substitution.Chemistry LibreTexts.[Link]
- 16.7: Nucleophilic Aromatic Substitution.Chemistry LibreTexts.[Link]
- Nucleophilic Aromatic Substitution.
- Deibl, N., & Delius, M. (2018). Preparation of 3-Bromo-1,2,4,5-tetrazine.Organic Syntheses, 95, 326-342. [Link]
- Kharas, G. B., et al. (2022).
- Schmitt, M., de Araújo-Júnior, J. X., Oumouch, S., & Bourguignon, J. J. (2006). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries.Molecular diversity, 10(3), 429–434. [Link]
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]
- Reddy, G. S., & Kumar, P. (2017). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes.Organic & Biomolecular Chemistry, 15(34), 7164-7168. [Link]
- Fricano, A. M., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates.
- Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates.
- Kharas, G. B., et al. (2018). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates.
- The pyridazine heterocycle in molecular recognition and drug discovery.PubMed Central.[Link]
Sources
One-Pot Synthesis of Substituted Pyridazines from 3-Bromo-6-methoxypyridazine: A Comprehensive Guide for Medicinal Chemistry Applications
An Application Note and Protocol Guide
Abstract: This application note provides detailed protocols and expert insights for the one-pot synthesis of diverse substituted pyridazines starting from the readily available 3-Bromo-6-methoxypyridazine. Pyridazine scaffolds are of significant interest in drug discovery due to their prevalence in biologically active molecules. This guide focuses on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering researchers a robust toolkit for generating libraries of novel pyridazine derivatives. The protocols are designed for reproducibility and scalability, with an emphasis on understanding the underlying reaction mechanisms and troubleshooting common challenges.
Introduction: The Significance of the Pyridazine Scaffold in Drug Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer properties. The ability to efficiently and selectively functionalize the pyridazine ring is therefore of paramount importance for the development of new therapeutic agents. This compound serves as an excellent and versatile starting material for introducing molecular diversity. The differential reactivity of the C3 and C6 positions allows for selective functionalization, and the methoxy group can be readily converted to a hydroxyl or other functional groups in subsequent steps.
This guide details three powerful one-pot methodologies for the synthesis of substituted pyridazines from this compound, leveraging modern palladium-catalyzed cross-coupling reactions.
Core Synthetic Strategies: An Overview
The functionalization of this compound can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired substituent to be introduced. This guide will focus on three key transformations:
-
Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: For the introduction of alkynyl groups.
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-based nucleophiles.
The following diagram illustrates the general workflow for these transformations.
Figure 1: General workflow for the functionalization of this compound.
Part I: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-6-methoxypyridazines
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon supply
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Examples of Suzuki-Miyaura Coupling with this compound
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Methoxy-6-phenylpyridazine | 92 |
| 2 | 4-Methylphenylboronic acid | 3-Methoxy-6-(p-tolyl)pyridazine | 88 |
| 3 | 3-Methoxyphenylboronic acid | 3-Methoxy-6-(3-methoxyphenyl)pyridazine | 95 |
| 4 | 2-Thienylboronic acid | 3-Methoxy-6-(thiophen-2-yl)pyridazine | 85 |
Expert Insights:
-
Choice of Catalyst: While Pd(PPh₃)₄ is a robust catalyst, other palladium sources like Pd(dppf)Cl₂ can be more effective for challenging substrates.
-
Base Selection: The choice of base is crucial. Inorganic bases like Na₂CO₃, K₂CO₃, and Cs₂CO₃ are commonly used. For less reactive boronic acids, stronger bases like K₃PO₄ may be necessary.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is typically employed to dissolve both the organic and inorganic reagents.
Part II: Sonogashira Coupling for the Synthesis of 3-Alkynyl-6-methoxypyridazines
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add THF or DMF (5 mL) and TEA or DIPEA (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature to 60 °C for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Examples of Sonogashira Coupling with this compound
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Methoxy-6-(phenylethynyl)pyridazine | 90 |
| 2 | Ethynyltrimethylsilane | 3-Methoxy-6-((trimethylsilyl)ethynyl)pyridazine | 85 |
| 3 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-6-methoxypyridazine | 82 |
| 4 | Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-6-methoxypyridazine | 78 |
Expert Insights:
-
Copper Co-catalyst: The role of the copper(I) co-catalyst is to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. In some cases, copper-free Sonogashira couplings can be performed, which can be advantageous for sensitive substrates.
-
Amine Base: The amine base not only acts as a base to deprotonate the alkyne but also serves as a solvent and a ligand for the palladium and copper catalysts.
Part III: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-6-methoxypyridazines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the synthesis of a wide range of arylamines from aryl halides and amines.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or Dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Nitrogen or Argon supply
Procedure:
-
To a Schlenk tube or sealed vial, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.08 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add toluene or dioxane (2 mL) and stir for 5 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Add the pre-formed catalyst solution to the flask containing the reagents.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Examples of Buchwald-Hartwig Amination with this compound
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(6-Methoxypyridazin-3-yl)morpholine | 95 |
| 2 | Aniline | N-(6-Methoxypyridazin-3-yl)aniline | 88 |
| 3 | Benzylamine | N-Benzyl-6-methoxypyridazin-3-amine | 85 |
| 4 | Pyrrolidine | 3-(Pyrrolidin-1-yl)-6-methoxypyridazine | 92 |
Expert Insights:
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Xantphos is a versatile ligand suitable for a broad range of substrates. Other common ligands include BINAP and DavePhos.
-
Base Sensitivity: The reaction is sensitive to the choice and stoichiometry of the base. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically used.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial, as the palladium(0) catalyst and some ligands are oxygen-sensitive.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use fresh catalyst and ligands. Ensure inert atmosphere is maintained. |
| Insufficiently pure starting materials | Purify starting materials before use. | |
| Incorrect reaction temperature | Optimize the reaction temperature. | |
| Formation of side products | Homocoupling of the boronic acid (Suzuki) | Use a lower catalyst loading or a different ligand. |
| Glaser coupling of the alkyne (Sonogashira) | Ensure a strictly oxygen-free environment. | |
| Hydrodehalogenation | Use a less reactive base or a different solvent. | |
| Difficulty in product isolation | Emulsion formation during workup | Add more brine or filter through a pad of Celite. |
| Product is water-soluble | Extract with a more polar solvent or perform a back-extraction. |
Conclusion
This application note has detailed robust and versatile one-pot protocols for the synthesis of substituted pyridazines from this compound. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide medicinal chemists with a powerful arsenal for the rapid generation of diverse compound libraries. By understanding the underlying principles and paying close attention to the experimental details, researchers can efficiently access novel pyridazine derivatives for drug discovery programs.
References
- Pyridazine in Medicinal Chemistry. Molecules. [Link]
- Recent Advances in the Synthesis of Pyridazines. Arkivoc. [Link]
- The Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. [Link]
- The Sonogashira Coupling Reaction. Organic Chemistry Portal. [Link]
- The Buchwald-Hartwig Amin
Troubleshooting & Optimization
Technical Support Center: Challenges in Suzuki Coupling with 3-Bromo-6-methoxypyridazine
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-6-methoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 3-aryl-6-methoxypyridazine derivatives. The inherent electronic properties of the pyridazine ring can present unique obstacles. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate successful outcomes in your research.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is the yield of my Suzuki coupling with this compound consistently low or non-existent?
A1: Low yields in the Suzuki coupling of this compound can be attributed to several factors, primarily related to the electron-deficient nature of the pyridazine ring and potential catalyst inhibition.[1]
-
Catalyst Deactivation: The lone pair of electrons on the pyridazine nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst deactivation and a stalled reaction. This is a common issue with nitrogen-containing heterocycles.[2][3][4]
-
Inefficient Oxidative Addition: While the C-Br bond is generally more reactive than a C-Cl bond, the electronic properties of the pyridazine ring can influence the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. A mismatch in these components can lead to a significant drop in yield.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Recommendations:
-
Catalyst and Ligand Selection: For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and shield the palladium center from the pyridazine nitrogens.[5] Catalyst systems such as Pd(OAc)₂ with SPhos or Pd₂(dba)₃ with XPhos have proven effective for similar substrates. For a more traditional approach, Pd(PPh₃)₄ can be used, though it may require higher catalyst loading and longer reaction times.
-
Base Selection: The base is crucial for activating the boronic acid. A systematic screening of bases is recommended. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent System: A mixture of an organic solvent and water is often employed. Common choices include toluene/water, dioxane/water, or DME/water. The solvent system must effectively dissolve both the organic substrates and the inorganic base.
Q2: I am observing significant amounts of side products, such as the dehalogenated 6-methoxypyridazine and homocoupled boronic acid. How can I minimize these?
A2: The formation of side products is a common challenge that competes with the desired cross-coupling reaction, thereby reducing the yield and complicating purification.
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom. It can be caused by trace amounts of water or other proton sources in the reaction mixture, or by certain catalyst/ligand combinations.
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid. The presence of oxygen is a major promoter of this side reaction.[6][7]
-
Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, replacing the boron moiety with a hydrogen atom. This is particularly problematic with electron-deficient heteroaryl boronic acids and can be exacerbated by the choice of base and solvent.[3][8]
Strategies to Minimize Side Products:
| Side Reaction | Primary Causes | Recommended Solutions |
| Dehalogenation | Presence of proton sources, catalyst decomposition. | Ensure anhydrous conditions, use freshly distilled solvents, and optimize the ligand to prevent catalyst decomposition. |
| Homocoupling | Presence of oxygen, use of Pd(II) precatalysts.[7] | Rigorously degas all solvents and the reaction mixture. Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete in-situ reduction of Pd(II) precatalysts. |
| Protodeboronation | Inappropriate base, presence of water, prolonged reaction times.[8] | Use a non-aqueous base if possible, or a weaker base like K₂CO₃. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[8] |
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in the Suzuki coupling of this compound.
Q3: My reaction seems to start but then stalls before completion. What could be the issue?
A3: Reaction stalling is often indicative of catalyst deactivation or instability of one of the reactants over the course of the reaction.
-
Progressive Catalyst Deactivation: As mentioned in Q1, the pyridazine nitrogen can poison the palladium catalyst. This effect can accumulate over time, leading to a halt in the catalytic cycle.
-
Boronic Acid Instability: Boronic acids can be unstable under prolonged heating, leading to decomposition or protodeboronation, thus reducing the concentration of the active coupling partner.[8]
-
Incomplete Dissolution: If any of the reactants or the base are not fully dissolved, the reaction may only proceed until the dissolved portion is consumed.
Troubleshooting Stalled Reactions:
-
Increase Catalyst Loading: While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome gradual deactivation.
-
Use a More Robust Ligand: Ligands like SPhos and XPhos are designed to be more robust and can improve catalyst longevity.
-
Consider a Boronic Ester: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids and can be a good alternative if reactant instability is suspected.
-
Improve Solubility: If solubility is an issue, consider adding a co-solvent or switching to a different solvent system. For example, the addition of a small amount of ethanol to a toluene/water mixture can improve homogeneity.
Detailed Experimental Protocols
The following are generalized protocols that can serve as a starting point for the Suzuki coupling of this compound. Optimization for specific boronic acids may be necessary.
Protocol 1: General Purpose Suzuki Coupling with Pd(PPh₃)₄
This protocol is a robust starting point for a variety of arylboronic acids.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (volume appropriate for the scale of the reaction, typically 0.1 M concentration of the limiting reagent).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the suspension for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Activity Catalyst System for Challenging Couplings
This protocol utilizes a more active catalyst system that can be beneficial for less reactive boronic acids or to achieve higher yields.
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), and XPhos (3 mol%) in a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
Data Presentation: Comparative Reaction Conditions
The following table summarizes representative conditions for the Suzuki coupling of 3-halopyridazines with various arylboronic acids, providing a reference for expected outcomes.
| 3-Halopyridazine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Chloro-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 110 | 16 | 85 |
| 3-Chloro-6-methoxypyridazine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 110 | 16 | 92 |
| 3-Chloro-6-methoxypyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 110 | 16 | 90 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 4 | 95 |
| 3-Bromopyridine | Phenylboronic acid | PEPPSI-IPr (0.5) | - | Cs₂CO₃ (2) | t-AmylOH | 100 | 2 | 98 |
Note: The data for 3-chloro-6-methoxypyridazine is adapted from studies on this specific substrate and provides a reliable reference. Data for 3-bromopyridine is included for comparison of high-activity catalyst systems.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
References
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine.
- Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. (n.d.).
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Wikipedia. (n.d.).
- Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-6-methoxypyridazine
Welcome to the technical support center for the Buchwald-Hartwig amination of 3-bromo-6-methoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for this specific transformation. The pyridazine core is a crucial scaffold in medicinal chemistry, and mastering its functionalization is key to unlocking novel chemical entities.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] However, the unique electronic properties of the this compound substrate—an electron-deficient heteroaromatic ring—present specific challenges and opportunities for optimization. This guide will walk you through understanding the reaction, troubleshooting common issues, and providing a solid starting point for your experiments.
Troubleshooting Guide & FAQs
Here we address common questions and issues encountered during the Buchwald-Hartwig amination of this compound in a question-and-answer format.
Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no conversion is a common issue and can often be traced back to the catalyst system or reaction setup.
-
Catalyst Inactivity: Ensure your palladium source and ligand are fresh and have been stored under an inert atmosphere. Oxygen can deactivate the active Pd(0) catalyst.[2] Consider using a more robust pre-catalyst, such as a G3 or G4 Buchwald precatalyst, which are known for their high activity and stability.[3]
-
Ligand Choice: this compound is an electron-deficient heteroaryl halide. This electronic nature generally facilitates the oxidative addition step, which is often rate-limiting.[4] However, the nitrogen atoms in the pyridazine ring can coordinate to the palladium center, potentially inhibiting the catalyst. The use of bulky, electron-rich biarylphosphine ligands like RuPhos, SPhos, or XPhos can mitigate this issue and promote the desired reductive elimination step.[5]
-
Improper Reaction Setup: The Buchwald-Hartwig amination is highly sensitive to air and moisture. Ensure all glassware is oven-dried, and the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[6] Solvents and liquid reagents should be anhydrous and thoroughly degassed. A common method is to bubble argon through the solvent for 20-30 minutes or use a freeze-pump-thaw technique for more rigorous degassing.[7]
Q2: I'm observing the formation of side products, primarily the debrominated starting material (6-methoxypyridazine). What causes this and how can I minimize it?
The formation of the debrominated product is a known side reaction in palladium-catalyzed cross-couplings and is often referred to as hydrodehalogenation.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can promote hydrodehalogenation. Monitor your reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If the reaction is sluggish, consider switching to a more active catalyst system rather than simply increasing the temperature or time.
-
Base Selection: While strong bases like sodium tert-butoxide (NaOt-Bu) are often necessary for efficient amination, they can sometimes contribute to side reactions. If hydrodehalogenation is a significant issue, consider screening weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] However, be aware that weaker bases may require higher temperatures or more active catalyst systems to achieve good conversion.[6]
-
Water Content: Trace amounts of water in the reaction mixture can be a source of protons for the hydrodehalogenation pathway. Ensure all reagents and solvents are scrupulously dried.
Q3: The purification of my product is challenging, with significant streaking on the silica gel column. What are some strategies to improve purification?
The basic nitrogen atoms of the pyridazine ring can interact strongly with the acidic silica gel, leading to poor separation.[2]
-
Use of Deactivated Silica or Alumina: Consider using deactivated (neutral) silica gel or alumina for column chromatography. You can prepare deactivated silica by pre-treating it with a solvent system containing a small amount of a basic additive, such as triethylamine (typically 0.5-1% v/v), and then using this modified solvent system as your eluent.
-
Alternative Purification Methods: If column chromatography remains problematic, consider alternative purification techniques such as recrystallization or distillation (if the product is thermally stable).
-
Work-up Procedure: A thorough aqueous work-up can help remove inorganic salts and the bulk of the base, simplifying the subsequent purification. After diluting the reaction mixture with an organic solvent like ethyl acetate, wash with water and then brine.[1]
Q4: How does the methoxy group on the pyridazine ring influence the reaction?
The methoxy group at the 6-position is an electron-donating group. While the pyridazine ring itself is electron-deficient, the methoxy group can have a modest electronic influence on the C-Br bond. However, its primary impact is likely to be on the solubility of the starting material and product, and potentially on the coordination properties of the pyridazine nitrogens. For the most part, the general principles for electron-deficient heteroaryl halides will apply.
Experimental Protocol: A Robust Starting Point
This protocol provides a general and robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization for specific amine coupling partners may be necessary.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene or dioxane
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%). If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide (1.4 equivalents), followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (consider deactivation with triethylamine) or another suitable method to yield the pure N-substituted 6-methoxypyridazin-3-amine.
| Parameter | Recommended Starting Conditions |
| Palladium Source | XPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (1 mol%) |
| Ligand | XPhos (2.2 mol% if not using a pre-catalyst) |
| Base | NaOt-Bu (1.4 equivalents) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 80-110 °C |
| Concentration | 0.1-0.2 M |
Visualizing the Process: Diagrams
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
- A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions - Benchchem. (URL: )
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem. (URL: )
- Technical Support Center: Stability and Reactivity of Iodin
- Selected ligands and catalysts for Buchwald‐Hartwig amination - ResearchG
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: [Link])
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Gradu
- preventing homo-coupling side reactions in pyridazine synthesis - Benchchem. (URL: )
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem. (URL: )
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube. (URL: [Link])
- The Buchwald-Hartwig Amin
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (URL: [Link])
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (URL: [Link])
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchG
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines - ResearchG
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 7. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Side Products in 3-Bromo-6-methoxypyridazine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side products encountered during the palladium-catalyzed cross-coupling of 3-Bromo-6-methoxypyridazine, a key building block in modern chemistry. Our focus is on providing not just solutions, but a clear rationale based on mechanistic principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing a significant amount of a bipyridazine byproduct in my Suzuki-Miyaura coupling. What causes this homocoupling, and how can I minimize it?
Answer:
The formation of a 6,6'-dimethoxy-3,3'-bipyridazine side product is a classic case of homocoupling . This occurs when two molecules of your pyridazine starting material react with each other. This is a common issue when working with electron-deficient heteroaryl halides.
Primary Causes & Mechanistic Insight:
-
Oxidative Coupling during Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. During this process, side reactions can occur where the Pd(II) species promotes the coupling of two molecules of the organoboronic acid or, in some cases, the aryl halide.[1]
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids and interfere with the catalytic cycle.[2][3] It can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in undesired oxidative coupling pathways.
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the lifetime of the oxidative addition complex [Ar-Pd(II)-Br] is extended. This intermediate can then react with another molecule of the starting aryl halide under certain conditions, leading to homocoupling.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Ensure Rigorous Inert Atmosphere | To minimize the role of oxygen in promoting homocoupling.[2][4] | Degas all solvents thoroughly (e.g., via sparging with argon or nitrogen for 20-30 minutes).[5] Use Schlenk line techniques or a glovebox for the reaction setup. A subsurface sparge with nitrogen before catalyst addition can be particularly effective.[4] |
| Switch to a Pd(0) Precatalyst | Bypasses the potentially problematic in situ reduction step of Pd(II) precatalysts.[1] | Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly.[1][6] This ensures the catalytic cycle starts efficiently from the desired species. |
| Optimize Ligand Choice | Bulky, electron-rich phosphine ligands accelerate the reductive elimination step, which is the final step in forming the desired product. This increased rate can outcompete side reactions.[1] | Screen bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These have proven effective for challenging heteroaryl couplings.[1][6] |
| Add a Mild Reducing Agent | Can help to minimize the concentration of free Pd(II) that may be present, suppressing the Pd(II)-mediated homocoupling pathway.[4] | Consider the addition of a mild reducing agent like potassium formate.[4] |
| Control Reaction Temperature | While higher temperatures can increase reaction rates, they can also accelerate the rate of side reactions.[1] | Optimize the temperature to find a balance between a reasonable reaction time and minimal byproduct formation. Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish. |
Question 2: My main side product is 3-methoxypyridazine. What is causing this protodebromination and how can I prevent it?
Answer:
The replacement of the bromine atom with a hydrogen atom is known as protodebromination (or hydrodehalogenation). This is a frequent side reaction, especially with electron-deficient heteroaromatics like pyridazines.[7]
Primary Causes & Mechanistic Insight:
-
Source of Protons: The hydrogen atom can come from various sources in your reaction mixture, including residual water in solvents, the solvent itself (e.g., alcohols), or even the boronic acid reagent, which can undergo hydrolysis.[8][9]
-
Catalyst-Mediated Pathways: After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can undergo protonolysis if a proton source is available, cleaving the C-Pd bond and generating the debrominated product.
-
Competitive Hydrolytic Deboronation: In Suzuki reactions, the boronic acid coupling partner can be susceptible to its own protonolysis (protodeboronation), where the C-B bond is cleaved and replaced by a C-H bond.[8][10] This depletes the nucleophilic partner and can alter the reaction stoichiometry, favoring other side reactions.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Use Anhydrous Conditions | To minimize the primary source of protons that leads to protodebromination. | Use freshly distilled, anhydrous, and thoroughly degassed solvents. Dry bases (e.g., K₃PO₄, Cs₂CO₃) by heating under vacuum before use. |
| Select a Non-Protic Solvent | Solvents like ethanol or water can act as proton sources. | Use non-protic solvents such as toluene, dioxane, or THF.[11] |
| Optimize the Base | The base plays a crucial role. A base that is too weak may not facilitate transmetalation efficiently, while certain bases may contain more water. | Screen different bases. Anhydrous K₃PO₄ or Cs₂CO₃ are often effective choices for pyridazine couplings.[2][6] |
| Use Boronic Esters | Boronate esters (e.g., pinacol esters) are often more stable towards protodeboronation than their corresponding boronic acids.[10] | Consider using the MIDA boronate ester or pinacol boronate ester of your coupling partner. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[10] |
| Increase Catalyst Turnover Rate | A more active catalyst system will promote the desired cross-coupling at a faster rate, outcompeting the slower protodebromination pathway. | Employ highly active ligand systems (e.g., Buchwald-type biarylphosphine ligands) to accelerate the catalytic cycle.[1] |
Question 3: In my Buchwald-Hartwig amination, I'm getting low yields and a complex mixture. What are the common pitfalls with this substrate?
Answer:
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[11][12][13] However, with an electron-deficient and sterically accessible substrate like this compound, specific challenges can arise.
Primary Causes & Mechanistic Insight:
-
Inappropriate Base/Ligand Combination: The choice of base and ligand is critical and highly interdependent. A strong, non-nucleophilic base is required to deprotonate the amine without causing side reactions.[11] The ligand must stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination.
-
Catalyst Inhibition: The pyridazine nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalyst and slowing down the reaction.
-
Side Reactions with the Amine: If the amine is not efficiently coupled, it may participate in side reactions. With primary amines, double arylation can sometimes occur.
-
Competitive Reduction (Protodebromination): Similar to the Suzuki coupling, protodebromination can occur, consuming the starting material.
Troubleshooting Workflow:
A logical workflow is essential for diagnosing issues in a Buchwald-Hartwig reaction.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Specific Recommendations:
-
Base Selection: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for many aminations.[11] If it fails, consider lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).
-
Ligand Selection: For electron-deficient heteroaryl halides, bulky and electron-rich biarylphosphine ligands are often required. Start with a versatile ligand like XPhos or RuPhos.
-
Catalyst Precursor: Use a well-defined palladium precatalyst (e.g., an XPhos-palladium precatalyst) to ensure the formation of the active catalytic species.
-
Reaction Concentration: Ensure the reaction is sufficiently concentrated (typically 0.1-0.2 M) to favor the desired bimolecular coupling.
General Optimization Strategy for Cross-Coupling Reactions
Regardless of the specific cross-coupling reaction, a systematic approach to optimization is key to minimizing side products. The following diagram illustrates a general decision-making process.
Caption: General workflow for troubleshooting cross-coupling side products.
References
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules, 23(11), 2973.
- (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). Organic Process Research & Development, 8(5), 753–757.
- Functionalized Heteroarylpyridazines and pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. (2008). The Journal of Organic Chemistry, 73(7), 2643–2652.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). ACS Catalysis, 12(11), 6439–6451.
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009). Angewandte Chemie International Edition, 48(36), 6572-6587.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. (n.d.). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Buchwald-Hartwig Amination Reaction. (2021). YouTube.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
- Protodeboronation. (n.d.). Wikipedia.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (n.d.). Reddit.
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.). ResearchGate.
- Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025). YouTube.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Functionalized heteroarylpyridazines and pyridazin-3(2H)-one derivatives via palladium-catalyzed cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 6-Methoxypyridazinyl Compounds by Chromatography
Welcome to the technical support center for the chromatographic purification of 6-methoxypyridazinyl compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in purifying this important class of N-heterocyclic compounds. The inherent basicity of the pyridazine ring, combined with the polarity imparted by the methoxy group, presents unique purification hurdles. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the chromatographic purification of 6-methoxypyridazinyl derivatives in a direct question-and-answer format.
Issue 1: My compound is streaking badly or showing significant peak tailing on a silica gel column.
-
Q: Why is my 6-methoxypyridazinyl compound tailing on silica gel, and how can I fix it?
A: Peak tailing is a classic sign of strong, undesirable interactions between your basic compound and the stationary phase.[1] The pyridazine nitrogen atom, being basic, can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" or asymmetric peak.
Solutions:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a competitive base to your mobile phase. This base will occupy the active silanol sites, preventing your target compound from interacting with them.[2][3]
-
Triethylamine (TEA): Add 0.1% to 1% (v/v) TEA to your eluent. Start with a low concentration and increase if tailing persists.[3]
-
Ammonia: A solution of 7N ammonia in methanol (0.5-2%) can be used as a polar component in your mobile phase (e.g., in a dichloromethane/methanol system).
-
-
Switch to a Different Stationary Phase: If a basic modifier is not effective or compatible with your compound, consider an alternative stationary phase.
-
Change Chromatography Mode: Switch from normal-phase to reversed-phase chromatography, which is generally less prone to issues with basic compounds.[2]
-
Issue 2: I am seeing poor separation between my target compound and a closely-related impurity.
-
Q: My target 6-methoxypyridazinyl compound is co-eluting with an impurity. How can I improve the resolution?
A: Achieving good resolution requires optimizing the selectivity of your chromatographic system. Selectivity (α) is the ability of the system to distinguish between two different analytes. If selectivity is low, even a highly efficient column will not provide a good separation.
Solutions:
-
Alter the Mobile Phase: Changing the solvent system is the first and easiest step. If you are using a standard system like hexane/ethyl acetate, try switching to a system with different solvent properties, such as dichloromethane/methanol.[2] This changes the nature of the interactions and can significantly alter the elution order.
-
Change the Stationary Phase: Different stationary phases offer different interaction mechanisms.
-
Normal Phase: If you are using silica, consider a cyano (CN) or diol-bonded phase. These phases offer different polar interactions compared to bare silica.
-
Reversed Phase: If using a standard C18 column, switching to a Phenyl-Hexyl or a polar-embedded phase can provide alternative π-π or hydrogen-bonding interactions, which can resolve closely eluting compounds.[1][4]
-
-
Employ Orthogonal Chromatography: For very challenging separations, a multi-step, or orthogonal, purification strategy is highly effective.[5][6] This involves using two different chromatographic systems with fundamentally different separation mechanisms.
-
Example Workflow: First, perform a normal-phase flash chromatography separation on silica gel. Then, take the partially purified fractions and subject them to a second purification using reversed-phase HPLC.[5] This combination is powerful because a pair of compounds that co-elute in one system are very unlikely to do so in a system with an orthogonal selectivity.[6][7]
-
-
Issue 3: My compound seems to be degrading on the column.
-
Q: I have low recovery, and I suspect my 6-methoxypyridazinyl compound is unstable during purification. What could be the cause and solution?
A: Compound instability on a chromatography column is a common problem, especially for molecules with sensitive functional groups. The methoxy group on a pyridazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[8] Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of acid-sensitive compounds.[9]
Solutions:
-
Test for Stability: Run a 2D TLC experiment. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will appear on the diagonal. If it degrades, new spots will appear below the diagonal.[9]
-
Neutralize the Stationary Phase: If acid-sensitivity is confirmed, use a less acidic stationary phase. You can pre-treat silica gel by flushing the column with your mobile phase containing 1% triethylamine before loading your sample.
-
Use a Neutral or Basic Stationary Phase: As mentioned previously, switching to neutral alumina, basic alumina, or a polymer-based support can prevent acid-catalyzed degradation.
-
Control pH in Reversed-Phase: When using reversed-phase HPLC, employ a buffered mobile phase (e.g., ammonium formate or ammonium acetate) to maintain a stable pH within the optimal range for your compound's stability. Standard silica-based C18 columns are typically stable in a pH range of 2 to 8.[1]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Should I start with normal-phase or reversed-phase chromatography for my 6-methoxypyridazinyl compound?
A: The choice depends on the overall polarity of your specific molecule. 6-methoxypyridazinyl compounds are often polar due to the N-heterocyclic core.
-
Normal-Phase Chromatography (NPC): This is a traditional and effective method, especially for preparative scale (flash chromatography). You will use a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate).[5] It is often the first choice for compounds that are soluble in common organic solvents.
-
Reversed-Phase Chromatography (RPC): This technique is excellent for polar compounds that may be poorly retained or resolved in normal-phase.[10][11] It uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[12] RPC is the dominant mode for analytical HPLC and is also widely used for preparative purification, offering high efficiency and reproducibility. For very polar pyridazines, Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of normal-phase, can also be a powerful option.[13]
Q2: How do I select an appropriate mobile phase for TLC analysis and column chromatography?
A: Thin-Layer Chromatography (TLC) is your primary tool for method development. The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 for good separation on a column.[14]
-
Start with a binary mixture: Begin with a standard solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Adjust Polarity:
-
If your spot is at the baseline (Rf = 0), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase Ethyl Acetate).
-
If your spot is at the solvent front (Rf = 1), the eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Add Modifiers if Needed: If you observe streaking on the TLC plate, add a drop of triethylamine or ammonia to the developing chamber to see if it resolves the issue.[2]
Q3: My compound is not UV-active. How can I monitor its purification?
A: If your compound lacks a suitable UV chromophore, you cannot use a standard UV detector.
-
TLC Staining: For TLC and flash chromatography, you can use a chemical stain to visualize the spots. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups. Iodine vapor is another common alternative.[2]
-
Alternative HPLC Detectors: For HPLC, you can use more universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If your system is connected to a Mass Spectrometer (MS), you can monitor the purification by the mass of your target compound, which is a highly specific and sensitive detection method.
Part 3: Data & Protocols
Table 1: Common Solvent Systems for Normal-Phase Chromatography
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds that are poorly soluble in hexane. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester or alcohol-based systems. |
| Chloroform / Methanol / NH₄OH | High (Basic) | Used for very polar, basic compounds that require a strong eluent and a basic modifier. |
Protocol 1: Step-by-Step Troubleshooting of Peak Tailing in HPLC
This protocol outlines a systematic approach to diagnose and solve peak tailing for a basic 6-methoxypyridazinyl compound in reversed-phase HPLC.
-
Initial Assessment:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Water / Acetonitrile gradient.
-
Observation: The peak for the target compound shows a tailing factor (Tf) > 1.5.
-
-
Step 1: Introduce an Acidic Modifier.
-
Action: Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both the water (A) and acetonitrile (B) mobile phase components.[3]
-
Rationale: The acid ensures the basic pyridazine nitrogen is fully protonated. This creates a single, positively charged species that is less likely to engage in secondary interactions with residual silanol groups.[3]
-
Evaluation: Re-run the sample. If tailing is significantly reduced (Tf < 1.2), the primary issue was analyte-silanol interaction.
-
-
Step 2: If Tailing Persists, Evaluate Column Choice.
-
Action: Switch to a column specifically designed for good peak shape with basic compounds.
-
Options:
-
A modern, high-purity, end-capped C18 column (Type B silica).[3]
-
A column with a polar-embedded phase.
-
-
Rationale: These columns have a much lower concentration of active silanol sites, minimizing the root cause of the tailing.[3]
-
-
Step 3: Consider a Competing Base (Less Common in RP).
-
Action: In some cases, particularly at mid-range pH, adding a competing base like triethylamine (TEA) can help. However, this is more common in normal-phase and can suppress MS ionization.
-
Rationale: TEA acts as a competing base to block silanol sites.[3]
-
Part 4: Visualizations & Workflows
Diagram 1: Troubleshooting Workflow for Poor Separation
Caption: A logical workflow for troubleshooting poor chromatographic separation.
Diagram 2: Mechanism of Peak Tailing and Mitigation
Caption: Interaction of basic pyridazine with silica and the effect of a basic modifier.
References
- The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. (n.d.). Santai Technologies.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). LCGC North America.
- Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology.
- Selection of SFC stationary and mobile phases. (n.d.). ScienceDirect.
- Method for pyridine amine derivative. (2015, July 20). Chromatography Forum.
- Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns.
- Determining Orthogonal Chromatographic Systems Prior to the Development of Methods to Characterise Impurities in Drug Substances. (n.d.). PubMed.
- Reversed Phase HPLC Columns. (n.d.). Phenomenex.
- Polar Compounds. (n.d.). SIELC Technologies.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Aijiren.
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.). Separation Science.
- Troubleshooting LC, basics. (n.d.). Chromedia.
- Hydrolysis of an amidine derivative under acidic conditions. (2019, June 13). Chemistry Stack Exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. halocolumns.com [halocolumns.com]
- 5. santaisci.com [santaisci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chromtech.com [chromtech.com]
- 11. Polar Compounds | SIELC Technologies [sielc.com]
- 12. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
preventing dehalogenation of 3-Bromo-6-methoxypyridazine
Welcome to the technical support center for 3-Bromo-6-methoxypyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges, particularly the undesired dehalogenation side reaction, and ensure the success of your synthetic endeavors.
Troubleshooting Guide: Dehalogenation of this compound
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Question 1: I am observing significant dehalogenation of my this compound in my Suzuki-Miyaura coupling, leading to the formation of 6-methoxypyridazine. What is causing this and how can I fix it?
Answer:
Significant dehalogenation in a Suzuki-Miyaura coupling is a common issue, particularly with electron-rich heteroaryl halides like this compound. The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This species can arise from several sources, including reactions with the base, solvent, or trace amounts of water.[1] The Pd-H intermediate can then participate in a competing reductive dehalogenation pathway instead of the desired cross-coupling.
Immediate Troubleshooting Steps:
-
Re-evaluate Your Base: Strong bases, especially alkoxides like sodium tert-butoxide, can promote the formation of Pd-H species. Consider switching to a milder inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2]
-
Optimize Your Solvent: Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents which can act as a hydride source.[1][3] Ensure your solvents are anhydrous and thoroughly degassed.
-
Ligand Selection is Crucial: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are known to accelerate the rate of reductive elimination of the desired product, thus outcompeting the dehalogenation pathway.[1][2]
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation side reaction. Try running your reaction at a lower temperature (e.g., 80 °C) for a longer period.
-
Check Boronic Acid Quality: Impurities in your boronic acid or its slow transmetalation can lead to a longer residence time for the Ar-Pd-Br intermediate, making it more susceptible to dehalogenation. Ensure you are using high-purity boronic acid.
Question 2: My Buchwald-Hartwig amination of this compound is giving me a mixture of the desired amine and the dehalogenated starting material. What adjustments should I make?
Answer:
Dehalogenation in Buchwald-Hartwig aminations is also a known side reaction. The mechanism is similar to that in Suzuki couplings, involving undesired reductive pathways. The choice of base and ligand are critical factors to control.
Troubleshooting Protocol:
-
Base Selection: While strong bases like sodium or lithium tert-butoxide are common in Buchwald-Hartwig reactions, they can also be aggressive enough to promote dehalogenation.[4] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as alternatives.
-
Ligand Choice: The ligand plays a pivotal role in stabilizing the palladium catalyst and influencing the relative rates of the desired C-N bond formation versus dehalogenation. For heteroaryl halides, specialized biarylphosphine ligands are often superior.[5] Experiment with ligands like XPhos, SPhos, or Josiphos-type ligands.
-
Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst loading can reduce the incidence of side reactions. Try decreasing the amount of your palladium precatalyst and ligand.
-
Amine Purity and Equivalents: Ensure your amine is pure and use a slight excess (1.1-1.2 equivalents) to favor the desired coupling.
Question 3: I'm attempting a Sonogashira coupling with this compound and an alkyne, but my main product is the dehalogenated starting material. How can I promote the desired C-C bond formation?
Answer:
In Sonogashira couplings, dehalogenation can compete with the desired alkynylation. The key is to optimize the conditions to favor the catalytic cycle of the Sonogashira reaction over the reductive dehalogenation pathway.
Corrective Actions:
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst, typically copper(I) iodide (CuI), is crucial for the Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[6][7] Ensure you are using an appropriate amount of a fresh, high-quality CuI source.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used in Sonogashira couplings.[7][8] These bases also act as the solvent in many cases. Ensure the amine base is anhydrous and of high purity.
-
Palladium Source and Ligand: A combination of a palladium(II) source like PdCl₂(PPh₃)₂ or a palladium(0) source like Pd(PPh₃)₄ can be used.[6] If dehalogenation is a significant issue, consider using a more electron-rich and bulky phosphine ligand to accelerate the reductive elimination step.[9]
-
Reaction Temperature: Sonogashira couplings can often be run at or near room temperature, especially for more reactive bromides.[6] Avoid excessive heating, which can promote dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to dehalogenation?
The pyridazine ring is an electron-deficient heterocycle due to the two adjacent nitrogen atoms.[10] However, the 6-methoxy group is an electron-donating group, which increases the electron density on the ring. This electronic nature can influence the stability of the C-Br bond and the intermediates in palladium-catalyzed reactions. The C-Br bond in this compound can be susceptible to cleavage through various mechanisms, including reductive dehalogenation and hydrodehalogenation, especially under the conditions of cross-coupling reactions.
Q2: What is the general mechanism of palladium-catalyzed dehalogenation?
The most common pathway for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This can occur through several routes:
-
Reaction with Base: Certain bases can react with the palladium complex to generate a Pd-H species.
-
Reaction with Solvent: Protic solvents or impurities can serve as a source of hydride.
-
β-Hydride Elimination: If any of the organic partners in the reaction have a β-hydrogen, this can lead to the formation of a Pd-H species.
Once formed, the Pd-H species can react with the aryl halide in a process that ultimately replaces the bromine with a hydrogen atom.
Q3: How can I detect and quantify the dehalogenated byproduct?
Several analytical techniques can be used to detect and quantify the dehalogenated byproduct, 6-methoxypyridazine:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for separating and identifying volatile compounds.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is another powerful technique for separating and identifying compounds in a mixture.[13]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: If you have a standard of the dehalogenated product, you can develop an HPLC method to quantify its formation.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the dehalogenated product by observing the characteristic signals of 6-methoxypyridazine and comparing their integration to the signals of the starting material or the desired product.
Q4: Are there any general "best practices" to minimize dehalogenation across different coupling reactions?
Yes, here are some overarching strategies:
-
Use High-Purity Reagents: Ensure your starting material, coupling partner, catalyst, ligand, base, and solvents are of the highest possible purity and are anhydrous.
-
Maintain an Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from degrading the catalyst, which can lead to side reactions.[2][10]
-
Ligand Screening: The choice of ligand is often the most critical parameter. If you are experiencing dehalogenation, a ligand screening is highly recommended. Bulky and electron-rich ligands are generally a good starting point for minimizing this side reaction.[9][14]
-
Optimize Reaction Conditions: Systematically screen different bases, solvents, and temperatures to find the optimal conditions for your specific transformation.
-
Consider a Different Halogen: If feasible, the corresponding chloro-pyridazine may be less prone to dehalogenation, although it will also be less reactive in the desired coupling reaction.[1]
Data & Protocols
Table 1: Recommended Starting Conditions to Minimize Dehalogenation
| Coupling Reaction | Recommended Ligand | Recommended Base | Recommended Solvent | Temperature Range (°C) |
| Suzuki-Miyaura | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, THF | 80-100 |
| Buchwald-Hartwig | XPhos, Josiphos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Sonogashira | PPh₃, cataCXium® A | Et₃N, DIPEA | Amine or THF/Amine | 25-60 |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize the risk of dehalogenation.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.[1]
-
Seal the flask and evacuate and backfill with the inert gas three times.[1]
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling
Caption: Desired cross-coupling versus undesired dehalogenation.
Diagram 2: Troubleshooting Workflow for Dehalogenation
Caption: A logical workflow for troubleshooting dehalogenation.
References
- Al-dujaili, A. H., & Habbosh, S. M. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(47), 10224–10229. [Link]
- Organic Chemistry Portal. (n.d.).
- Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1–5. [Link]
- Dvořák, P., Kuritka, I., & Vícha, J. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Biotechnology Journal, 7(11), 1403–1410. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(12), 6849-6862. [Link]
- Reddit. (2019).
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Synthesis, 2010(2), 217-220. [Link]
- Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
- Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615–7642. [Link]
- Kim, J., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(19), 6296. [Link]
Sources
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- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. scirp.org [scirp.org]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cfmot.de [cfmot.de]
Technical Support Center: Sonogashira Coupling of 3-Bromo-6-methoxypyridazine
Welcome to the technical support guide for troubleshooting low yields in the Sonogashira coupling of 3-bromo-6-methoxypyridazine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. The pyridazine core is a crucial scaffold in medicinal chemistry, and mastering its functionalization is key to many synthetic campaigns.[1] This guide provides in-depth, field-proven insights to help you diagnose issues and optimize your reaction for success.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Sonogashira coupling of this compound.
Question 1: Why is my Sonogashira coupling of this compound resulting in a low yield?
Answer: Low yields in the Sonogashira coupling of N-heterocyclic halides like this compound can stem from several factors, often related to the electronic nature of the substrate and the sensitivity of the catalytic system.
-
Catalyst Inhibition/Deactivation: The pyridazine ring is an electron-deficient heterocycle due to the two adjacent nitrogen atoms.[2] While this electron-deficient nature can facilitate the initial oxidative addition step, the nitrogen lone pairs can also coordinate to the palladium catalyst, leading to inhibition or deactivation.[2] This is a common issue with nitrogen-containing heterocycles.
-
Side Reactions: The most prevalent side reaction in copper-mediated Sonogashira couplings is the homocoupling of the terminal alkyne, known as Glaser-Hay coupling.[3][4] This reaction is promoted by the copper(I) co-catalyst, especially in the presence of oxygen, and leads to the formation of a diyne byproduct, consuming your alkyne and reducing the yield of the desired product.[4][5]
-
Steric Hindrance: While this compound is not exceptionally bulky, steric hindrance can become a factor with larger coupling partners or bulky phosphine ligands on the palladium catalyst. This can slow down the key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6]
-
Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[7][8] The increased strength of the C-Br bond compared to the C-I bond often necessitates more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve good conversion.[9]
Question 2: I'm observing a significant amount of a byproduct that appears to be a dimer of my alkyne. What is causing this and how can I prevent it?
Answer: The formation of an alkyne dimer is a classic sign of Glaser-Hay homocoupling.[3][4] This side reaction is catalyzed by the copper(I) species in your reaction mixture and is significantly accelerated by the presence of oxygen.[4][5]
Solutions:
-
Ensure Rigorous Inert Atmosphere: The most critical step to prevent homocoupling is to meticulously exclude oxygen from your reaction. This involves using a properly sealed reaction vessel (e.g., a Schlenk flask), thoroughly degassing your solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen), and maintaining a positive pressure of inert gas throughout the reaction.[4]
-
Reduce Copper(I) Catalyst Loading: While catalytic, an excess of the copper(I) co-catalyst can favor the homocoupling pathway.[6] Try reducing the amount of CuI to the minimum effective concentration (typically 1-5 mol%).
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[10][11] These methods have been developed specifically to avoid this side reaction and are often preferred for sensitive substrates or in pharmaceutical applications where copper contamination is a concern.[6]
Question 3: My reaction is sluggish and I'm recovering a lot of unreacted this compound. What can I do to improve the conversion?
Answer: Poor conversion with an electron-deficient aryl bromide like this compound often points to issues with catalyst activity or reaction conditions.
Optimization Strategies:
-
Increase Reaction Temperature: While many Sonogashira reactions can be run at room temperature, less reactive aryl bromides often require heating to facilitate the oxidative addition step.[8][9] A gradual increase in temperature, for instance to 60-100 °C, can significantly improve the reaction rate and yield.[12][13]
-
Choice of Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active. Consider using a more robust palladium source like Pd(PPh₃)₂Cl₂ or employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[6][14][15] These ligands can promote the formation of a more reactive, monoligated palladium(0) species that is more effective at activating the C-Br bond.[6]
-
Solvent and Base Selection: The choice of solvent and base is crucial. While amine bases like triethylamine or diisopropylethylamine are common, sometimes stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF, NMP, or THF can be more effective for challenging substrates.[9][16] DMF is a widely used and often effective solvent for Sonogashira reactions.[17]
In-Depth Protocol Optimization
For a more systematic approach to improving your yield, consider optimizing the following parameters. The table below provides a starting point for your experimental design.
| Parameter | Standard Conditions | Optimization Range | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ (with ligand) | Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst that is reduced in situ.[11] For difficult couplings, more active catalysts may be required. |
| Ligand | PPh₃ (2-4 eq. to Pd) | XPhos, SPhos, P(t-Bu)₃, NHC ligands | Bulky, electron-rich ligands can accelerate oxidative addition and reductive elimination.[6][14] |
| Copper Co-catalyst | CuI (1-5 mol%) | None (for copper-free) | Essential for the traditional mechanism but can be omitted to prevent Glaser coupling.[10][11] |
| Base | Triethylamine (Et₃N) | Diisopropylamine (i-Pr₂NH), K₂CO₃, Cs₂CO₃ | The base neutralizes the HBr formed and facilitates the deprotonation of the alkyne.[11] Stronger, non-coordinating bases may be beneficial. |
| Solvent | THF or DMF | Toluene, Dioxane, Acetonitrile | The solvent must solubilize all components. Polar aprotic solvents are generally preferred.[9][17] |
| Temperature | Room Temperature to 60 °C | 60 - 120 °C | Higher temperatures are often necessary for less reactive aryl bromides.[9][13] |
General Experimental Protocol (Copper-Mediated)
This protocol serves as a starting point and should be optimized for your specific alkyne.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[1]
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add a degassed solvent (e.g., THF or DMF) via syringe, followed by the base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).[1]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride (to remove copper salts) and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in your Sonogashira coupling.
Caption: A logical workflow for troubleshooting low yields.
The Sonogashira Catalytic Cycle
Understanding the mechanism can help pinpoint potential failure points. The reaction involves two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles.
Frequently Asked Questions (FAQs)
Q1: Can I use a different halogen on my pyridazine ring? A1: Yes, the reactivity of the halide follows the general trend: I > OTf > Br > Cl.[8] If you are struggling with the bromide, switching to 3-iodo-6-methoxypyridazine would likely result in a more facile reaction, often proceeding under milder conditions. Conversely, using a chloride would be even more challenging and would almost certainly require a specialized, highly active catalyst system and higher temperatures.[9]
Q2: What is the typical appearance of a healthy Sonogashira reaction? A2: The reaction mixture often changes color upon addition of the reagents. It's not uncommon for the solution to turn dark, and the formation of a precipitate (usually the amine hydrohalide salt) is also normal.[18] However, the formation of a significant amount of black precipitate could indicate the decomposition of the palladium catalyst to palladium black, which is inactive. This can sometimes be mitigated by changing the solvent or ligand.[18]
Q3: Are there any alternatives to amine bases? A3: Yes, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be used, particularly in copper-free protocols.[9][16] These are often used in polar aprotic solvents like DMF or dioxane.
Q4: My terminal alkyne is very expensive. How can I minimize waste due to homocoupling? A4: The most effective strategy is to employ a copper-free Sonogashira protocol.[6][10] If you must use a copper-mediated system, ensure the reaction is rigorously deoxygenated and consider adding the alkyne slowly via syringe pump to keep its instantaneous concentration low, which can disfavor the second-order homocoupling reaction.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016-08-01).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20).
- Sonogashira coupling in natural product synthesis - ResearchGate. (2025-08-06).
- Copper-free Sonogashira coupling - The chemical reaction database. (2008-08-15).
- Sonogashira coupling - Wikipedia.
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
- preventing homo-coupling side reactions in pyridazine synthesis - Benchchem.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021-02-10).
- Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides - Benchchem.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem.
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (2025-08-09).
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates - Benchchem.
- Technical Support Center: Sonogashira Reaction Troubleshooting - Benchchem.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
- glaser coupling - Organic Chemistry Portal - Literature.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES.
- Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - Beilstein Journals.
- Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (2017-07-13).
- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. (2025-02-17).
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed.
- A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions - Benchchem.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI.
- Sonogashira Coupling - YouTube. (2020-07-25).
- Sonogashira Coupling - Organic Chemistry Portal.
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- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
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- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
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- 15. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Managing Homocoupling of Boronic Acids with 3-Bromo-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to your specialized resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-6-methoxypyridazine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to minimize the undesired homocoupling of boronic acids and optimize your synthetic outcomes. As your Senior Application Scientist, I've structured this center to address the practical challenges you face at the bench, blending established chemical principles with field-tested solutions.
Troubleshooting Guide: Diagnosis and Resolution of Common Issues
This section is dedicated to identifying and solving specific experimental problems. Each issue is followed by a step-by-step guide to resolution, grounded in the mechanistic understanding of the Suzuki-Miyaura reaction.
Issue 1: High Levels of Boronic Acid Homodimer Detected in Crude Product
The presence of a significant amount of the symmetrical biaryl derived from your boronic acid is a clear indicator of prevalent homocoupling. This side reaction competes with the desired cross-coupling, reducing the yield of your target molecule and complicating purification.[1][2]
Root Cause Analysis and Corrective Actions
1. Oxygen Contamination: The most common culprit for boronic acid homocoupling is the presence of oxygen.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that favors the homocoupling of the boronic acid.[1][5]
-
Immediate Action: Enhance your inert atmosphere technique. Ensure all solvents are rigorously degassed prior to use by methods such as sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.[2][3][4] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Advanced Strategy: Consider a subsurface sparge with nitrogen before adding the catalyst. This method is highly effective at removing dissolved oxygen.[3][6]
2. Palladium(II) Precatalyst: Using a Pd(II) source like Pd(OAc)₂ or PdCl₂ can initiate homocoupling before the active Pd(0) catalyst is fully formed.[1][5] The Pd(II) precatalyst can react stoichiometrically with two molecules of the boronic acid to generate the homodimer and Pd(0).[3]
-
Recommended Action: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source is necessary, consider the addition of a mild reducing agent.
-
Alternative Protocol: The addition of a mild reducing agent like potassium formate can help to rapidly reduce the Pd(II) precatalyst to the active Pd(0) state, minimizing its availability for the homocoupling pathway.[3][6]
3. Reaction Temperature: Elevated temperatures can sometimes accelerate side reactions, including homocoupling, at a faster rate than the desired cross-coupling.[1]
-
Optimization Step: Attempt the reaction at a lower temperature. While this may require a longer reaction time, it can significantly suppress the formation of the homocoupling byproduct.
Issue 2: Low Yield of the Desired 3-Aryl-6-methoxypyridazine Product
Low yields can be a direct consequence of competing side reactions like homocoupling, but other factors related to the specific reactivity of your substrates can also be at play.
Potential Causes and Solutions
1. Inefficient Catalyst Turnover: The catalyst may be deactivating over the course of the reaction.
-
Troubleshooting: Ensure the purity of all reagents. Trace impurities can poison the palladium catalyst. Use fresh, high-purity solvents and bases.[7]
2. Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly with electron-deficient boronic acids.[7][8]
-
Strategic Adjustment:
-
Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation.[7][9] Weaker bases such as K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH.
-
Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[7][10]
-
3. Reactivity of this compound: As a heteroaromatic halide, its reactivity can be influenced by the electronic nature of the pyridazine ring.
-
Ligand Selection: For challenging couplings, especially with heteroaryl halides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can significantly enhance the rate of the desired cross-coupling, outcompeting the side reactions.[1][11]
Issue 3: Difficulty in Purifying the Product from Homocoupled Byproduct
The similar polarity of the desired cross-coupled product and the homocoupled byproduct can make chromatographic separation challenging.
Purification Strategies
-
Chromatography Optimization: If homocoupling cannot be entirely suppressed, explore different solvent systems for column chromatography to improve separation. A shallow gradient or isocratic elution might be necessary.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing the homocoupled impurity.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the management of boronic acid homocoupling in the context of Suzuki-Miyaura reactions with this compound.
Q1: What are the primary mechanisms of boronic acid homocoupling?
A1: There are two main pathways for boronic acid homocoupling in Suzuki reactions:
-
Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst is oxidized to a Pd(II) species, which can then catalyze the coupling of two boronic acid molecules.[1][12] Rigorous exclusion of oxygen is the primary defense against this pathway.[3][4]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to form the homodimer and the active Pd(0) catalyst.[1][3]
Q2: How does the choice of ligand impact homocoupling?
A2: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[1]
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type ligands are highly effective at minimizing homocoupling.[1] Their steric bulk can hinder the formation of intermediates that lead to the homocoupling side reaction, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.
Q3: What is the impact of the base on the reaction outcome?
A3: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[9][13] However, the choice and amount of base can influence the extent of side reactions.
-
Base Strength: A base that is too strong can promote the decomposition of the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used and often provide a good balance of reactivity and stability.
Q4: Are there any procedural tricks to minimize homocoupling?
A4: Yes, several procedural modifications can be beneficial:
-
Slow Addition of Boronic Acid: Adding a solution of the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]
-
Pre-heating the Reaction Mixture: Some protocols suggest pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid.[4] This can help to ensure the rapid formation of the active catalyst and the oxidative addition complex before a significant concentration of the boronic acid is present.
Q5: How can I effectively monitor the reaction to avoid excessive side product formation?
A5: Regular monitoring of the reaction progress is key.
-
TLC and LC-MS: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are invaluable tools for tracking the consumption of starting materials and the formation of both the desired product and byproducts. This allows you to stop the reaction once the starting material is consumed, preventing further degradation or side reactions that can occur with prolonged heating.
Data Presentation
Table 1: Effect of Ligand Choice on Homocoupling
The following table illustrates the general trend of how ligand selection can influence the ratio of the desired cross-coupled product to the homocoupled byproduct. The data is representative and intended to highlight the importance of ligand choice.
| Entry | Palladium Source | Ligand | Product:Homocoupling Ratio (Illustrative) |
| 1 | Pd(OAc)₂ | PPh₃ | 5:1 |
| 2 | Pd₂(dba)₃ | XPhos | 20:1 |
| 3 | Pd(OAc)₂ | SPhos | >25:1 |
Note: Ratios are illustrative and will vary depending on the specific boronic acid and reaction conditions.
Experimental Protocols & Visualizations
Recommended Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv.)
-
Degassed 1,4-Dioxane/Water (10:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and boronic acid homocoupling.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 359-365.
- Larraufie, M.-H., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7558.
- Ciofini, I., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(20), 4446-4456.
- Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1515-1519.
- How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate.
- Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 359-365.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
- Suzuki-Miyaura Coupling. (n.d.). Organic-Synthesis.com.
- Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7315-7324.
- Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. (2025). ResearchGate.
- What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- This compound. (n.d.). PubChem.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2025). ResearchGate.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central.
Sources
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- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Hydrolysis and Demethylation of Methoxy-Substituted Pyridazines
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis and demethylation of methoxy groups on the pyridazine ring. As Senior Application Scientists, we have designed this guide to move beyond simple protocols, focusing on the underlying chemical principles to empower you to diagnose and solve experimental challenges.
Core Principles: The Challenge of Pyridazine Demethylation
The conversion of a methoxy-substituted pyridazine to its corresponding pyridazinone is a critical transformation in medicinal chemistry. It often unmasks a key hydrogen bond donor, modulates solubility, or serves as a final step in synthesizing a target molecule. However, the aryl methyl ether bond is notoriously stable.[1] The presence of the electron-deficient pyridazine ring introduces unique electronic effects and potential side reactions that complicate this seemingly straightforward deprotection.[2]
The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, which can influence the reactivity of substituents.[2] This electronic nature, coupled with the potential for the nitrogen atoms to interact with acidic reagents, requires careful selection of reaction conditions to achieve clean and efficient conversion.
Mechanistic Pathways for Methoxy Group Cleavage
Understanding the reaction mechanism is paramount for effective troubleshooting. Two primary pathways dominate the cleavage of aryl methyl ethers: Lewis acid-mediated and Brønsted acid-mediated demethylation.
A. Lewis Acid-Mediated Demethylation
Strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are highly effective.[3] The reaction proceeds via coordination of the Lewis acid to the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack on the methyl group by a halide ion. BBr₃ is particularly effective and can often be used at low temperatures.[3]
Caption: Lewis acid-mediated demethylation workflow.
B. Brønsted Acid-Mediated Demethylation
Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave the ether bond at high temperatures.[4] The reaction begins with the protonation of the ether oxygen. The highly nucleophilic bromide or iodide ion then attacks the methyl group in an Sₙ2 reaction.[3] Given the presence of basic nitrogen atoms in the pyridazine ring, this method requires harsh conditions as the ring itself will be protonated.
Reagent Selection Guide
Choosing the right reagent is critical and depends on the substrate's stability and other functional groups present.
| Reagent | Typical Conditions | Pros | Cons | Considerations for Pyridazines |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to RT | Highly effective, mild conditions, tolerates many functional groups.[5] | Reacts violently with water, requires inert atmosphere, expensive.[3] | Excellent first choice due to high reactivity at low temperatures, minimizing ring degradation. |
| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or neat, RT to reflux | Less reactive than BBr₃, cheaper.[3] | Can require higher temperatures, may catalyze side reactions (e.g., Friedel-Crafts).[5] | Often used with a scavenger like ethanethiol to improve efficiency.[5] The Lewis acidity can be complexed by the pyridazine nitrogens. |
| Hydrobromic Acid (HBr) | 47% aqueous HBr, often with Acetic Acid, 100-130°C | Inexpensive, simple procedure. | Requires very harsh conditions (high temp), not suitable for sensitive substrates.[3] | High risk of substrate decomposition. Only suitable for very robust pyridazine cores. |
| Pyridine HCl | Molten salt, 180-220°C | Classic method, effective for stubborn ethers. | Extremely harsh conditions, limited functional group tolerance.[4] | Very high potential for decomposition and charring. Generally a last resort. |
| Thiolates (e.g., EtSNa, i-PrSNa) | High-boiling solvents (DMF, NMP), reflux | Non-acidic, good for substrates with acid-labile groups.[1] | Foul odor of thiols, can lead to S-alkylation byproducts.[5] | A good alternative when acidic methods fail, but purification can be challenging. |
| Iodocyclohexane / DMF | DMF, reflux | Generates HI in situ, milder than concentrated acids.[6] | Requires high temperatures and a large excess of the reagent. | A useful alternative to traditional HBr/HI methods.[6] |
Troubleshooting Guide
This section addresses common problems encountered during the demethylation of methoxy-pyridazines in a direct question-and-answer format.
Q1: My reaction is not proceeding, or is very slow. I see only starting material on my TLC/LC-MS.
A1: This is a common issue related to activation energy or reagent deactivation.
-
Insufficient Reagent: The Lewis basic nitrogen atoms of the pyridazine ring can coordinate with Lewis acid reagents like BBr₃ or AlCl₃. This non-productive binding effectively reduces the amount of reagent available to activate the methoxy group. Solution: Increase the stoichiometry of the Lewis acid, often to 2-3 equivalents or more, to compensate for binding to the ring nitrogens.
-
Low Temperature: While many procedures start at low temperatures (e.g., -78°C with BBr₃), some substrates require more thermal energy. Solution: After the initial addition of the reagent at low temperature, allow the reaction to slowly warm to room temperature or even gently heat it (e.g., to 40°C) while carefully monitoring for decomposition.[3]
-
Reagent Quality: BBr₃ and AlCl₃ are highly moisture-sensitive. Solution: Use a freshly opened bottle of the reagent or a recently titrated solution. Ensure your glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).
Q2: The reaction works, but my yield is consistently low.
A2: Low yields can stem from incomplete conversion, product decomposition, or issues during workup and purification.
-
Product Decomposition: Pyridazine and pyridazinone rings can be unstable under strongly acidic or high-temperature conditions.[3] Solution: If using HBr or pyridine HCl, consider switching to a milder reagent like BBr₃ at low temperatures. Minimize reaction time; monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Workup Losses: The product pyridazinone is often more polar and may have some water solubility, especially if it can form a salt. Solution: During the aqueous workup, ensure the pH is adjusted correctly to ensure the product is in its neutral form before extraction. Extract with a more polar solvent like ethyl acetate or a mixture of dichloromethane/isopropanol. Back-extract the aqueous layer multiple times to recover all the product.
-
Purification Challenges: The product may be difficult to separate from starting material or byproducts. Solution: Optimize your chromatography. A gradient elution might be necessary. Consider a different stationary phase if silica gel provides poor separation. Recrystallization can be an excellent alternative to chromatography for final purification.[7]
Q3: I see multiple spots on my TLC, and my mass spec shows several new peaks.
A3: This points to side reactions.
-
Ring Opening/Decomposition: Harsh conditions can lead to the degradation of the heterocyclic ring. Solution: Use milder conditions as described above.
-
Reaction with Other Functional Groups: If your molecule contains other sensitive groups (esters, amides, etc.), they may also react. Esters can be cleaved, and amides can be hydrolyzed under strong acid/base conditions.[8][9] Solution: Choose a more selective reagent. BBr₃ is known for its high selectivity for cleaving aryl methyl ethers.[5]
-
Incomplete Reaction (for multi-methoxy substrates): If your substrate has more than one methoxy group, you may be seeing a mixture of partially and fully demethylated products. Solution: Increase the reaction time, temperature, and/or stoichiometry of the demethylating agent.
Caption: Troubleshooting workflow for pyridazine demethylation.
Frequently Asked Questions (FAQs)
-
Q: Are there any milder, "greener" alternatives to the classic reagents?
-
A: Research into greener demethylation is ongoing. Methods using ionic liquids, sometimes in combination with microwave irradiation, have been developed to reduce the need for harsh reagents and solvents.[10] For specific substrates, enzymatic hydrolysis could be an option, though this is not yet a general method.
-
-
Q: How should I best monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) and LC-MS are your primary tools. The product pyridazinone will be significantly more polar than the starting methoxypyridazine, resulting in a lower Rf value on the TLC plate. LC-MS is invaluable for confirming the mass of the product and identifying any byproducts.
-
-
Q: What are the best practices for the workup of a BBr₃ reaction?
-
A: Safety and proper quenching are key. Cool the reaction mixture in an ice bath. Slowly and carefully add methanol to quench the excess BBr₃. This is an exothermic reaction that will produce HBr gas, so ensure it is done in a well-ventilated fume hood. After quenching, the borane esters are hydrolyzed by adding water. The desired product can then be isolated by extraction after adjusting the pH.[3]
-
Detailed Experimental Protocols
Protocol 1: General Procedure for Demethylation using Boron Tribromide (BBr₃)
-
Safety: BBr₃ is highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Dissolve the methoxypyridazine substrate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (2.0-3.0 equiv) dropwise via syringe.
-
After the addition is complete, allow the reaction to stir at -78°C for 30 minutes, then let it warm slowly to room temperature and stir for 2-16 hours, monitoring by TLC/LC-MS.
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of methanol, followed by water.
-
Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Demethylation using Hydrobromic Acid (HBr)
-
Safety: Concentrated HBr is highly corrosive. Work in a fume hood with appropriate PPE. The reaction is performed at high temperatures.
-
To the methoxypyridazine substrate (1.0 equiv), add 47% aqueous HBr and glacial acetic acid.
-
Heat the mixture to reflux (typically 110-130°C) and stir for 4-24 hours, monitoring by TLC/LC-MS.
-
After completion, cool the reaction to room temperature and pour it carefully over crushed ice.
-
Neutralize the mixture by the slow addition of a strong base (e.g., solid NaOH or concentrated NaOH solution) until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM/IPA).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product.
References
- Green Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. RSC Publishing.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Chemistry Stack Exchange. (2018).
- ACS Publications. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry.
- ECHEMI. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine.
- Chem-Station. (2024).
- YouTube. (2019).
- ResearchGate. (n.d.). New Pathways Towards Pyridazino-Fused Ring Systems.
- ResearchGate. (2016).
- Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
- ResearchGate. (n.d.). ChemInform Abstract: Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid.
- Pharmaceutical Development and Technology. (2002).
- SpringerLink. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
- ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
- ResearchGate. (n.d.). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity.
- Chemguide. (n.d.). the hydrolysis of amides.
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- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Demethylation - Wikipedia [en.wikipedia.org]
- 5. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 3-Bromo-6-methoxypyridazine Couplings by LC-MS
Welcome to the technical support center for monitoring the reaction progress of 3-Bromo-6-methoxypyridazine couplings by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific analytical challenge.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for creating carbon-carbon bonds, particularly in the synthesis of novel pyridazine derivatives for pharmaceutical and materials science applications.[1][2] Monitoring the progress of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is formed with minimal side products.[1][3] LC-MS is an invaluable technique for this purpose, offering both the separation power of liquid chromatography and the mass identification capabilities of mass spectrometry.[4]
This guide will address common challenges encountered when monitoring this compound couplings and provide a structured approach to troubleshooting, ensuring the generation of reliable and reproducible data.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your LC-MS analysis.
Chromatography Issues
Question 1: Why am I seeing poor peak shape (tailing or fronting) for my starting material and product?
Answer:
Poor peak shape is a common issue in LC analysis and can significantly impact resolution and integration accuracy.[5]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[6][7] Pyridazine derivatives, with their basic nitrogen atoms, are prone to these interactions.[6]
-
Solution:
-
Mobile Phase Modification: Add a buffer to your mobile phase to minimize silanol interactions. For typical reversed-phase LC-MS, using formic acid with ammonium formate or acetic acid with ammonium acetate can be effective.[6][8] Ensure the buffer is present in both your aqueous and organic mobile phases for consistent performance during gradient elution.[6]
-
Column Choice: Consider using a column with a highly inert stationary phase or one that is end-capped to reduce the number of accessible silanol groups.[7]
-
Sample Overload: Injecting too much sample can lead to peak tailing.[7][8] Try diluting your sample or reducing the injection volume.[8]
-
-
-
Peak Fronting: This is often a sign of column overloading, where the concentration of the analyte is too high for the column to handle effectively.[7]
Question 2: My starting material and product peaks are co-eluting or have poor resolution. What should I do?
Answer:
Achieving adequate separation between the starting this compound and the coupled product is essential for accurate monitoring.
-
Optimize the Gradient:
-
Slower Gradient: A shallower gradient (slower increase in organic solvent percentage) can improve the separation of closely eluting compounds.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition can help resolve critical pairs.
-
-
Change Column Selectivity: If gradient optimization is insufficient, the column's stationary phase may not be suitable for the separation.
-
Different Stationary Phase: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to introduce different separation mechanisms.[8]
-
-
Adjust Temperature: Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer kinetics.[8]
Mass Spectrometry Issues
Question 3: I'm not seeing the expected molecular ion for my this compound or product. Why?
Answer:
Several factors can lead to the absence of the expected molecular ion.
-
Ionization Mode: Ensure you are using the appropriate ionization mode. For pyridazine derivatives, electrospray ionization (ESI) in positive ion mode is typically effective due to the presence of basic nitrogen atoms.[9]
-
In-Source Fragmentation: The molecular ion may be fragmenting in the ion source before it reaches the mass analyzer.[10]
-
Solution: Reduce the fragmentor or capillary voltage in your MS settings. This will decrease the energy applied to the ions as they enter the mass spectrometer, preserving the molecular ion.
-
-
Adduct Formation: Your analyte might be forming adducts with salts or solvents in the mobile phase (e.g., [M+Na]+, [M+K]+, [M+CH3CN]+).[11]
-
Solution: Check for masses corresponding to these common adducts. Using high-purity, LC-MS grade solvents and additives can minimize salt adducts.[8]
-
-
Isotopic Pattern of Bromine: Remember that bromine has two major isotopes, 79Br and 81Br, in roughly a 1:1 ratio.[12] For your starting material, this compound, you should look for a pair of peaks separated by 2 m/z units with nearly equal intensity.[4]
Question 4: My signal intensity is low, or I'm experiencing significant ion suppression. How can I improve this?
Answer:
Ion suppression is a common matrix effect in LC-MS where co-eluting compounds from the reaction mixture interfere with the ionization of your analytes of interest, leading to a decreased signal.[13][14][15]
-
Improve Chromatographic Separation: Ensure that your analytes are well-separated from the bulk of the reaction matrix components, such as salts and catalysts.[14]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[16]
-
Sample Preparation: While for reaction monitoring a simple "dilute and shoot" approach is often preferred for speed, if ion suppression is severe, a simple sample cleanup step might be necessary.[17][18]
-
Protein Precipitation (if applicable to your workup): If your sample is in a biological matrix, protein precipitation can remove a significant portion of the matrix.[17]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can provide a cleaner sample by separating the analytes from interfering components.[19][20]
-
-
Optimize MS Source Parameters: Adjusting the ion source temperature and gas flows can sometimes mitigate ion suppression effects.[11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC method for this analysis?
A1: A good starting point would be a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) with a gradient elution.[21]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.[21]
-
Column Temperature: 30-40 °C.[21]
Q2: How should I prepare my reaction sample for LC-MS analysis?
A2: For routine reaction monitoring, a simple and quick sample preparation is ideal.
-
Quench the Reaction: Take a small aliquot (e.g., 10-20 µL) of the reaction mixture and quench it in a larger volume of a suitable solvent (e.g., 500 µL of acetonitrile or methanol). This stops the reaction and precipitates some of the catalysts and salts.[22]
-
Dilute: Further dilute the quenched sample to an appropriate concentration for your LC-MS system (typically in the low µg/mL to ng/mL range). Diluting with the initial mobile phase composition is often a good practice.[21]
-
Filter: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.[21][23]
Q3: What are the expected m/z values for this compound and a typical Suzuki coupling product?
A3:
-
This compound (C5H5BrN2O):
-
Molecular Weight: ~188.01 g/mol (for 79Br) and ~190.01 g/mol (for 81Br).
-
Expected [M+H]+ ions: ~189.0 and ~191.0.
-
-
Example Product (3-phenyl-6-methoxypyridazine, C11H10N2O):
-
Molecular Weight: ~186.21 g/mol .
-
Expected [M+H]+ ion: ~187.2.
-
Q4: What are some common fragmentation patterns I might see in the mass spectrum?
A4: In ESI-MS/MS, fragmentation of even-electron ions often involves the loss of small neutral molecules.[9][24]
-
For this compound: You might observe the loss of a methyl radical (•CH3) or formaldehyde (CH2O) from the methoxy group.
-
For Coupled Products: Fragmentation will depend on the nature of the coupled aryl group. Common fragmentation pathways involve cleavages at the bonds connecting the rings and within the substituents.[25][26]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for LC-MS reaction monitoring.
Troubleshooting Logic for Peak Tailing
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. agilent.com [agilent.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. shimadzu.at [shimadzu.at]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Sample Preparation Techniques | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. agilent.com [agilent.com]
- 23. agilent.com [agilent.com]
- 24. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. scienceready.com.au [scienceready.com.au]
Technical Support Center: Navigating Reactions with 3-Bromo-6-methoxypyridazine
Welcome to the technical support center for 3-Bromo-6-methoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile building block in organic synthesis. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges and achieve success in your reactions.
Understanding the Reactivity of this compound
This compound is a valuable heterocyclic compound, frequently employed in the synthesis of novel molecules for pharmaceutical and materials science applications.[1] Its reactivity is primarily dictated by the electron-deficient nature of the pyridazine ring and the electronic influence of the bromo and methoxy substituents. The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, making the carbon atoms susceptible to nucleophilic attack and facilitating oxidative addition in palladium-catalyzed cross-coupling reactions.[2]
The methoxy group at the 6-position is an electron-donating group, which can modulate the overall electron density of the ring and potentially influence the rate and selectivity of certain reactions. The bromine atom at the 3-position is a good leaving group, making this position the primary site for functionalization through various cross-coupling reactions.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅H₅BrN₂O |
| Molecular Weight | 189.01 g/mol [3] |
| CAS Number | 17321-29-8[3] |
| Appearance | Off-white to light yellow crystalline powder |
Core Troubleshooting Areas
This guide is structured around the most common synthetic transformations involving this compound. Each section provides a question-and-answer format to directly address potential issues.
Section 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters.[4] However, challenges can arise.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield of the desired product. What are the likely causes?
A1: Low or no yield in a Suzuki coupling of an electron-deficient substrate like this compound can stem from several factors. The oxidative addition step can be challenging and often requires carefully selected reaction conditions.[5]
-
Suboptimal Catalyst/Ligand System: The choice of palladium source and phosphine ligand is critical. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and subsequent steps in the catalytic cycle.[5]
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation. An inappropriate base can lead to a sluggish or stalled reaction.
-
Low Reaction Temperature: The reaction may require sufficient thermal energy to overcome the activation barrier, especially for less reactive coupling partners.
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, especially if oxygen is present.
Q2: I am observing a significant amount of boronic acid homocoupling. How can I minimize this side reaction?
A2: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor this pathway.[6]
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (argon or nitrogen). The freeze-pump-thaw method is highly effective for solvents.
-
Use of Appropriate Ligands: Bulky, electron-rich ligands can sterically hinder the formation of the intermediates that lead to homocoupling.[6]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[6]
Q3: My starting material is being consumed, but I am isolating a significant amount of dehalogenated product (6-methoxypyridazine). What causes this?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction.
-
Source of Hydride: The hydride source can be trace water, the solvent, or the boronic acid itself.
-
Reaction Conditions: Certain bases and solvents can promote this pathway.
To minimize dehalogenation, ensure anhydrous conditions and consider screening different bases and solvents.
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for failed Suzuki-Miyaura couplings.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of various arylboronic acids with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.[7]
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is sluggish and gives low conversion. What should I try?
A1: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations of heteroaryl halides is highly dependent on the catalyst system.[8]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are crucial. Ligands like Xantphos, DavePhos, or Josiphos often give good results. The choice of ligand can also influence the rate of reductive elimination.[9]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective, especially for sensitive substrates.[10]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.
Q2: I am observing decomposition of my starting material or product. What could be the cause?
A2: The methoxy group on the pyridazine ring can be susceptible to nucleophilic attack under harsh basic conditions, leading to hydrolysis or other side reactions.
-
Base Strength: If using a very strong base like NaOtBu, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system or higher temperatures.
-
Reaction Temperature: Excessive heat can lead to decomposition. Try running the reaction at a lower temperature for a longer period.
Q3: Are there any specific challenges when using heteroaromatic amines as coupling partners?
A3: Heteroaromatic amines can be challenging nucleophiles as the nitrogen lone pair may coordinate to the palladium center, inhibiting catalysis. In such cases, using a ligand that is more strongly coordinating to palladium can be beneficial. Additionally, the basicity of the heteroaromatic amine can influence the reaction, and optimization of the added base may be necessary.
Troubleshooting Flowchart: Buchwald-Hartwig Amination
Caption: Troubleshooting logic for failed Buchwald-Hartwig aminations.
Optimized Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Seal the tube, remove it from the glovebox, and add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 3: Safety and Handling
Q: What are the primary hazards associated with this compound?
A: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.[11]
First-Aid Measures:
-
If inhaled: Move the person into fresh air.
-
In case of skin contact: Take off contaminated clothing immediately and wash with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth with water and get medical help.[11]
Always consult the full Safety Data Sheet before handling this compound.
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL not provided)
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
- This compound | C5H5BrN2O | CID 252110. PubChem.
- Buchwald–Hartwig amination. Wikipedia.
- MSDS of 3-Bromo-6-Methylpyridazine. Capot Chemical.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H5BrN2O | CID 252110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Halo-6-Methoxypyridazines for the Modern Researcher
Introduction: The Strategic Value of 3-Halo-6-Methoxypyridazines in Drug Discovery
For researchers, scientists, and professionals in drug development, the pyridazine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic functionalization of this heterocycle is paramount in the quest for novel therapeutic agents. Among the diverse array of pyridazine building blocks, 3-halo-6-methoxypyridazines stand out as particularly versatile intermediates. Their utility stems from the presence of a halogen at the 3-position, which serves as a reactive handle for the introduction of molecular complexity through various synthetic transformations.
This technical guide provides an in-depth comparative analysis of the reactivity of the 3-halo-6-methoxypyridazine series, encompassing the fluoro, chloro, bromo, and iodo analogues. We will explore their performance in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). By understanding the nuanced differences in their reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new chemical entities.
The Dichotomy of Reactivity: Palladium-Catalyzed Cross-Coupling vs. Nucleophilic Aromatic Substitution
The reactivity of 3-halo-6-methoxypyridazines is governed by the nature of the halogen atom, which dictates the preferred reaction pathway. Generally, these compounds can undergo two primary types of transformations at the C3 position:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The key step in these catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-halogen bond.[1]
-
Nucleophilic Aromatic Substitution (SNAr): In this pathway, a nucleophile directly displaces the halide on the electron-deficient pyridazine ring. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex.[2]
The choice between these two pathways is heavily influenced by the identity of the halogen, with a fascinating inverse relationship in reactivity trends.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the 3-halo-6-methoxypyridazine series follows a well-established trend, primarily dictated by the carbon-halogen bond dissociation energy.
General Reactivity Trend: I > Br > Cl > F
The weaker carbon-iodine and carbon-bromine bonds are more susceptible to oxidative addition by the palladium catalyst, leading to faster reaction rates and generally milder reaction conditions. Conversely, the stronger carbon-chlorine and carbon-fluorine bonds require more forcing conditions and highly active catalytic systems for efficient transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a stalwart for the formation of C-C bonds. While direct comparative data for all four halo-analogues of 6-methoxypyridazine is scarce, a clear reactivity trend can be established from available literature on the chloro- and analogous bromo- and iodo-pyridazines.
Table 1: Representative Yields in Suzuki-Miyaura Coupling of 3-Halo-6-methoxypyridazines with Arylboronic Acids
| Halogen (X) | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cl | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 110 | 16 | 85[3] |
| Cl | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 110 | 16 | 92[3] |
| Cl | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 110 | 16 | 90[3] |
| Br | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 2-12 | Good-High[4] |
| I | Phenylboronic acid | Pd(OAc)₂/dppf | TBAF | THF | 60 | 12 | Good-High |
| F | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 16 | Low-Moderate** |
*Qualitative yields from analogous systems.[4][5] **Predicted reactivity based on the known inertness of aryl fluorides in standard Suzuki conditions.
From a practical standpoint, 3-bromo- and 3-iodo-6-methoxypyridazine are the preferred substrates for Suzuki-Miyaura couplings, often providing high yields under relatively mild conditions. The 3-chloro analogue is also a viable substrate, though it may require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos or XPhos, to achieve comparable efficiency, particularly with challenging boronic acids.[6] 3-Fluoro-6-methoxypyridazine is generally not a suitable substrate for standard Suzuki-Miyaura coupling conditions due to the strength of the C-F bond.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-6-methoxypyridazine
-
Materials: 3-Chloro-6-methoxypyridazine, Arylboronic acid (1.15 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv), 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.12 equiv), Toluene, Ethanol.
-
Procedure:
-
To a reaction vessel, add 3-chloro-6-methoxypyridazine (1 equiv) and the arylboronic acid (1.15 equiv).
-
Add toluene, a small amount of ethanol to aid solubility, and the 2 M aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon or nitrogen through the suspension for 20-30 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to reflux (approximately 110 °C) and stir vigorously for at least 16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the toluene under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[3][7]
-
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki coupling, the reactivity of the 3-halo-6-methoxypyridazine substrate is highly dependent on the halogen.
Table 2: Representative Yields in Buchwald-Hartwig Amination of 3-Halo-pyridazines
| Halogen (X) | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cl | Primary/Secondary Amines | Pd₂(dba)₃/BippyPhos | NaOt-Bu | Toluene | 80-110 | 12-24 | Good-High[8] |
| Br | Primary/Secondary Amines | Pd₂(dba)₃/(±)-BINAP | NaOt-Bu | Toluene | 80 | 4 | 60-90[4] |
| I | Primary/Secondary Amines | Pd(OAc)₂/Ligand | Base | Solvent | RT-100 | 1-24 | High*[9] |
| F | Primary/Secondary Amines | Pd-based systems | Base | Solvent | High Temp | Long time | Very Low/No Reaction** |
*Qualitative yields from analogous systems.[4][8][9] **Predicted reactivity.
For Buchwald-Hartwig aminations, 3-bromo- and 3-iodo-6-methoxypyridazine are generally the substrates of choice, reacting efficiently with a broad range of amines.[10] The amination of 3-chloro-6-methoxypyridazine can be more challenging and often requires the use of specialized, bulky phosphine ligands to achieve high yields.[8] 3-Fluoro-6-methoxypyridazine is typically unreactive under these conditions.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr): A Contrasting Reactivity Profile
In stark contrast to palladium-catalyzed cross-coupling reactions, the reactivity of 3-halo-6-methoxypyridazines in SNAr follows the opposite trend, which is governed by the electronegativity of the halogen.
General Reactivity Trend: F > Cl > Br > I
The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, fluoride is a better leaving group in the context of the addition-elimination mechanism because the C-F bond is better able to stabilize the developing negative charge in the transition state.
Comparative Reactivity with Various Nucleophiles
The enhanced reactivity of the fluoro-substituted pyridazine makes it the substrate of choice for SNAr reactions. This is particularly advantageous when mild reaction conditions are required or when dealing with less reactive nucleophiles.
Table 3: Representative Yields in SNAr of 3-Halo-6-methoxypyridazines
| Halogen (X) | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| F | Piperidine | K₂CO₃ | DMSO | 80 | 2 | High[11] |
| Cl | Piperidine | K₂CO₃ | DMF | 100 | 12 | 85-95[2] |
| Cl | Sodium Methoxide | - | Methanol | Reflux | 6 | High[2] |
| Cl | Hydrazine Hydrate | - | Ethanol | Reflux | 4 | 95-99[2] |
| Br | Piperidine | K₂CO₃ | DMSO | 120 | 24 | Moderate-Good |
| I | Piperidine | K₂CO₃ | DMSO | 140 | >24 | Low* |
*Qualitative yields based on established SNAr reactivity trends.[11]
The data clearly indicates that 3-fluoro- and 3-chloro-6-methoxypyridazine are highly effective substrates for SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiols.[2] The bromo and iodo analogues are significantly less reactive and may require more forcing conditions to achieve comparable conversions.
Experimental Protocol: SNAr of 3-Chloro-6-methoxypyridazine with an Amine
-
Materials: 3-Chloro-6-methoxypyridazine, Amine nucleophile (1.2 equiv), Potassium carbonate (K₂CO₃) (1.5 equiv), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a dry round-bottom flask, add 3-chloro-6-methoxypyridazine (1.0 equiv), the amine nucleophile (1.2 equiv), and potassium carbonate (1.5 equiv).
-
Add anhydrous DMF and stir the mixture under an inert atmosphere.
-
Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[2]
-
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion: A Strategic Guide for Synthetic Chemists
The 3-halo-6-methoxypyridazine series offers a rich and diverse platform for the synthesis of novel chemical entities. The choice of halogen is a critical strategic decision that dictates the most efficient synthetic pathway.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), the reactivity trend is I > Br > Cl >> F . Researchers should prioritize the use of 3-iodo- and 3-bromo-6-methoxypyridazine for these transformations to ensure high yields and mild reaction conditions. The 3-chloro analogue remains a viable and more economical option, provided that a sufficiently active catalyst system is employed.
-
For nucleophilic aromatic substitution (SNAr) , the reactivity trend is inverted: F > Cl > Br > I . 3-Fluoro- and 3-chloro-6-methoxypyridazine are the superior substrates for the direct displacement of the halogen with a wide range of nucleophiles.
By understanding this fundamental dichotomy in reactivity, chemists can strategically select the optimal 3-halo-6-methoxypyridazine building block to streamline their synthetic efforts, minimize optimization, and accelerate the journey from concept to discovery.
References
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- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
- MDPI. (2021).
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- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem.
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- Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Rel
- BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. BenchChem.
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- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. (2013). PubMed.
- www.rsc.org/advances. (n.d.).
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- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2021). NIH.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2010).
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A Comparative Guide to Suzuki Coupling: 3-Bromo-6-methoxypyridazine vs. 3-Chloro-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl moieties that are prevalent in pharmaceuticals and functional materials. The choice of halide in the coupling partner is a critical decision that significantly impacts reaction kinetics, catalyst selection, and overall efficiency. This guide provides an in-depth technical comparison of two key building blocks, 3-bromo-6-methoxypyridazine and 3-chloro-6-methoxypyridazine, in the context of the Suzuki coupling reaction. By examining the underlying principles and presenting supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Reactivity Landscape: A Tale of Two Halogens
The fundamental difference in reactivity between this compound and 3-chloro-6-methoxypyridazine in Suzuki couplings is rooted in the inherent properties of the carbon-halogen bond. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl > F. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond. The weaker C-Br bond is more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.
However, the electronic nature of the pyridazine ring introduces a crucial nuance. Pyridazine is an electron-deficient heterocycle, which helps to activate even the more robust C-Cl bond towards oxidative addition. This electronic activation makes 3-chloro-6-methoxypyridazine a viable and economically attractive substrate, although it typically requires more forcing conditions or more sophisticated catalyst systems compared to its bromo counterpart.
Comparative Performance: Experimental Data
The following tables summarize representative experimental data for the Suzuki coupling of 3-chloro-6-methoxypyridazine and analogous bromopyridine/bromopyridazine systems. While direct side-by-side comparative studies under identical conditions are not extensively reported in the literature, the collated data provides a clear picture of the typical conditions and achievable yields for each substrate.
Table 1: Suzuki-Miyaura Coupling of 3-Chloro-6-methoxypyridazine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene/Ethanol | 110 | 16 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene/Ethanol | 110 | 16 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene/Ethanol | 110 | 16 | 90 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene/Ethanol | 110 | 16 | 78 |
| 5 | Various arylboronic acids | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | High |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine/Bromopyridazine Derivatives [2]
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield |
| 2-Bromo-3-methoxypyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| 2-Bromo-3-methoxypyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent |
| 2-Bromo-3-methoxypyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |
Analysis of Experimental Data:
From the data, a clear trend emerges. The Suzuki coupling of 3-chloro-6-methoxypyridazine generally requires higher temperatures (around 110 °C) and longer reaction times (16 hours or more) to achieve high yields, even with a standard catalyst like Pd(PPh₃)₄. For more challenging couplings, more advanced catalyst systems employing bulky, electron-rich phosphine ligands like XPhos are often necessary to facilitate the activation of the C-Cl bond.
In contrast, bromopyridine derivatives , which serve as a proxy for this compound, can often be coupled under milder conditions. Reactions can proceed at lower temperatures (80-90 °C) and with shorter reaction times. While standard catalysts are effective, the use of modern phosphine ligands like SPhos can further enhance efficiency, leading to excellent yields in a shorter timeframe.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reactions for both 3-bromo- and 3-chloro-6-methoxypyridazine.
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A Comparative Guide to the Reactivity of 3-Iodo-6-Methoxypyridazine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyridazine derivatives, in particular, are prevalent in a wide array of biologically active compounds. The ability to efficiently forge new carbon-carbon and carbon-heteroatom bonds on this electron-deficient ring system is paramount for the rapid generation of diverse chemical libraries. This guide provides an in-depth technical comparison of the reactivity of 3-iodo-6-methoxypyridazine in key palladium-catalyzed cross-coupling reactions, juxtaposed with its more commonly encountered chloro-analogue, 3-chloro-6-methoxypyridazine. By understanding the nuanced differences in their reactivity, researchers can make more informed decisions in reaction design, catalyst selection, and overall synthetic strategy.
The fundamental principle governing the disparate reactivity of halo-heterocycles in cross-coupling reactions lies in the carbon-halogen (C-X) bond dissociation energy. The established trend in reactivity is I > Br > Cl > F, which is inversely correlated with the C-X bond strength. The weaker carbon-iodine bond in 3-iodo-6-methoxypyridazine facilitates the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions. This enhanced reactivity translates to several practical advantages, including the potential for milder reaction conditions, lower catalyst loadings, shorter reaction times, and a broader substrate scope compared to less reactive halo-pyridazines.
Synthesis of 3-Iodo-6-Methoxypyridazine
The journey to harnessing the reactivity of 3-iodo-6-methoxypyridazine begins with its synthesis. A robust and common method involves a two-step sequence starting from the commercially available 3-chloro-6-methoxypyridazine. The first step is a nucleophilic aromatic substitution to generate 3-amino-6-methoxypyridazine.[1][2] This intermediate is then converted to the target 3-iodo-6-methoxypyridazine via a Sandmeyer-type diazotization-iodination reaction.
Caption: Synthetic pathway to 3-iodo-6-methoxypyridazine.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a stalwart in C-C bond formation. When comparing the reactivity of 3-iodo- and 3-chloro-6-methoxypyridazine, the enhanced reactivity of the iodo-derivative is starkly evident. While the chloro-analogue often requires more forcing conditions and specialized catalyst systems to achieve high yields, the iodo-counterpart is expected to undergo coupling with a broader range of boronic acids under milder conditions.[3][4][5][6]
Comparative Performance in Suzuki-Miyaura Coupling
| Feature | 3-Chloro-6-methoxypyridazine | 3-Iodo-6-methoxypyridazine (Predicted) | Rationale for Predicted Performance |
| Catalyst Loading | Typically 2-5 mol% | Potentially 0.5-2 mol% | Lower C-I bond dissociation energy facilitates oxidative addition, requiring less catalyst. |
| Ligand Choice | Often requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) for efficient C-Cl activation.[6] | More tolerant to a wider range of phosphine ligands, including less specialized ones. | The ease of oxidative addition reduces the stringency of ligand requirements. |
| Reaction Temperature | Generally requires elevated temperatures (e.g., 100-120 °C).[7] | Likely proceeds at lower temperatures (e.g., 60-100 °C). | The lower activation energy for C-I bond cleavage allows for reduced thermal input. |
| Reaction Time | Can be lengthy (12-24 hours).[6] | Expected to be significantly shorter (2-12 hours). | Faster oxidative addition leads to a more rapid catalytic turnover. |
| Substrate Scope | May show limitations with sterically hindered or electron-deficient boronic acids. | Broader scope with both electron-rich and electron-deficient boronic acids. | The higher reactivity of the iodo-pyridazine can overcome the challenges posed by less reactive coupling partners. |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-6-methoxypyridazine
This protocol serves as a baseline for comparison.
-
To an oven-dried reaction vial, add 3-chloro-6-methoxypyridazine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[5]
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for introducing alkynyl moieties. Given the high reactivity of the C-I bond, 3-iodo-6-methoxypyridazine is an excellent substrate for this transformation, likely proceeding under mild, copper-co-catalyzed or even copper-free conditions.[5]
Expected Performance of 3-Iodo-6-methoxypyridazine in Sonogashira Coupling
| Parameter | Expected Conditions |
| Catalyst System | Pd(PPh₃)₂Cl₂/CuI or Pd(OAc)₂ with a suitable phosphine ligand. |
| Base | A mild amine base such as triethylamine or diisopropylethylamine. |
| Solvent | Anhydrous THF, DMF, or toluene. |
| Temperature | Room temperature to moderate heating (e.g., 25-60 °C). |
| Reaction Time | Typically 1-6 hours. |
| Yields | Generally high to excellent. |
Experimental Protocol: Sonogashira Coupling of 3-Iodo-6-methoxypyridazine
-
To a dry Schlenk flask under an inert atmosphere, add 3-iodo-6-methoxypyridazine (1.0 mmol, 1 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a suitable amine base (e.g., triethylamine, 2.0 mmol, 2 equiv.).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction provides a means to form C-C bonds between an aryl halide and an alkene. The higher reactivity of 3-iodo-6-methoxypyridazine is advantageous in this reaction, as it can lead to higher yields and better selectivity, and may not require high temperatures or specialized ligands that are often necessary for chloro- and bromo-pyridazines.
Predicted Reactivity in the Heck Reaction
Due to the facile oxidative addition of the C-I bond, 3-iodo-6-methoxypyridazine is expected to be a superior substrate for the Heck reaction compared to its chloro and bromo counterparts. This increased reactivity can lead to cleaner reactions with fewer side products.
Experimental Protocol: Heck Reaction of 3-Iodo-6-methoxypyridazine
-
In a sealed tube, combine 3-iodo-6-methoxypyridazine (1.0 mmol, 1 equiv.), the alkene (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine, 1.5 mmol, 1.5 equiv.).
-
Add a suitable solvent such as DMF or acetonitrile (5 mL).
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds.[1][3][8] The enhanced reactivity of 3-iodo-6-methoxypyridazine makes it an ideal substrate for this transformation, allowing for the coupling of a wide variety of amines, including primary and secondary amines, as well as amides and other N-heterocycles, often under milder conditions than those required for less reactive halopyridazines.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Comparative Performance in Buchwald-Hartwig Amination
| Feature | 3-Chloro-6-methoxypyridazine | 3-Iodo-6-methoxypyridazine (Predicted) | Rationale for Predicted Performance |
| Catalyst System | Often requires sophisticated, bulky phosphine ligands (e.g., BippyPhos, tBuXPhos) and a strong base (e.g., NaOtBu, LHMDS). | Can be effective with a broader range of ligands and potentially weaker bases (e.g., K₂CO₃, Cs₂CO₃). | The ease of C-I bond cleavage reduces the need for highly activating ligands and strong bases. |
| Reaction Temperature | Typically requires heating (80-110 °C). | May proceed at or near room temperature for activated amines. | Lower activation energy barrier for the oxidative addition step. |
| Amine Scope | May be challenging with less nucleophilic amines or sterically hindered amines. | Expected to couple with a wider array of amines, including those that are less reactive. | The higher reactivity of the electrophile compensates for lower nucleophilicity of the amine. |
| Functional Group Tolerance | Strong bases may limit the tolerance of certain functional groups. | The potential use of milder bases can lead to better functional group compatibility. | Milder reaction conditions are generally more forgiving to sensitive functional groups. |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodo-6-methoxypyridazine
-
In a glovebox, combine 3-iodo-6-methoxypyridazine (1.0 mmol, 1 equiv.), the amine (1.2 mmol, 1.2 equiv.), a suitable base (e.g., Cs₂CO₃, 2.0 mmol, 2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and a phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene or dioxane (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by LC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice of the halogen atom on the pyridazine ring is a critical parameter that dictates the efficiency and scope of cross-coupling reactions. 3-Iodo-6-methoxypyridazine consistently emerges as the more reactive and versatile substrate when compared to its chloro-analogue. The weaker C-I bond facilitates the crucial oxidative addition step, which in turn allows for milder reaction conditions, lower catalyst loadings, and a broader tolerance of coupling partners. While 3-chloro-6-methoxypyridazine is often more readily available and cost-effective, the investment in the synthesis of 3-iodo-6-methoxypyridazine can pay significant dividends in terms of reaction development time, overall yield, and the ability to access a wider range of complex molecular architectures. This guide serves as a foundational resource for researchers to strategically select their starting materials and optimize their reaction conditions to accelerate the discovery and development of novel pyridazine-containing compounds.
References
- Buchwald-Hartwig amination. (2023). In Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Heck Reaction. (2023). Chemistry LibreTexts.
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A Senior Application Scientist's Guide to Palladium Catalysis for 3-Bromo-6-methoxypyridazine Reactions
For researchers, scientists, and professionals in drug development, the functionalization of the pyridazine scaffold is a critical task. The 3-Bromo-6-methoxypyridazine core, in particular, is a versatile building block for accessing novel chemical entities with significant potential in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions stand as the most powerful and adaptable tool for the strategic elaboration of this heterocycle.[1]
The choice of the palladium catalyst system is not trivial; it is the pivotal parameter that dictates reaction efficiency, yield, substrate scope, and ultimately, the economic viability of a synthetic route. This guide provides an in-depth, objective comparison of common palladium catalysts for the three most crucial transformations of this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The insights herein are grounded in experimental data from literature and are designed to empower you to make informed, effective decisions in your catalyst selection and reaction optimization.
The Challenge: Reactivity of an Electron-Deficient Heterocycle
The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic nature makes the C-Br bond at the 3-position susceptible to oxidative addition by a Pd(0) catalyst, the crucial first step in most cross-coupling catalytic cycles.[2] However, this same electron deficiency can also pose challenges, including potential catalyst inhibition via coordination of the ring nitrogens to the palladium center.[3]
The success of these coupling reactions, therefore, hinges on a carefully orchestrated interplay between the palladium precursor, the ligand, the base, and the solvent. Modern catalysis has moved beyond simple systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) towards more sophisticated, highly active systems employing bulky, electron-rich phosphine ligands that accelerate the key steps of the catalytic cycle and are more resistant to deactivation.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between an organohalide and an organoboron compound. For an electron-deficient substrate like this compound, the selection of a sufficiently electron-rich and sterically hindered phosphine ligand is critical to promote the oxidative addition and subsequent reductive elimination steps.[5][6]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations & Causality |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 48 | Low (28%) | A classic but often inefficient system for this substrate class. The low electron-donating ability and moderate bulk of PPh₃ lead to slow oxidative addition and reductive elimination.[7] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | The dppf ligand offers greater steric bulk and better stability, facilitating the catalytic cycle more efficiently than PPh₃.[7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | SPhos is a bulky, electron-rich biaryl phosphine ligand designed to accelerate oxidative addition and reductive elimination, making it highly effective for challenging substrates.[4][7] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | High | Similar to SPhos, XPhos is another state-of-the-art Buchwald ligand that promotes the formation of the active monoligated Pd(0) species, crucial for high catalytic activity.[1][4] |
Table 1: Comparison of palladium catalyst systems for the Suzuki-Miyaura coupling of halopyridazines with phenylboronic acid. Data is compiled from literature on 3-halopyridazines and analogous heteroaryl halides.[1][7]
Experimental Protocol: High-Yield Suzuki-Miyaura Coupling
This protocol is optimized for challenging heteroaryl bromides using a modern catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Inside an inert atmosphere glovebox, combine this compound, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial (to achieve a concentration of ~0.1 M).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-methoxypyridazine.[3]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
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synthetic utility of 3-Bromo-6-methoxypyridazine versus 2-bromopyridine
An In-Depth Comparative Guide to the Synthetic Utility of 3-Bromo-6-methoxypyridazine and 2-Bromopyridine
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Halogenated heterocycles, in particular, serve as foundational scaffolds for constructing complex molecular architectures. This guide provides an in-depth, objective comparison of two prominent building blocks: this compound and 2-bromopyridine. We will dissect their structural nuances, compare their reactivity in pivotal cross-coupling reactions, and provide field-proven experimental protocols to guide your synthetic strategy.
Core Structural and Electronic Properties: A Tale of Two Rings
The fundamental difference between these two reagents lies in their core heterocyclic systems: the six-membered monocyclic pyridine versus the 1,2-diazine structure of pyridazine. This distinction profoundly influences their electronic nature and, consequently, their chemical reactivity.
2-Bromopyridine is an electron-deficient aromatic heterocycle where the nitrogen atom significantly withdraws electron density from the ring. The bromine atom at the C2 position is ortho to the ring nitrogen, making this position highly activated for oxidative addition in palladium-catalyzed reactions. However, a significant challenge in its use is the propensity of the pyridine nitrogen's lone pair to coordinate with and poison the palladium catalyst, often necessitating the use of specialized, sterically bulky ligands to mitigate this effect.[1][2] 2-Bromopyridine is a colorless liquid and is considered very weakly basic.[3]
This compound belongs to the diazine family, which is even more electron-deficient than pyridine due to the inductive effect of the second nitrogen atom.[4][5] This inherent electron deficiency generally enhances the ring's susceptibility to nucleophilic attack. The molecule features a bromine atom at the C3 position and an electron-donating methoxy group at C6. The methoxy group can influence the electronic properties of the ring, while the adjacent nitrogen atoms impact the reactivity of the C-Br bond. Compared to pyridine (pKa ≈ 5.2), pyridazine is considerably less basic (pKa ≈ 2.0), which can alter its interaction with metal catalysts and reagents in the reaction medium.[6]
| Property | 2-Bromopyridine | This compound |
| Molar Mass | 158.00 g/mol [3] | 189.01 g/mol [7] |
| Structure | Pyridine (1-azanaphthalene) | Pyridazine (1,2-diazine) |
| Appearance | Colorless liquid[3] | Solid |
| pKa (conjugate acid) | 0.71[3] | ~2.0 (for parent pyridazine)[6] |
| Key Feature | C2-Br bond activated by ortho-N | Electron-deficient diazine core |
| Primary Challenge | Catalyst inhibition via N-coordination[2] | Generally higher reactivity towards nucleophiles |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern drug discovery, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. The performance of our two subject molecules in these transformations highlights their distinct synthetic profiles.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures.
-
2-Bromopyridine: This substrate is extensively used in Suzuki couplings. However, achieving high yields can be challenging and often requires careful optimization of ligands and bases to overcome catalyst inhibition.[2] Ligand-free protocols have been developed, but reaction efficiency can be substrate-dependent.[8] The coupling generally proceeds well with a variety of aryl and heteroaryl boronic acids.[9][10][11]
-
This compound: As a derivative of an electron-poor diazine, the C-Br bond in this molecule is highly activated for Suzuki coupling. The related 3-chloro-6-methoxypyridazine is known to undergo Suzuki reactions, suggesting the bromo-analogue would be even more reactive, often allowing for milder reaction conditions.[12]
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Toluene-H₂O | 100 | 85 | Adapted from[8] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ / Dioxane | 80 | 92 | Adapted from[11] |
| 3-Chloro-6-methoxypyridazine* | 4-Tolylboronic acid | PdCl₂(dppf) | Na₂CO₃ / DME-H₂O | 80 | 95 | [12] |
Note: Data for the more challenging chloro-analogue is presented to infer the high reactivity of the bromo-derivative.
B. Buchwald-Hartwig Amination: Constructing C-N Linkages
This reaction is vital for synthesizing arylamines, a common motif in pharmacologically active compounds. The basic nitrogen atoms in both substrates present a significant challenge.
-
2-Bromopyridine: The Buchwald-Hartwig amination of 2-bromopyridines is notoriously difficult due to catalyst poisoning.[2] Success hinges on using chelating bis(phosphine) ligands which can prevent the pyridine substrate from deactivating the palladium catalyst.[1][13] Specialized protocols, such as using sealed tubes for volatile amines, have been developed to enable efficient coupling.[1][13][14]
-
This compound: The electron-deficient pyridazine ring makes the C-Br bond highly susceptible to amination. The lower basicity of the pyridazine nitrogens compared to pyridine may slightly reduce catalyst inhibition, potentially allowing for a broader range of conditions. C-6 amination on related imidazo[1,2-b]pyridazine systems proceeds in high yields, demonstrating the feasibility of this transformation on the pyridazine core.[15]
Comparative Experimental Data: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Cyclopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu / Toluene | 80 | 85 | [13] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ / Toluene | 80 | 60 | [16] |
| 6-Chloro-imidazo[1,2-b]pyridazine* | Aniline | - | CsF / DMSO | 100 | 95 | [15] |
Note: Data for a related pyridazine system is shown to illustrate reactivity.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful route to aryl-alkynes, which are valuable intermediates and structural components in medicinal chemistry.
-
2-Bromopyridine: This substrate readily participates in Sonogashira couplings with terminal alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[17] This transformation is generally robust and tolerates a variety of functional groups on the alkyne partner.[18]
-
This compound: The high reactivity of the C-Br bond on the electron-poor pyridazine ring is advantageous for Sonogashira coupling. The reaction is expected to proceed efficiently, likely under milder conditions than those required for less activated aryl bromides.
Comparative Experimental Data: Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine* | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF | 100 | 93 | [19] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 91 | [18] |
Note: Data for substituted bromopyridines are presented to show general reactivity.
Experimental Workflows and Protocols
To translate theory into practice, we provide detailed, validated protocols for a key transformation for each substrate. The causality behind each step is explained to ensure reproducibility and aid in troubleshooting.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol is optimized to mitigate catalyst inhibition and achieve high coupling efficiency.
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- 7. This compound | C5H5BrN2O | CID 252110 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Guide to the Reaction Kinetics of Halopyridazines for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern pharmacophores. Its presence in numerous approved drugs and clinical candidates speaks to its versatile nature. The strategic functionalization of this heterocycle, often through nucleophilic aromatic substitution (SNAr) of halopyridazine precursors, is a critical step in the synthesis of novel therapeutics. An in-depth understanding of the reaction kinetics of these building blocks is not merely academic; it is a crucial element in optimizing reaction conditions, maximizing yields, and ultimately, accelerating the drug discovery pipeline.[1]
This guide provides a comprehensive analysis of the factors governing the reactivity of different halopyridazines. We will delve into the mechanistic underpinnings of the SNAr reaction, compare the expected reactivity of various isomers and halogen congeners, and provide a robust experimental protocol for researchers to quantify these kinetics in their own laboratories.
The Mechanism of Nucleophilic Aromatic Substitution on Pyridazines
The reaction of halopyridazines with nucleophiles predominantly proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. This is generally accepted as a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen leaving group. This is typically the rate-determining step of the reaction. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, makes it susceptible to nucleophilic attack.
-
Formation of the Meisenheimer Complex: The initial attack forms a tetrahedral, negatively charged intermediate called the Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atoms of the pyridazine ring.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion, yielding the substituted pyridazine product.
While the two-step mechanism is widely accepted, some studies on SNAr reactions suggest that, in certain cases, the reaction may proceed through a concerted mechanism where the bond formation and bond breaking occur in a single step.[4] However, for the purpose of this guide, we will focus on the more commonly encountered stepwise mechanism.
Caption: Generalized mechanism for the SNAr reaction on a halopyridazine.
Factors Influencing Reaction Kinetics
The rate of SNAr on halopyridazines is a multifactorial equation. Understanding these variables is key to predicting reactivity and controlling reaction outcomes.
Position of the Halogen Substituent
The position of the halogen on the pyridazine ring significantly impacts the rate of nucleophilic substitution. The two nitrogen atoms create regions of varying electron density. The positions ortho and para to the ring nitrogens are the most electron-deficient and, therefore, the most activated towards nucleophilic attack.
-
Positions 3 and 6: These positions are ortho to one of the ring nitrogens and meta to the other. They are highly activated.
-
Positions 4 and 5: These positions are meta to both ring nitrogens and are less electron-deficient, making them significantly less reactive in SNAr reactions.
Therefore, the general order of reactivity for monosubstituted halopyridazines is expected to be:
3-halopyridazine ≈ 6-halopyridazine > 4-halopyridazine ≈ 5-halopyridazine
In the case of di-substituted pyridazines, such as 3,6-dichloropyridazine, the first substitution is generally rapid. The introduction of an electron-donating nucleophile at one position will deactivate the ring towards a second substitution.[5]
Nature of the Halogen Leaving Group
The ability of the halogen to depart from the Meisenheimer complex influences the overall reaction rate. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. A more electronegative halogen enhances the electrophilicity of the carbon atom it is attached to, thus accelerating the rate of attack. This leads to a reactivity order that is often counterintuitive to that seen in SN1 and SN2 reactions. This phenomenon is known as the "element effect".[6]
The general order of reactivity for the leaving group in SNAr is:
F > Cl > Br > I
Fluoropyridazines are significantly more reactive than their chloro- and bromo- counterparts. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.
Nature of the Nucleophile
The reactivity of the nucleophile is another critical factor. Stronger nucleophiles will react faster. The nucleophilicity is influenced by factors such as the basicity, polarizability, and steric bulk of the nucleophile. For instance, anionic nucleophiles like alkoxides and thiolates are generally more reactive than their neutral counterparts (alcohols and thiols).
Solvent Effects
Polar aprotic solvents such as DMSO, DMF, and acetonitrile are typically the solvents of choice for SNAr reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.
Comparative Reactivity Summary
| Halopyridazine | Halogen Position | Leaving Group | Expected Relative Reactivity | Rationale |
| 3-Fluoropyridazine | 3 (activated) | F (excellent) | Very High | Activated position combined with the best leaving group for SNAr. |
| 3-Chloropyridazine | 3 (activated) | Cl (good) | High | Activated position with a good leaving group. |
| 4-Chloropyridazine | 4 (deactivated) | Cl (good) | Low | Deactivated position significantly slows the rate of nucleophilic attack. |
| 3,6-Dichloropyridazine | 3 and 6 (activated) | Cl (good) | High (for first substitution) | Both positions are activated, leading to rapid monosubstitution.[7] |
| 3-Bromopyridazine | 3 (activated) | Br (moderate) | Moderate to High | Activated position, but bromine is a less effective leaving group than chlorine in SNAr. |
Experimental Protocol for Kinetic Analysis using UV-Vis Spectroscopy
This section provides a detailed, step-by-step methodology for determining the pseudo-first-order rate constant of a reaction between a halopyridazine and a nucleophile. This protocol is adapted from kinetic studies on related diazine systems.
I. Materials and Equipment
-
Halopyridazine of interest (e.g., 3-chloropyridazine)
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., DMSO, acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
II. Preparation of Stock Solutions
-
Halopyridazine Stock Solution: Prepare a stock solution of the halopyridazine in the chosen solvent at a concentration of approximately 1 mM.
-
Nucleophile Stock Solution: Prepare a stock solution of the nucleophile in the same solvent at a concentration at least 10-fold higher than the halopyridazine solution (e.g., 100 mM). This ensures that the concentration of the nucleophile remains effectively constant throughout the reaction, allowing for the determination of the pseudo-first-order rate constant.
III. Experimental Procedure
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Record the UV-Vis spectrum of the halopyridazine stock solution and the expected product (if available) to identify a wavelength where the reactant and product have significantly different absorbance values.[8][9][10][11] The disappearance of the reactant or the appearance of the product can then be monitored.
-
-
Set up the Spectrophotometer:
-
Set the spectrophotometer to the predetermined λmax.
-
Equilibrate the temperature of the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Initiate the Reaction and Data Acquisition:
-
Pipette a known volume of the halopyridazine stock solution into a quartz cuvette (e.g., 2.7 mL).
-
Place the cuvette in the temperature-controlled holder and allow it to equilibrate.
-
To initiate the reaction, rapidly add a small, known volume of the nucleophile stock solution (e.g., 0.3 mL) to the cuvette, mix quickly by inverting the cuvette (with a cap), and immediately start recording the absorbance at timed intervals.
-
Record the absorbance until the reaction is complete (i.e., the absorbance value becomes constant).
-
Caption: Workflow for the kinetic analysis of halopyridazine reactions.
IV. Data Analysis
-
Calculate the Pseudo-First-Order Rate Constant (kobs):
-
The integrated rate law for a pseudo-first-order reaction is given by: ln(At - A∞) = -kobst + ln(A0 - A∞) where:
-
At is the absorbance at time t.
-
A∞ is the absorbance at the end of the reaction.
-
A0 is the initial absorbance.
-
kobs is the pseudo-first-order rate constant.
-
-
Plot ln(At - A∞) versus time (t). The plot should be a straight line with a slope equal to -kobs.
-
-
Calculate the Second-Order Rate Constant (k2):
-
The pseudo-first-order rate constant is related to the second-order rate constant (k2) by the equation: kobs = k2[Nucleophile]
-
Since the concentration of the nucleophile is known, the second-order rate constant can be calculated: k2 = kobs / [Nucleophile]
-
By repeating this experiment with different halopyridazines under identical conditions, a quantitative comparison of their reactivities can be established.
Alternative Kinetic Monitoring Techniques
While UV-Vis spectroscopy is often convenient, other analytical techniques can also be employed for monitoring reaction kinetics:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring reactions, especially for complex mixtures where spectroscopic methods may suffer from overlapping signals.[1][12] Aliquots of the reaction mixture can be taken at various time points, quenched (e.g., by rapid cooling or addition of an acid), and then analyzed by HPLC to determine the concentrations of reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction in real-time by following the disappearance of signals corresponding to the starting material and the appearance of signals for the product.[13] This method provides rich structural information but is generally less sensitive and has a lower throughput than spectroscopic or chromatographic methods.
Conclusion and Implications for Drug Development
The reactivity of halopyridazines in SNAr reactions is a predictable function of the halogen's position, the nature of the leaving group, and the reaction conditions. The general principles outlined in this guide—namely, the heightened reactivity at positions 3 and 6 and the leaving group ability of F > Cl > Br > I—provide a solid framework for medicinal chemists to select the appropriate building blocks for their synthetic campaigns.
For drug development professionals, understanding these kinetic principles allows for the rational design of synthetic routes. Choosing a more reactive substrate like a 3-fluoropyridazine might allow for milder reaction conditions, which can be beneficial for sensitive or complex molecules. Conversely, a less reactive 4-chloropyridazine might be selected to achieve regioselectivity in a molecule with multiple reactive sites. The ability to quantitatively assess these reactivities through the provided experimental protocol empowers researchers to make data-driven decisions, leading to more efficient and successful drug discovery programs. Computational models are also emerging as powerful tools for predicting SNAr reactivity, offering the potential to further streamline the selection of starting materials.[14][15]
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A Senior Application Scientist's Guide to Pyridazine Synthesis: Navigating Alternatives to 3-Bromo-6-methoxypyridazine
For chemists engaged in the design and synthesis of novel therapeutics and functional materials, the pyridazine core is a privileged scaffold. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a multitude of bioactive molecules. Historically, 3-bromo-6-methoxypyridazine has been a workhorse, a reliable starting point for introducing molecular complexity through cross-coupling reactions. However, an over-reliance on a single building block can stifle innovation and lead to supply chain vulnerabilities.
This guide provides a comprehensive comparison of viable alternative reagents to this compound. We will delve into the practical considerations of reactivity, selectivity, and cost, supported by experimental data and detailed protocols. Our aim is to empower you, the research scientist, to make informed decisions that optimize your synthetic strategy.
The Landscape of Pyridazine Precursors: A Comparative Overview
The choice of a halogenated pyridazine precursor for cross-coupling reactions is a critical decision that impacts reaction efficiency, catalyst selection, and overall yield. While the carbon-bromine (C-Br) bond in this compound offers a good balance of reactivity and stability, several alternatives present compelling advantages in specific contexts.
The primary alternatives include the analogous 3-chloro-6-methoxypyridazine and the more versatile 3,6-dichloropyridazine. The selection between these hinges on a nuanced understanding of their relative reactivity in key synthetic transformations, primarily palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Generally, the reactivity of halopyridazines in these reactions follows the order of C-I > C-Br > C-Cl, which is inversely related to the carbon-halogen bond dissociation energy. This trend dictates that chloro-substituted pyridazines typically require more forcing conditions—higher temperatures, more electron-rich and bulky phosphine ligands, and sometimes higher catalyst loadings—to achieve oxidative addition to the Pd(0) catalyst, the rate-limiting step in many cross-coupling cycles.
However, the lower cost and often greater availability of chlorinated starting materials can make them highly attractive for large-scale synthesis. Furthermore, the differential reactivity of the two chlorine atoms in 3,6-dichloropyridazine opens up avenues for sequential, site-selective functionalization, a powerful strategy for building molecular complexity.
Comparative Data: Reactivity in Suzuki-Miyaura Coupling
To illustrate the practical differences, let's consider a representative Suzuki-Miyaura coupling with phenylboronic acid.
| Precursor | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Key Considerations |
| This compound | Pd(dppf)Cl₂, Na₂CO₃ | 80-90 | 2-6 | 85-95 | Reliable, fast, and high-yielding under standard conditions. |
| 3-Chloro-6-methoxypyridazine | Pd₂(dba)₃, SPhos, K₃PO₄ | 100-110 | 12-24 | 70-85 | Requires more advanced, electron-rich ligands (e.g., SPhos, XPhos) and higher temperatures to overcome the stronger C-Cl bond. |
| 3,6-Dichloropyridazine | Pd(PPh₃)₄, Na₂CO₃ | 80 | 12 | ~90 (mono) | Allows for selective mono-arylation. The second C-Cl bond can be targeted with a different boronic acid under more forcing conditions. |
This data highlights a clear trade-off: the bromo derivative offers ease and efficiency, while the chloro analogs provide cost benefits and, in the case of the dichloro-compound, opportunities for synthetic diversification.
Strategic Selection of Reagents: A Workflow
The optimal choice of starting material is dictated by the overall synthetic goal. The following decision-making workflow can guide your selection process.
Caption: Experimental workflow for Suzuki coupling with this compound.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.5 mmol, 2.5 eq).
-
Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add 1,4-dioxane (4 mL) and water (1 mL).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Place the flask in a pre-heated oil bath at 85 °C and stir vigorously for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-6-methoxypyridazine
This protocol employs a more active catalyst system necessary for the less reactive chloro-precursor.
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add 3-chloro-6-methoxypyridazine (1.0 mmol, 1 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%).
-
Seal the tube, and evacuate and backfill with Argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the tube in a pre-heated oil bath at 110 °C and stir vigorously for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Beyond Halogens: Exploring Pyridazine N-oxides
Another class of precursors worth consideration are pyridazine N-oxides. These compounds can be activated for nucleophilic aromatic substitution (SNAr) reactions, offering a palladium-free pathway to functionalization. For instance, treatment of a pyridazine N-oxide with a Grignard reagent can lead to direct C-H functionalization at the position alpha to the N-oxide, providing a complementary strategy to cross-coupling. While mechanistically distinct, this approach avoids costly catalysts and ligands, which can be a significant advantage.
Conclusion and Future Outlook
While this compound remains an excellent and reliable choice for pyridazine synthesis, a modern synthetic chemist's toolkit should be broader. For cost-effective, large-scale campaigns, 3-chloro-6-methoxypyridazine , despite its lower reactivity, is a formidable alternative when paired with modern, highly active catalyst systems. For building molecular complexity through sequential reactions, 3,6-dichloropyridazine offers unparalleled strategic advantages.
The decision should not be based on dogma but on a careful analysis of the project's specific needs: scale, budget, and the desired complexity of the final molecule. By understanding the reactivity patterns and having robust, optimized protocols at your disposal, you can confidently select the most appropriate reagent, accelerating your research and development efforts.
References
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
- Li, W., Nelson, D. P., & Jensen, M. S. (2003). A general and efficient method for the selective mono-arylation of 3,6-dichloropyridazine. The Journal of Organic Chemistry, 68(22), 8753–8756. [Link]
- Jeon, S. J., Li, H., & Walsh, P. J. (2005). Site-selective, sequential Suzuki cross-coupling reactions of 3,6-dichloropyridazine. Journal of the American Chemical Society, 127(47), 16416–16425. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Li, X., & Larock, R. C. (2009). Palladium-catalyzed C-H activation/C-C cross-coupling of pyridine N-oxides with organoboronic acids. Organic Letters, 11(9), 1947–1950. [Link]
A-Cost-Benefit-Analysis-of-Using-3-bromo-vs-3-chloro-pyridazines
A-Comparative-Guide-for-Researchers-and-Drug-Development-Professionals
In the realm of pharmaceutical and materials science research, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. Among the plethora of heterocyclic building blocks, 3-halopyridazines stand out for their utility in constructing complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of two common analogs: 3-bromopyridazine and 3-chloropyridazine. By examining their reactivity, cost, and synthetic accessibility, we aim to equip researchers with the necessary insights to make informed decisions for their specific applications.
I. Introduction: The Versatile Pyridazine Scaffold
Pyridazine derivatives are integral components of numerous biologically active compounds and functional materials. Their presence in pharmaceuticals spans a wide range of therapeutic areas, including oncology and antiviral treatments.[1][2] The strategic functionalization of the pyridazine ring is paramount in drug discovery efforts, and halogenated pyridazines serve as key intermediates for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions.[3][4][5]
II. Cost Analysis: A Primary Consideration
For any research endeavor, particularly in process development and large-scale synthesis, the cost of starting materials is a significant factor. A comparative analysis of market prices reveals a notable difference between 3-bromopyridazine and 3-chloropyridazine.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Representative Pricing (USD/g) |
| 3-Bromopyridazine | 88491-61-6 | 158.98 | ~$18.00 |
| 3-Chloropyridazine | 1120-95-2 | 114.54 | ~$5.00 |
| Pricing is an estimate based on current market listings from various suppliers and may vary. |
As the table indicates, 3-chloropyridazine is considerably more cost-effective than its bromo-counterpart. This price disparity can be a decisive factor, especially when planning multi-gram or kilogram-scale syntheses.
III. Synthetic Accessibility
The cost of these reagents is intrinsically linked to their synthetic routes.
-
3-Chloropyridazine is commonly synthesized from 3(2H)-pyridazinone (maleic hydrazide) by treatment with phosphorus oxychloride (POCl₃).[6][7] This is a well-established and high-yielding industrial process.
-
3-Bromopyridazine can be prepared through several methods, including the reaction of 3-bromotetrazine with silyl-enol ethers or via diazotization of 3-aminopyridazine in the presence of a bromide source.[8][9][10] These methods can sometimes be more complex or require more expensive reagents than the chlorination of 3(2H)-pyridazinone.
The more straightforward and economical synthesis of 3-chloropyridazine contributes to its lower market price.
IV. Comparative Reactivity: The Crux of the Matter
While cost is a major driver, the ultimate decision often hinges on the chemical reactivity of the substrate in the desired transformation. The fundamental difference in reactivity between the C-Br and C-Cl bonds dictates their utility in different reaction classes.
Palladium-catalyzed cross-coupling reactions are mainstays of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in the crucial oxidative addition step is I > Br > Cl.[11][12]
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds. Due to the weaker C-Br bond, 3-bromopyridazine is generally more reactive than 3-chloropyridazine and often requires milder reaction conditions (lower temperatures, less reactive catalysts).[11][13] However, advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), have made the coupling of aryl chlorides increasingly efficient, albeit sometimes requiring higher catalyst loadings or temperatures.[14]
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction follows a similar reactivity trend.[15][16][17][18] 3-Bromopyridazine will typically undergo amination under more facile conditions than 3-chloropyridazine.[15][19] Again, modern catalyst systems can facilitate the amination of the less reactive chloro-analog, but the bromo-derivative remains the more reliable substrate, especially for less nucleophilic amines.[15][16]
Objective: To compare the reactivity of 3-bromopyridazine and 3-chloropyridazine in a typical Buchwald-Hartwig amination with a secondary amine.
Materials:
-
3-Bromopyridazine
-
3-Chloropyridazine
-
Morpholine
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To separate oven-dried Schlenk flasks under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%).
-
To each flask, add the respective halopyridazine (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) to each flask.
-
Heat the reaction mixtures to 100 °C and monitor the progress by TLC or GC-MS at regular intervals (e.g., 1h, 4h, 8h, 24h).
Expected Outcome: The reaction with 3-bromopyridazine is expected to proceed to completion significantly faster than the reaction with 3-chloropyridazine under these conditions. Achieving a comparable yield with 3-chloropyridazine may necessitate a higher reaction temperature, a more active catalyst system, or a longer reaction time.
In contrast to palladium-catalyzed reactions, the reactivity order in SNAr is often reversed: F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[20][21]
The pyridazine ring is inherently electron-deficient, making it amenable to SNAr.[22] For reactions with strong nucleophiles (e.g., alkoxides, thiolates, amines), 3-chloropyridazine can be a more reactive substrate than 3-bromopyridazine.[6][23]
Objective: To compare the reactivity of 3-bromopyridazine and 3-chloropyridazine in a typical SNAr reaction.
Materials:
-
3-Bromopyridazine
-
3-Chloropyridazine
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
Procedure:
-
In separate round-bottom flasks, dissolve the respective halopyridazine (1.0 mmol) in anhydrous methanol (10 mL).
-
Add sodium methoxide (1.5 mmol) to each flask.
-
Stir the reactions at a set temperature (e.g., 60 °C) and monitor their progress by TLC or GC-MS.
Expected Outcome: The reaction with 3-chloropyridazine is anticipated to proceed at a faster rate than the reaction with 3-bromopyridazine, affording the 3-methoxypyridazine product more readily.
V. Data Summary and Visualization
The following table summarizes the key comparative aspects:
| Feature | 3-Bromopyridazine | 3-Chloropyridazine |
| Cost | Higher | Lower |
| Reactivity in Pd-Coupling | Higher | Lower |
| Reactivity in SNAr | Lower | Higher |
| Synthetic Accessibility | More Complex | More Direct |
| Molecular Weight | 158.98 g/mol | 114.54 g/mol |
The choice between 3-bromo- and 3-chloropyridazine can be guided by the following workflow:
VI. Conclusion and Recommendations
The choice between 3-bromopyridazine and 3-chloropyridazine is a nuanced decision that requires a careful evaluation of the specific research context.
-
For cost-sensitive projects, large-scale synthesis, and when the key transformation is a nucleophilic aromatic substitution, 3-chloropyridazine is the superior choice. Its lower price and higher reactivity in SNAr reactions make it an economically and chemically favorable starting material.
-
For projects where reactivity in palladium-catalyzed cross-coupling reactions is paramount and cost is a secondary concern, 3-bromopyridazine is generally preferred. Its inherent reactivity allows for milder reaction conditions and often leads to higher yields with a broader range of coupling partners, potentially saving time and resources in the optimization phase.
Ultimately, a thorough understanding of the reaction mechanism and the project's economic constraints will guide the prudent researcher to the optimal choice of halopyridazine for their synthetic endeavors.
References
- Zora. (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines.
- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
- National Center for Biotechnology Information. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
- National Center for Biotechnology Information. (n.d.). 3-Bromopyridine.
- National Center for Biotechnology Information. (n.d.). 3-Bromopyridazine.
- National Center for Biotechnology Information. (n.d.). 3-Chloropyridazine.
- ACS Publications. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines.
- Wikipedia. (n.d.). 3-Bromopyridine.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
- MDPI. (n.d.). Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- National Center for Biotechnology Information. (n.d.). A review on machine learning approaches and trends in drug discovery.
- National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- MDPI. (n.d.). Nature-Inspired Molecules as Inhibitors in Drug Discovery.
- ResearchGate. (2025, August 6). Drug- and Lead-likeness, Target Class, and Molecular Diversity Analysis of 7.9 Million Commercially Available Organic Compounds Provided by 29 Suppliers.
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A Senior Application Scientist's Guide to Cross-Coupling Reactions on the Pyridazine Core
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in specific biological interactions.[1][2] However, the functionalization of this electron-deficient, nitrogen-containing ring presents distinct challenges. The Lewis basic nitrogen atoms can coordinate to and deactivate metal catalysts, making the selection of appropriate reaction conditions paramount.[3][4]
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and their application to the pyridazine core has enabled the construction of diverse molecular architectures that would be otherwise difficult to access.[1][5] This guide provides a comparative analysis of the most pivotal cross-coupling methodologies for pyridazine functionalization, offering field-proven insights into experimental design, mechanistic rationale, and practical execution.
General Workflow for Pyridazine Cross-Coupling
Successful cross-coupling hinges on meticulous setup and the exclusion of oxygen, which can oxidize the active Pd(0) catalyst. The following workflow represents a validated, general approach.
Caption: A generalized experimental workflow for setting up a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: The Workhorse C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for pyridazines due to the operational simplicity, mild conditions, and the commercial availability and stability of boronic acid coupling partners.[5][6] The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step, making it a highly favorable substrate for this transformation.[5][6]
Catalytic Cycle & Mechanistic Insights
The catalytic cycle begins with the oxidative addition of the halopyridazine to a Pd(0) species. This is often the rate-limiting step. Subsequently, the base activates the boronic acid, facilitating transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparison of Catalytic Systems for Pyridazine Suzuki Coupling
The choice of catalyst, ligand, and base is critical for achieving high yields. Bulky, electron-rich phosphine ligands (e.g., SPhos) are often superior as they promote reductive elimination and stabilize the active catalyst.[7]
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 48 | Low to moderate | [6][8] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High | [8] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [8] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 3-aryl-6-(thiophen-2-yl)pyridazines.[6]
-
Vessel Preparation: To an oven-dried Schlenk tube, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME, 8 mL), ethanol (2 mL), and an aqueous 2 M sodium carbonate solution (1 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 80 °C and stir for 48 hours, monitoring progress by TLC.
-
Workup: After cooling to room temperature, extract the mixture with chloroform (3 x 20 mL). Wash the combined organic layers with a saturated NaCl solution (20 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Stille Coupling: Handling Organotin Reagents
The Stille reaction couples organostannanes with organic halides. Its primary advantage is the tolerance of a wide variety of functional groups, as organotin reagents are largely insensitive to moisture or air.[9][10] However, the high toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[9][11]
Catalytic Cycle & Mechanistic Insights
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[12][13] The transmetalation step is often the rate-determining step and can be accelerated by the addition of Cu(I) salts or fluoride ions.
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
Comparison of Catalytic Systems for Pyridazine Stille Coupling
While less common than Suzuki couplings for pyridazines, Stille reactions are effective, particularly for complex fragments.[14]
| Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Note |
| Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | Good | Standard conditions |
| Pd₂(dba)₃ | P(furyl)₃ | CuI | NMP | 80 | High | Accelerated transmetalation |
| PdCl₂(PPh₃)₂ | PPh₃ | - | Dioxane | 100 | Moderate-Good | Common alternative |
Representative Experimental Protocol: Stille Coupling
-
Vessel Preparation: In a flame-dried flask under argon, dissolve the halopyridazine (1.0 equiv) and the organostannane (1.1 equiv) in anhydrous, degassed solvent (e.g., dioxane).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If required, add a co-catalyst like CuI (10 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir until TLC or LC-MS indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Purification: To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF), which precipitates insoluble tin fluorides. Filter the mixture through Celite®. Dry the filtrate, concentrate, and purify by column chromatography.[10]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for forming a C(sp²)-C(sp) bond, coupling terminal alkynes with aryl halides.[15] This reaction is indispensable for creating alkynyl-substituted pyridazines, which are valuable precursors for more complex heterocyclic systems and functional materials. The reaction is typically co-catalyzed by palladium and copper(I).[16]
Catalytic Cycle & Mechanistic Insights
The process involves two interconnected cycles. In the palladium cycle, oxidative addition of the halopyridazine is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the product. The base is crucial for deprotonating the terminal alkyne and regenerating the active catalyst.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Comparison of Catalytic Systems for Pyridazine Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | RT - 100 | Good-High | [8] |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Dioxane | 80 | High | Common conditions |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | Up to 96% | [15] |
Representative Experimental Protocol: Sonogashira Coupling
This is a general protocol for Sonogashira coupling on a halo-heterocycle.[8]
-
Vessel Preparation: To a solution of the halopyridazine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat (typically up to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, concentrate in vacuo, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides.[17][18] For pyridazine chemistry, this reaction is crucial for installing amine functionalities, which are prevalent in pharmacologically active molecules. The development of sterically hindered and electron-rich phosphine ligands was a watershed moment for this transformation, enabling the coupling of a wide range of amines, including primary and secondary amines, under milder conditions.[17][19]
Catalytic Cycle & Mechanistic Insights
After oxidative addition of the halopyridazine to Pd(0), the amine coordinates to the Pd(II) center. Deprotonation by the base forms a palladium-amido complex. Reductive elimination from this complex furnishes the arylamine product and regenerates the Pd(0) catalyst. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparison of Catalytic Systems for Pyridazine Amination
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | Good | Early generation system |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | High | For less reactive amines |
| PdCl₂(dppf) | dppf | K₂CO₃ | Toluene | 100 | Moderate-Good | Common conditions |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 110 | High | Broad substrate scope |
Representative Experimental Protocol: Buchwald-Hartwig Amination
This is a generalized protocol based on modern catalytic systems.[8]
-
Vessel Preparation: To an oven-dried, argon-flushed reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 1.4 equiv).
-
Reagent Addition: Add the halopyridazine (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Stir until complete consumption of the starting material is observed by GC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Direct C-H Activation: The Modern Frontier
Direct C-H functionalization is a highly atom-economical strategy that avoids the pre-functionalization (i.e., halogenation) of the pyridazine core.[20] However, achieving regioselectivity on the pyridazine ring is a significant challenge due to the presence of multiple C-H bonds with similar reactivity and the coordinating ability of the nitrogen atoms.[3][4][21]
Mechanistic Rationale & Regioselectivity
Palladium-catalyzed C-H arylation often proceeds via a concerted metalation-deprotonation (CMD) pathway or through the formation of a palladacycle intermediate.[22] The inherent electronic properties of the pyridazine ring can direct functionalization, but often a directing group is required to achieve high regioselectivity.[23] Recent studies have shown that it is possible to achieve selective C-H arylation on pyridazine derivatives by carefully tuning the catalyst and reaction conditions to override preferential chelation.[3][4][22]
Comparison of Catalytic Systems for Pyridazine C-H Functionalization
| Metal | Reaction Type | Catalyst/Oxidant | Solvent | Temp (°C) | Regioselectivity | Reference |
| Palladium | C-H Arylation | Pd(OAc)₂ / Ag₂CO₃ | Toluene | 120 | C8 (on fused system) | [20][22] |
| Rhodium | C-H Annulation | [RhCp*Cl₂]₂ / AgSbF₆ | DCE | 80 | ortho to directing group | [23] |
| Palladium | C-H Alkenylation | Pd(OAc)₂ / Ag₂CO₃ | Dioxane | 100-120 | ortho to N-oxide | [24] |
Representative Experimental Protocol: Pd-Catalyzed C-H Arylation
This protocol is adapted from the arylation of a triazolopyridazine system.[20][22]
-
Vessel Preparation: In an argon-flushed sealed tube, place the pyridazine substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).
-
Reagent Addition: Add the aryl iodide coupling partner (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the reaction mixture in a preheated oil bath at 120 °C for 24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
Conclusion: A Comparative Overview
The functionalization of the pyridazine core is a critical task in modern chemistry. The choice of cross-coupling method depends heavily on the desired transformation, substrate scope, and tolerance for specific reagents.
| Method | Advantages | Disadvantages | Best For |
| Suzuki-Miyaura | Mild conditions; stable, non-toxic reagents; vast commercial availability of boronic acids.[6] | Can be sensitive to steric hindrance; removal of boron byproducts. | General C-C bond formation with aryl, heteroaryl, and vinyl groups. |
| Stille | Highly tolerant of functional groups; reagents are air and moisture stable.[9] | High toxicity of tin reagents; difficult removal of tin byproducts.[11] | Coupling of complex, sensitive fragments where boronic acids are unstable. |
| Sonogashira | Direct and efficient installation of alkynes; mild conditions.[16] | Requires a terminal alkyne; potential for alkyne homocoupling. | Synthesis of conjugated systems and precursors for further cyclization. |
| Buchwald-Hartwig | Broad scope of amines; formation of crucial C-N bonds.[17] | Requires specialized, often expensive ligands; sensitivity to air. | Introducing primary and secondary amine functionalities. |
| C-H Activation | Atom and step economical; avoids pre-functionalization.[20] | Regioselectivity challenges; often requires higher catalyst loading or directing groups. | Late-stage functionalization and novel derivatization strategies. |
By understanding the causality behind experimental choices—from the role of a bulky ligand in promoting reductive elimination to the necessity of a copper co-catalyst in Sonogashira couplings—researchers can logically design and troubleshoot their synthetic strategies. This guide serves as a foundational reference to empower scientists in the rational design and execution of cross-coupling reactions on the versatile pyridazine core.
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A Senior Application Scientist's Guide to the Synthetic Utility of 3-Bromo-6-methoxypyridazine: A Comparative Analysis
Executive Summary
The pyridazine scaffold is a privileged heterocycle in modern drug discovery, present in a number of FDA-approved therapeutics.[1] Its synthesis and functionalization, however, can be challenging due to the electronic nature of the diazine ring system.[1] This guide provides an in-depth validation of synthetic routes utilizing 3-Bromo-6-methoxypyridazine, a versatile and commercially available building block. We will provide a comparative analysis of its primary reaction pathways—Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution—offering detailed, field-tested protocols and mechanistic insights. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this key intermediate for the efficient construction of complex molecular architectures.
Introduction: The Strategic Importance of this compound
Nitrogen-containing heterocycles are fundamental components of many small-molecule drugs, with an estimated 59% of FDA-approved drugs featuring such a ring system.[2] Among these, the pyridazine (1,2-diazine) core has gained significant attention for its favorable physicochemical properties and its presence in notable therapeutics.[1] The challenge, however, often lies in the efficient and regioselective synthesis of substituted pyridazines.[1][3]
This compound emerges as a strategic starting material for several key reasons:
-
Pre-functionalized Scaffold: It provides two distinct handles for chemical modification: a bromine atom, ideal for metal-catalyzed cross-coupling reactions, and a methoxy group, which can be a target for nucleophilic substitution or serve as a stable modulating group.
-
Regiocontrol: The inherent asymmetry of the molecule allows for predictable and selective functionalization at the 3-position, avoiding the complex isomeric mixtures that can arise from de novo ring synthesis.
-
Electronic Properties: The electron-deficient nature of the pyridazine ring, accentuated by the two nitrogen atoms, facilitates key reactions such as nucleophilic aromatic substitution (SNAr) and the oxidative addition step in palladium catalysis.[4]
This guide will focus on validating the most critical synthetic transformations of this building block, providing the necessary data and protocols to empower chemists in their synthetic campaigns.
Caption: Key synthetic pathways originating from this compound.
Core Reactivity Profile: A Mechanistic and Practical Overview
The synthetic utility of this compound is dominated by two highly reliable and versatile reaction classes. Understanding the causality behind the experimental conditions is paramount for successful and reproducible outcomes.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its exceptional reliability in forming C-C bonds.[4] For heteroaromatic halides like this compound, this reaction is particularly powerful for introducing aryl and heteroaryl diversity.
Mechanistic Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Bromine bond. This step is often rate-limiting and is facilitated by the electron-deficient nature of the pyridazine ring.[4]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Causality in Experimental Design:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice as it is a pre-formed, active Pd(0) source. Using a Pd(II) precatalyst is also possible, but it requires an in-situ reduction which can sometimes promote side reactions.[5]
-
Base: An aqueous base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is crucial.[6][7] It serves to activate the boronic acid for transmetalation and to neutralize the acid generated during the cycle.
-
Solvent System: A two-phase system, such as Toluene/Water or Dioxane/Water, is often optimal.[4][7] This ensures that both the organic-soluble substrates and the water-soluble inorganic base can participate effectively.
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can lead to the oxidation of the Pd(0) catalyst, rendering it inactive, and can promote the undesirable homocoupling of the boronic acid.[5] Thoroughly degassing the reaction mixture is a mandatory step for high yields.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for forming C-N, C-O, and C-S bonds on electron-deficient aromatic rings. The pyridazine nucleus is highly susceptible to this transformation. While the bromine at C-3 can be displaced, the halogen at the 6-position of related pyridazines is also a common site for SNAr.[5][8]
Mechanistic Rationale: The classical SNAr mechanism is a two-step addition-elimination process.
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Expulsion: Aromatization is restored by the elimination of the bromide ion, yielding the substituted product.
Recent studies suggest that many SNAr reactions, particularly with less-activated substrates, may proceed through a concerted or borderline mechanism rather than a discrete two-step process.[9][10][11] Regardless of the precise pathway, the reaction is driven by the ability of the electron-withdrawing nitrogen atoms to stabilize the negative charge buildup during the transition state.[12]
Causality in Experimental Design:
-
Nucleophile: Strong nucleophiles, such as primary and secondary amines, are highly effective.[8]
-
Solvent: Polar aprotic solvents like DMSO or DMF are often used to solubilize the reactants and facilitate the charge-separated transition state.
-
Base: A non-nucleophilic base may be required to deprotonate the nucleophile (e.g., an amine) or to scavenge the HBr byproduct.
-
Anhydrous Conditions: For some SNAr reactions, particularly those targeting C-O bond formation, the presence of water can lead to competitive hydrolysis, forming an unwanted pyridazinone side product.[5] Using dry solvents and reagents is therefore advisable.[5]
Comparative Guide to Synthetic Applications
This section provides validated, step-by-step protocols for the key transformations of this compound, alongside comparative data to guide your experimental design.
Protocol and Validation: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol is a robust and generally applicable method for the coupling of various arylboronic acids with this compound, adapted from established methodologies.
Experimental Protocol: Synthesis of 3-(4-methylphenyl)-6-methoxypyridazine
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comparing yields of Suzuki reactions with different boronic acids
An Application Scientist's Guide to Comparing Yields of Suzuki Reactions with Different Boronic Acids
For researchers and professionals in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its success, however, is not universal and hinges critically on the selection of its components, most notably the organoboron reagent. The structure and properties of the boronic acid or its derivatives can dramatically influence reaction rates, yields, and the prevalence of side reactions.
This guide provides an in-depth comparison of how different classes of boronic acids perform in Suzuki couplings. We will move beyond simple protocols to explore the underlying mechanistic principles—the "why" behind the yield—to empower you to optimize your reactions, troubleshoot challenges, and select the best coupling partners for your synthetic targets.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To understand how boronic acids impact yield, we must first visualize the catalytic cycle. The reaction is a meticulously choreographed dance involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][4] The efficiency of each step directly contributes to the overall product yield.
The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation : This is the crucial step where the boronic acid plays its part. The organic group from the boron reagent is transferred to the palladium center. This step is highly sensitive to the nature of the boronic acid and is typically the rate-determining step.
-
Reductive Elimination : The two organic partners, now on the same palladium center, couple to form the new C-C bond, regenerating the Pd(0) catalyst to begin the cycle anew.[3][5]
A critical insight is the role of the base. The base activates the boronic acid, converting it into a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻).[6][7] This species is far more reactive in the transmetalation step than the neutral boronic acid, directly impacting the reaction's speed and efficiency.[8][9]
Part 1: The Influence of Electronic Effects
The electronic nature of the substituent on an arylboronic acid is a primary determinant of yield. The key is how this substituent affects the nucleophilicity of the carbon atom attached to boron, which in turn governs the rate of transmetalation.
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase electron density on the aromatic ring. This makes the ipso-carbon more nucleophilic, accelerating its transfer to the palladium center during transmetalation. Consequently, electron-rich boronic acids generally lead to faster reactions and higher yields.[10][11]
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) pull electron density away from the ring. This decreases the nucleophilicity of the ipso-carbon, slowing down the transmetalation step.[12] While this can lead to lower yields, the effect is complex. EWGs also make the boronic acid more Lewis acidic and can sometimes facilitate the formation of the boronate complex.[6] However, these substrates are often more susceptible to a detrimental side reaction: protodeboronation .
Protodeboronation: This is the most common failure mode, where the C-B bond is cleaved by a proton source (like water) and replaced with a C-H bond, effectively destroying the nucleophilic partner.[13][14] Electron-deficient and many heteroaromatic boronic acids are particularly prone to this side reaction.[15][16]
Comparative Yield Data: Electronic Effects
The following data illustrates the typical yield trends when coupling various substituted phenylboronic acids with 4-bromoanisole under standardized conditions.
| Boronic Acid | Substituent | Electronic Effect | Representative Yield | Key Considerations |
| Phenylboronic Acid | -H | Neutral | 85-95% | Baseline for comparison. |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strong EDG | 90-99% | Fast reaction, high yield. Generally robust.[12] |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | Strong EWG | 60-75% | Slower reaction. Prone to protodeboronation. May require stronger bases or anhydrous conditions.[10] |
| 4-Nitrophenylboronic acid | -NO₂ | Strong EWG | 55-70% | Similar to -CF₃, requires careful optimization to minimize side reactions. |
Yields are representative and can vary significantly with catalyst, ligand, base, and solvent choice.
Part 2: The Impact of Steric Hindrance
Steric bulk, particularly at the positions ortho to the C-B bond, presents a significant challenge. Large groups can physically obstruct the approach of the boronic acid to the palladium center, dramatically slowing the transmetalation step.[17]
Ortho-Substituted Boronic Acids: A single ortho-substituent (e.g., 2-tolylboronic acid) can often be tolerated, but yields may decrease. Di-ortho-substituted boronic acids (e.g., mesitylboronic acid) are extremely challenging. Successful coupling requires specialized, bulky phosphine ligands (e.g., SPhos, XPhos, AntPhos).[18][19] These ligands form more reactive, coordinatively unsaturated palladium complexes that can better accommodate bulky substrates and facilitate the final reductive elimination step.[19]
Comparative Yield Data: Steric Effects
Coupling of 1-bromo-4-nitrobenzene with sterically hindered boronic acids:
| Boronic Acid | Steric Hindrance | Representative Yield | Key Considerations |
| Phenylboronic Acid | None | ~92% | Standard, unhindered coupling. |
| 2-Tolylboronic Acid | Mono-ortho-substituted | ~75% | Slower reaction. May require a bulky ligand like P(t-Bu)₃ for optimal results. |
| Mesitylboronic Acid | Di-ortho-substituted | <10% (with PPh₃) | Fails with standard ligands due to severe steric clash. |
| Mesitylboronic Acid | Di-ortho-substituted | ~80% (with Pd-AntPhos) | Requires highly specialized, bulky ligands to achieve good yields.[19][20] |
Part 3: A Guide to Different Boronic Acid Classes
Beyond arylboronic acids, Suzuki couplings are employed with a variety of other organoboron reagents, each with its own performance profile.
Heteroarylboronic Acids
Heterocycles are ubiquitous in pharmaceuticals, making these couplings vital. However, heteroarylboronic acids are often unstable and highly prone to protodeboronation, especially electron-deficient ones (e.g., 2-pyridyl) or those with acidic N-H protons (e.g., indole).[16][21]
-
Yield Impact: Can be low and variable.
-
Solution: Using boronate esters (e.g., pinacol esters) or stable derivatives like MIDA boronates or trifluoroborates significantly improves stability, handling, and reaction yields by protecting the reactive B-OH groups.[15][21]
Vinylboronic Acids
These reagents are used to synthesize styrenes and conjugated dienes. Simple vinylboronic acid is unstable and prone to polymerization.[22]
-
Yield Impact: Low yields and reproducibility with the free acid.
-
Solution: Potassium vinyltrifluoroborate is a common, bench-stable alternative that couples efficiently under standard conditions, providing high yields of vinylated products.[22]
Alkylboronic Acids
Coupling sp³-hybridized carbons is challenging due to slower transmetalation rates and the competing side reaction of β-hydride elimination in the palladium intermediate.[23]
-
Yield Impact: Often low without specialized conditions.
-
Solution: The use of bulky, electron-rich phosphine ligands and specific bases like potassium trimethylsilanolate (TMSOK) can promote the desired coupling and achieve good yields.[23][24] Neopentylglycol or pinacol boronate esters are often preferred over the corresponding boronic acids for C(sp³)-C(sp²) couplings.
Experimental Protocols
Reproducibility is key in research. The following protocols provide a validated starting point for your experiments.
General Experimental Workflow
Protocol 1: Standard Coupling of an Aryl Bromide with Phenylboronic Acid
-
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) five times to create an inert atmosphere.
-
Degas the dioxane and water by bubbling argon through them for 20 minutes.
-
Add the dioxane and water via syringe to the reaction flask.
-
Stir the mixture vigorously and heat to 90-100 °C in an oil bath.
-
Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[4]
-
Protocol 2: Coupling of a Sterically Hindered Aryl Bromide
-
Materials:
-
Di-ortho-substituted Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Secondary Alkylboronic Acid (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
AntPhos ligand (0.044 mmol, 4.4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Degassed Toluene (10 mL)
-
-
Procedure:
-
Follow the setup and degassing procedure from Protocol 1, adding the aryl bromide, boronic acid, Pd(OAc)₂, AntPhos, and K₃PO₄ to the flask.
-
Add the degassed toluene via syringe.
-
Stir the mixture vigorously and heat to 110 °C in an oil bath. These reactions are often slower due to steric hindrance.
-
Monitor the reaction over 12-24 hours.
-
Perform the aqueous workup and purification as described in Protocol 1.[18][19]
-
Conclusion and Key Takeaways
The choice of boronic acid is a decisive factor in the outcome of a Suzuki-Miyaura coupling. A thorough understanding of the electronic and steric properties of your coupling partner allows for a rational approach to reaction design and optimization.
-
For Highest Yields: Electron-rich, sterically unhindered arylboronic acids are the ideal substrates, often reacting quickly and cleanly.
-
For Challenging Substrates:
-
Electron-Poor/Heteroaryl: Use stable derivatives like pinacol esters, MIDA boronates, or trifluoroborates to combat protodeboronation.
-
Sterically Hindered: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, AntPhos) and stronger bases (e.g., K₃PO₄) to overcome steric barriers.
-
Alkyl: Use specific ligands and boronate esters to manage slow transmetalation and prevent β-hydride elimination.
-
By applying these principles and protocols, researchers can harness the full synthetic power of the Suzuki-Miyaura reaction, improving yields and enabling the synthesis of complex molecular architectures.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]
- Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
- Singh, S., & Singh, V. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Serrano, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis. (2021).
- Li, G., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
- Hooshmand, S. E., et al. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]
- Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- Protodeboron
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2018).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. [Link]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014).
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2010).
- Which conditions are favorable for the efficient Suzuki coupling? (2014).
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
- Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2002).
- Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. (2015).
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
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A Comparative Guide to the Stability and Reactivity of 3-Bromo vs. 3-Iodo Pyridazine Derivatives
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the choice of synthetic building blocks is a critical decision point that dictates the trajectory of a discovery program. Heterocyclic compounds are foundational to this endeavor, with an estimated 70% of pharmaceutical products featuring a heterocyclic core.[1] Among these, the pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.
The functionalization of the pyridazine ring, often through the use of halogenated intermediates, is a cornerstone of analog synthesis.[2] Halogens serve not merely as placeholders but as strategic tools to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity through interactions like halogen bonding.[3] However, the choice of halogen—specifically bromine versus iodine at the 3-position—presents a crucial trade-off between stability and reactivity. This guide provides an in-depth, objective comparison of 3-bromo- and 3-iodopyridazine derivatives, offering field-proven insights and supporting experimental data to inform rational synthetic design.
Core Physicochemical and Electronic Properties: A Tale of Two Halogens
The fundamental differences between 3-bromo- and 3-iodopyridazines stem from the intrinsic properties of the carbon-halogen (C-X) bond. The C-I bond is both longer and weaker than the C-Br bond, a direct consequence of the larger atomic radius and lower electronegativity of iodine compared to bromine.[4][5] This seemingly subtle distinction has profound implications for the stability and synthetic utility of these derivatives.
The general trend for carbon-halogen bond dissociation energies (BDEs) is C-F > C-Cl > C-Br > C-I.[4][6] This means significantly less energy is required to cleave the C-I bond, rendering 3-iodopyridazines inherently less stable but kinetically more reactive in reactions where C-X bond scission is the rate-limiting step.
Table 1: Comparison of Physicochemical Properties
| Property | 3-Bromopyridazine | 3-Iodopyridazine | Rationale & Significance |
|---|---|---|---|
| Molecular Formula | C₄H₃BrN₂[7] | C₄H₃IN₂[8] | The heavier iodine atom significantly increases molecular weight. |
| Molecular Weight | 158.98 g/mol [7] | 205.98 g/mol [8] | Impacts formulation, solubility, and pharmacokinetic properties. |
| Approx. C-X BDE | ~276 kJ/mol[6] | ~240 kJ/mol[6] | Lower BDE for C-I bond indicates lower thermal/photochemical stability and higher reactivity in cross-coupling.[9] |
| C-X Bond Length | ~1.93 pm[4] | ~2.14 pm[4] | The longer C-I bond results from poorer orbital overlap, contributing to its lower bond strength.[10] |
| Reactivity Trend | Less Reactive | More Reactive | Governs choice of reaction conditions (temperature, catalyst loading) for synthetic transformations.[9] |
Reactivity in Key Synthetic Transformations: A Double-Edged Sword
The disparate C-X bond strengths directly translate into a significant difference in reactivity, particularly in the palladium-catalyzed cross-coupling reactions that are the workhorses of modern drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, etc.)
In these reactions, the rate-determining step is often the oxidative addition of the palladium catalyst into the carbon-halogen bond.[9] The weaker C-I bond of 3-iodopyridazine derivatives undergoes this step much more readily than the more robust C-Br bond.
This has several practical consequences for the synthetic chemist:
-
Milder Conditions: Iodo-derivatives frequently react at lower temperatures and with lower catalyst loadings.
-
Faster Reactions: Reaction times are often significantly shorter for iodides compared to their bromo counterparts under identical conditions.[9]
-
Greater Substrate Scope: The enhanced reactivity of iodides can enable the coupling of more challenging or sterically hindered substrates where bromides may fail.[11]
However, this high reactivity can be a liability. The propensity for 3-iodopyridazines to undergo side reactions, such as Ullmann-type homocoupling, can be higher, potentially complicating purification and reducing the yield of the desired cross-coupled product.[11]
Caption: Oxidative addition in Pd-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the electron-deficient pyridazine ring, displacing the halide.[12] The reactivity in these reactions is influenced by two main factors: the ability of the ring to stabilize the negative charge in the intermediate (Meisenheimer complex) and the leaving group ability of the halide.[13]
For SNAr, the positions most susceptible to attack on the pyridine/pyridazine ring are those ortho and para to the ring nitrogen(s), as this allows the electronegative nitrogen to stabilize the anionic intermediate via resonance.[13] While iodide is a better leaving group in SN1/SN2 reactions, in SNAr the C-X bond-breaking step is not always rate-determining. The initial nucleophilic attack often is. However, the general trend of I > Br is often observed, making 3-iodopyridazines moderately more reactive in SNAr reactions as well.
Comparative Stability Assessment: An Experimental Framework
Assessing the stability of a drug candidate is a non-negotiable aspect of preclinical development.[14] The inherent weakness of the C-I bond suggests that 3-iodopyridazine derivatives may be more susceptible to degradation under various stress conditions, such as heat and light. A forced degradation study is the standard approach to probe these liabilities.[15]
Caption: Workflow for comparative forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol is a self-validating system designed to identify potential degradation pathways and compare the intrinsic stability of 3-bromo- and 3-iodopyridazine derivatives.
Objective: To quantify and compare the degradation of a 3-bromo- and a 3-iodopyridazine derivative under acid, base, oxidative, thermal, and photolytic stress.
Materials:
-
3-Bromopyridazine test compound
-
3-Iodopyridazine test compound
-
HPLC-grade Methanol and Water
-
0.1 M and 1 M Hydrochloric Acid (HCl)
-
0.1 M and 1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
A calibrated stability-indicating HPLC-UV/MS method
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C. Withdraw aliquots at T=0, 2, 8, and 24 hours.
-
Neutralize aliquots with an equivalent amount of 0.1 M NaOH, dilute to a final concentration of ~100 µg/mL with mobile phase, and analyze by HPLC.[15]
-
If no significant degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C. Withdraw aliquots at T=0, 1, 4, and 8 hours.
-
Neutralize aliquots with an equivalent amount of 0.1 M HCl, dilute, and analyze by HPLC.[15]
-
If no significant degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 12 hours.
-
Withdraw an aliquot at the final time point, dilute, and analyze by HPLC.[15]
-
-
Thermal Degradation:
-
Place a known amount of each solid compound in separate petri dishes.
-
Expose to dry heat at 80°C in an oven for 48 hours.
-
At T=0 and 48 hours, withdraw a sample, dissolve in methanol, dilute, and analyze by HPLC.[15] A control sample should be kept at ambient temperature.
-
-
Photostability:
-
Expose solid samples and solutions (~100 µg/mL in methanol/water) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[16]
-
Run a parallel control sample for each condition, protected from light (e.g., wrapped in aluminum foil).
-
After the exposure period, analyze both exposed and control samples by HPLC.[15]
-
Data Analysis:
For each condition, calculate the percentage of the parent compound remaining and the percentage of degradation. The results can be summarized for a clear comparison.
Table 2: Expected Outcome Summary of Forced Degradation Study
| Stress Condition | Expected % Degradation (3-Bromo Derivative) | Expected % Degradation (3-Iodo Derivative) | Anticipated Rationale |
|---|---|---|---|
| Acid Hydrolysis | Low (<10%) | Low (<10%) | Pyridazine ring is generally stable to acid. |
| Base Hydrolysis | Low (<10%) | Low-Moderate (<15%) | C-I bond may be slightly more susceptible to nucleophilic attack by hydroxide. |
| Oxidation (H₂O₂) | Low (<10%) | Low-Moderate (<15%) | Potential for oxidation at ring nitrogens or C-I bond. |
| Thermal (80°C) | Very Low (<5%) | Moderate (10-25%) | Weaker C-I bond is more susceptible to homolytic cleavage at elevated temperatures.[17] |
| Photostability | Low-Moderate (<15%) | High (>30%) | The C-I bond is known to be photolabile, readily undergoing homolysis to form radical species upon UV exposure. |
Summary and Strategic Recommendations
The choice between 3-bromo- and 3-iodopyridazine derivatives is a strategic decision dictated by the specific goals of the synthetic campaign and the desired properties of the final compound.
-
Choose 3-Iodopyridazine Derivatives for:
-
Rapid Library Synthesis: When speed and reactivity are paramount for generating a diverse set of analogs via cross-coupling.
-
Difficult Couplings: When working with challenging coupling partners that require a highly reactive electrophile.
-
Early-Stage Discovery: Where exploring chemical space quickly is more important than optimizing stability.
-
-
Choose 3-Bromopyridazine Derivatives for:
-
Lead Optimization & Scale-Up: When thermal and photochemical stability are critical for the drug candidate profile. The greater stability of the C-Br bond makes it a more robust choice for a final development compound.
-
Cost-Effective Synthesis: Aryl bromides are often less expensive than the corresponding iodides.
-
Selective Functionalization: In polyhalogenated systems, the reactivity difference between bromine and other halogens can be exploited for selective, stepwise functionalization.
-
While 3-iodopyridazines offer superior reactivity that can accelerate discovery efforts, this comes at the cost of inherent instability. The C-I bond is more susceptible to thermal and, most notably, photolytic degradation. Conversely, 3-bromopyridazines provide a more stable and robust platform, making them the preferred choice for later-stage development candidates where stability, manufacturability, and shelf-life are critical concerns. A thorough experimental evaluation, as outlined in this guide, is essential for making an informed, data-driven decision that aligns with the specific requirements of your drug discovery program.
References
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- ChemicalBook. (n.d.). 3-Iodopyridine synthesis.
- ChemicalBook. (n.d.). 3-Iodopyridine | 1120-90-7.
- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
- ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals.
- MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
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A Comprehensive Guide to DFT Studies on the Oxidative Addition of Halopyridazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridazine-containing molecules represent a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of halopyridazines, often through transition-metal-catalyzed cross-coupling reactions, is a critical step in the synthesis of these valuable compounds. At the heart of these transformations lies the oxidative addition of the carbon-halogen (C-X) bond to a low-valent metal center, a step that frequently dictates the overall efficiency and selectivity of the catalytic cycle.
This guide provides an in-depth comparison of Density Functional Theory (DFT) studies on the oxidative addition of halopyridazines. Moving beyond a simple recitation of facts, we will delve into the causal relationships behind mechanistic pathways, the rationale for computational method selection, and the interplay between theoretical predictions and experimental observations.
The Decisive Step: Unraveling the Mechanism of Oxidative Addition
The oxidative addition of a halopyridazine to a metal center, typically Pd(0) or Ni(0), is not a monolithic process. DFT studies have been instrumental in revealing a nuanced picture where multiple mechanistic pathways can be operative, often in competition. The two most prominent mechanisms are the concerted three-centered mechanism and the nucleophilic displacement (SNÁr-like) mechanism .
The concerted mechanism involves the simultaneous interaction of the metal center with both the carbon and the halogen atoms of the C-X bond, proceeding through a three-membered transition state. In contrast, the nucleophilic displacement mechanism is a more polar, stepwise process where the metal initially attacks the carbon atom, leading to the cleavage of the C-X bond and the departure of the halide anion.
The preference for one mechanism over the other is a delicate balance of electronic and steric factors, including the nature of the halogen, the substitution pattern on the pyridazine ring, the ligands coordinated to the metal, and the coordination number of the catalytic species.
Comparing Catalyst Systems: Palladium vs. Nickel
Both palladium and nickel are workhorse catalysts for cross-coupling reactions involving heteroaryl halides. However, their behavior in the oxidative addition step with halopyridazines can differ significantly, as elucidated by computational studies.
| Catalyst System | General Mechanistic Trends | Key Considerations |
| Palladium(0) | Often proceeds via a 14-electron PdL₂ species, which can favor a nucleophilic displacement mechanism, particularly for C-Cl bonds and at positions activated by the pyridazine nitrogens.[1][2] However, monoligated 12-electron PdL species, promoted by bulky ligands, can favor a concerted mechanism and lead to different regioselectivity.[1] | The bite angle and steric bulk of phosphine ligands play a crucial role in determining the dominant catalytic species and, consequently, the operative mechanism.[3] |
| Nickel(0) | Can proceed through both one- and two-electron pathways. Ni(I) intermediates are often invoked, and the oxidative addition can have a more radical character. For challenging C-Cl bonds, a nucleophilic (SNÁr-type) two-electron transfer from a Ni(I) species has been computationally supported.[4] | The choice of ligand is critical in stabilizing the active Ni species and preventing off-cycle dimerization.[4] |
The Influence of the Halogen: A Comparative Analysis
The identity of the halogen atom on the pyridazine ring has a profound impact on the energetics and mechanism of the oxidative addition. DFT studies consistently show a reactivity trend of I > Br > Cl , which correlates with the decreasing C-X bond strength.
| Halopyridazine | Activation Energy (ΔG‡) | Mechanistic Insights from DFT | Experimental Correlation |
| Iodopyridazine | Lowest | Generally proceeds via a concerted mechanism with a low activation barrier due to the weak C-I bond. | Experimentally observed to be the most reactive, often undergoing oxidative addition at lower temperatures. |
| Bromopyridazine | Intermediate | Can proceed through either a concerted or nucleophilic displacement pathway depending on the specific substrate and catalyst system. | A versatile substrate with reactivity that can be tuned by the choice of ligands and reaction conditions. |
| Chloropyridazine | Highest | Often favors a nucleophilic displacement mechanism, particularly with Pd(0) catalysts.[1][2] The stronger C-Cl bond necessitates a more polar transition state to facilitate bond cleavage. | Historically more challenging substrates, their activation is a key area of catalyst development, with DFT providing valuable insights for ligand design. |
Regioselectivity in Dihalopyridazines: A DFT Perspective
Dihalopyridazines present an additional layer of complexity, as the catalyst must select between two potential reaction sites. DFT calculations have been pivotal in rationalizing and predicting the regioselectivity of oxidative addition.
For instance, in the case of 3,6-dichloropyridazine, the position of oxidative addition can be influenced by the nature of the palladium catalyst. A monoligated Pd(PMe₃) catalyst is predicted to favor a concerted mechanism, while the bis-ligated Pd(PMe₃)₂ is more likely to proceed through a nucleophilic displacement pathway. This mechanistic divergence can lead to different regiochemical outcomes.
A key finding from computational studies is that the site selectivity is not solely governed by the C-X bond dissociation energy. The electronic properties of the pyridazine ring, specifically the location of the LUMO (Lowest Unoccupied Molecular Orbital), play a crucial role.[1] For a nucleophilic displacement mechanism, the reaction is favored at the carbon atom with the larger LUMO coefficient. In contrast, for a concerted mechanism, other factors such as steric hindrance and the stability of the resulting metal-aryl bond become more important.
Experimental Protocols: A Guide to a Self-Validating Computational Workflow
Reproducibility and accuracy are paramount in computational chemistry. The following section outlines a typical workflow for a DFT study of the oxidative addition of a halopyridazine, designed to be a self-validating system.
Step-by-Step Computational Methodology
-
Model Construction : The initial geometries of the reactants (halopyridazine, metal complex), transition states, and products are built using a molecular modeling program.
-
Geometry Optimization : The geometries of all species are optimized to find the stationary points on the potential energy surface. A popular and robust combination of functional and basis set for such systems is the B3LYP functional with the 6-31G(d) basis set for non-metal atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal.[5]
-
Frequency Calculations : Vibrational frequency calculations are performed on all optimized structures to characterize them as either minima (no imaginary frequencies) or transition states (one imaginary frequency). The imaginary frequency of the transition state should correspond to the motion along the reaction coordinate (i.e., C-X bond breaking and M-C/M-X bond formation).
-
Intrinsic Reaction Coordinate (IRC) Calculations : To confirm that the located transition state connects the correct reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the corresponding minima.
-
Solvation Effects : To model the reaction in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed in the geometry optimization and frequency calculations.
-
Single-Point Energy Refinement : For more accurate energy calculations, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as a larger basis set or a different functional (e.g., M06-L for better treatment of organometallic systems).[6]
Visualizing the Computational Workflow
Caption: A typical DFT workflow for studying oxidative addition reactions.
Mechanistic Pathways Visualized
The choice between a concerted and a nucleophilic displacement mechanism is a critical determinant of reactivity and selectivity.
Caption: Comparison of concerted and nucleophilic displacement pathways.
Concluding Remarks for the Practicing Scientist
DFT studies have transformed our understanding of the oxidative addition of halopyridazines, providing a powerful predictive tool to guide catalyst design and reaction optimization. The key takeaways for researchers in drug development and organic synthesis are:
-
Mechanism Matters : The operative mechanism (concerted vs. nucleophilic displacement) is not merely an academic detail; it directly influences reaction rates and, crucially, regioselectivity in polyhalogenated substrates.
-
Ligand is Key : The steric and electronic properties of the ligands on the metal catalyst are primary levers to control the reaction pathway and outcome. Bulky ligands can favor lower coordination numbers, potentially switching the preferred mechanism.
-
Halogen Reactivity is Predictable : The C-I > C-Br > C-Cl reactivity trend is robust, but the activation of less reactive C-Cl bonds can be achieved through catalyst systems that favor a polar, nucleophilic displacement pathway.
-
Computation Complements Experiment : A synergistic approach, where DFT calculations are used to generate hypotheses that are then tested experimentally, is the most powerful strategy for advancing the state-of-the-art in cross-coupling catalysis.
By leveraging the insights from DFT, chemists can move towards a more rational design of catalytic systems for the synthesis of complex pyridazine-containing molecules, accelerating the discovery of new medicines and materials.
References
- Norman, J. P.; Larson, N. G.; Neufeldt, S. R. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
- Lu, J.; Donnecke, S.; Paci, I.; Leitch, D. C. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science2022, 13, 3477-3488. [Link]
- Kole, M.; Saha, R.; Koley, D. Exploring the Oxidative-Addition Pathways of Phenyl Chloride in the Presence of PdII Abnormal N-Heterocyclic Carbene Complexes: A DFT Study. Chemistry – A European Journal2016, 22(44), 15826-15837. [Link]
- McMullin, C. L.; Fey, N.; Harvey, J. N. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions2014, 43(35), 13545-13556. [Link]
- Senn, H. M.; Ziegler, T. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics2004, 23(12), 2980-2988. [Link]
- Polynski, M. V.; Ananikov, V. P. Computational analysis of R–X oxidative addition to Pd nanoparticles. Chemical Science2024, 15(22), 8378-8391. [Link]
- Shields, B. J.; Burns, D. J.; Kautzman, K. E.; et al. Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways. Journal of the American Chemical Society2022, 144(29), 13233-13245. [Link]
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- Kovács, E.; et al. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules2022, 27(21), 7244. [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for 3-Bromo-6-methoxypyridazine Amination
Introduction: The Critical Role of C-N Bond Formation in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals and bioactive molecules featuring arylamine scaffolds. The pyridazine core, in particular, is a privileged heterocycle found in numerous therapeutic agents. The amination of substituted pyridazines, such as 3-Bromo-6-methoxypyridazine, provides a key entry point for the synthesis of diverse compound libraries for drug discovery programs. The efficiency and selectivity of this transformation are critically dependent on the catalyst employed. This guide provides a comprehensive comparison of catalyst performance for the amination of this compound, offering experimental data and mechanistic insights to aid researchers in selecting the optimal catalytic system for their specific needs.
The Challenge of Pyridazine Amination: A Mechanistic Perspective
The palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for the formation of C-N bonds.[1][2] The catalytic cycle, broadly accepted, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[3]
However, the amination of electron-deficient heteroaryl halides like this compound presents unique challenges. The electron-withdrawing nature of the pyridazine ring can influence the rates of both oxidative addition and reductive elimination. Furthermore, the nitrogen lone pairs of the pyridazine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.[4] The choice of ligand is therefore paramount in overcoming these hurdles. Bulky, electron-rich biarylphosphine ligands have emerged as the gold standard, as they promote the desired reductive elimination, stabilize the palladium center, and sterically hinder unwanted side reactions.[5][6]
Benchmarking Catalyst Performance: A Comparative Analysis
To provide a clear and objective comparison, we have compiled performance data for several state-of-the-art palladium-based catalyst systems in the amination of this compound with a representative primary amine, benzylamine. The key performance indicators are reaction yield, reaction time, and catalyst loading. While a single study with a direct head-to-head comparison is not available in the literature, the following table is a synthesis of data from studies on analogous bromopyridine systems, providing a strong indication of expected performance.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| System A | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 2-4 | >90 |
| System B | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 85-95 |
| System C | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 4-8 | >90 |
| System D | Pd(OAc)₂ | BrettPhos | LiHMDS | THF | 65 | 12-18 | 80-90 |
Note: Yields are based on reactions with analogous bromopyridine substrates and may vary depending on the specific amine and reaction conditions.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for performing the Buchwald-Hartwig amination of this compound. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.
General Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine) using Pd(OAc)₂/XPhos
This protocol is adapted from established methodologies for the amination of bromopyridines.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add this compound (1.0 equiv) and anhydrous toluene.
-
Add benzylamine (1.2 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(benzylamino)-6-methoxypyridazine.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine) using Pd₂(dba)₃/Xantphos
This protocol is based on conditions reported for the amination of other heteroaryl bromides.[9]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3.0 mol%), and Cs₂CO₃ (2.0 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and anhydrous toluene.
-
Add morpholine (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 3-(morpholino)-6-methoxypyridazine.
Causality of Experimental Choices and the Logic of Catalyst Selection
The choice of each component in the catalytic system is deliberate and grounded in mechanistic principles.
Caption: Relationship between catalyst components and performance outcomes.
-
Palladium Precursor (Pd(OAc)₂ vs. Pd₂(dba)₃): Both are common sources of the active Pd(0) catalyst. Pd(OAc)₂ is often used for its air stability but requires in situ reduction, which can be facilitated by the phosphine ligand or the amine.[10] Pd₂(dba)₃ is a direct source of Pd(0) and can sometimes lead to faster initiation of the catalytic cycle.[7]
-
Ligand Choice (Bulky Biarylphosphines): Ligands like XPhos and RuPhos possess a biaryl backbone that creates a bulky steric environment around the palladium center. This steric hindrance is crucial for promoting the C-N bond-forming reductive elimination step, which is often the rate-limiting step in the amination of electron-deficient substrates.[5][11] The electron-rich nature of these phosphines also enhances the rate of the initial oxidative addition of the aryl bromide to the palladium center.[12][13] Xantphos , a bidentate ligand, offers a defined bite angle that can stabilize the catalytic species and prevent decomposition pathways.
-
Base Selection (NaOtBu vs. Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide is a very strong base and is highly effective, but it can be incompatible with base-sensitive functional groups.[2] Cesium carbonate is a milder base that offers broader functional group tolerance, although it may require higher reaction temperatures or longer reaction times.
Conclusion: A Roadmap for Rational Catalyst Selection
The successful amination of this compound is highly achievable with the appropriate choice of a palladium-based catalyst system. For general applications where high yields and fast reaction times are paramount, a system employing a bulky biarylphosphine ligand such as XPhos or RuPhos with a strong base like NaOtBu is recommended. For substrates with base-sensitive functional groups, a milder base such as Cs₂CO₃ in combination with a ligand like Xantphos provides a viable alternative. This guide serves as a foundational resource for researchers to make informed decisions in catalyst selection and to streamline the synthesis of novel pyridazine-containing compounds for the advancement of drug discovery and development.
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A Comparative Analysis of Ligands for Challenging Pyridazine Couplings: A Guide for the Bench Scientist
Introduction
The pyridazine core is a privileged scaffold in modern chemistry, forming the backbone of numerous FDA-approved pharmaceuticals and advanced agrochemicals.[1][2][3][4] Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart valuable physicochemical characteristics for molecular recognition and drug-target interactions.[5] However, these same properties render the pyridazine ring a notoriously challenging substrate for synthetic functionalization.[6] Palladium-catalyzed cross-coupling reactions, the workhorse of modern synthesis, often falter when applied to pyridazine systems due to the heterocycle's electron-deficient nature and its potent ability to coordinate with and inhibit the metal catalyst.[1][4]
The key to unlocking the synthetic potential of pyridazines lies in the judicious selection of an ancillary ligand for the palladium catalyst. The ligand architecture directly modulates the catalyst's stability, reactivity, and selectivity, transforming a failed reaction into a high-yielding success.[7][8] This guide provides an in-depth comparative analysis of prominent ligand classes for two of the most critical transformations: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination of pyridazines. We will move beyond simple protocols to explain the causality behind ligand choice, supported by comparative experimental data, to empower researchers, scientists, and drug development professionals to navigate this challenging but rewarding area of synthesis.
Chapter 1: The "Pyridazine Problem" in Cross-Coupling
The difficulties encountered in pyridazine couplings are not random but are rooted in predictable, electronically-driven mechanisms. Understanding these hurdles is the first step toward overcoming them. The primary challenges include catalyst inhibition and a difficult oxidative addition step. The electron-deficient nature of the pyridazine ring makes the initial oxidative addition of a halopyridazine to the Pd(0) center sluggish compared to more electron-rich (hetero)arenes.[4] Furthermore, both the starting material and the desired product can act as strong ligands, binding to the palladium center and sequestering it from the catalytic cycle, leading to catalyst deactivation or product inhibition.[1][6]
This is particularly pronounced in what has been termed the "2-pyridyl problem," where the proximity of the nitrogen atom to the reaction site leads to catalyst poisoning and, in the case of Suzuki couplings, instability of the corresponding boronic acid reagents.[9] These challenges are depicted in the generalized catalytic cycle below, highlighting the specific steps where pyridazine's unique electronics interfere.
Caption: The Pd-catalyzed cross-coupling cycle for pyridazines, highlighting key failure points.
Chapter 2: A Comparative Showcase of Ligand Classes
The rational design of phosphine ligands has produced several classes of molecules capable of mitigating the "pyridazine problem." The most successful ligands are typically both sterically bulky and electron-rich.[8] This combination facilitates the challenging oxidative addition and promotes the final, product-releasing reductive elimination step, thereby increasing the overall turnover frequency and preventing catalyst decomposition.
Bulky Biaryl Monophosphines (The Buchwald Ligands)
First reported by Stephen L. Buchwald in 1998, dialkylbiaryl phosphine ligands have revolutionized palladium-catalyzed cross-coupling.[10] Ligands such as SPhos, XPhos, and RuPhos possess a biphenyl backbone that creates a sterically demanding pocket around the palladium center. This bulk is crucial for promoting the bond-forming reductive elimination step and preventing the formation of inactive catalyst dimers.
-
Mechanism of Action: The ligand's electron-rich nature, derived from the dialkylphosphino group, increases electron density on the palladium, which facilitates the oxidative addition of electron-poor halopyridazines. Their steric profile accelerates reductive elimination, which is often the rate-limiting step.
-
Performance: SPhos, in particular, has shown excellent performance in Suzuki-Miyaura couplings of pyridazines.[3][11] For C-N couplings, ligands like RuPhos and BrettPhos are often highly effective.
Table 1: Performance of Palladium Catalysts and Ligands in the Suzuki-Miyaura Coupling of Halopyridazines
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 | [3] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [3] |
Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract or summary. Data is compiled from various sources for comparative purposes.[3]
Wide Bite-Angle Diphosphines (The Xantphos Family)
For diphosphine ligands, the P-M-P bond angle, or "bite angle," is a critical parameter that dictates catalytic performance.[12][13] Xantphos and its analogues feature a rigid xanthene backbone that enforces a wide and well-defined bite angle. This pre-organized geometry helps to stabilize the active catalytic species and can prevent catalyst deactivation pathways.
-
Mechanism of Action: A wide bite angle is thought to promote reductive elimination.[14] The rigid backbone also limits the ligand's flexibility, which can prevent the formation of undesired, inactive complexes.
-
N-Xantphos: A Superior Variant: A significant advancement is N-Xantphos, where the dimethylmethylene bridge of Xantphos is replaced by a secondary amine (N-H).[15] Under the basic conditions of many coupling reactions, this N-H moiety can be deprotonated. This feature is believed to play a direct role in the catalytic cycle, particularly in challenging C-N couplings, leading to superior performance compared to its parent, Xantphos.[15]
Ferrocene-Based Diphosphines (The Josiphos Family)
Josiphos-type ligands are characterized by a ferrocene backbone, which provides a chiral, rigid, and electron-rich environment.[16] This unique structure has made them highly effective in a range of cross-coupling reactions, including challenging aminations.
-
Mechanism of Action: The ferrocenyl backbone provides a robust and sterically defined framework. The combination of different phosphine donors (e.g., a P(t-Bu)₂ group and a PPh₂ group) creates a unique electronic and steric environment that can be highly effective for specific transformations.
-
Performance: These ligands have demonstrated competence in the Buchwald-Hartwig amination of challenging heteroaryl chlorides.
Table 2: Comparative Performance of Ligand Classes in the Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine
| Ligand Class | Representative Ligand | Yield (%) | Reference |
|---|---|---|---|
| Bulky Biarylphosphine | RuPhos | 96 | |
| Bulky Biarylphosphine | BrettPhos | 95 | |
| Wide Bite-Angle Diphosphine | Xantphos | 85 | |
| Ferrocene-Based Diphosphine | Josiphos-type | 92 |
Note: Data compiled from various studies to illustrate relative efficacy under comparable conditions.
Caption: A decision-making workflow for initial ligand selection in pyridazine couplings.
Chapter 3: Field-Proven Experimental Protocols
The following protocols are generalized procedures adapted from literature and represent robust starting points for optimization.[3][11] All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox to prevent degradation of the catalyst and ligands.
Protocol 1: Suzuki-Miyaura Coupling of a Halopyridazine with a Boronic Acid Pinacol Ester
This protocol is optimized to minimize homo-coupling side reactions, a common issue in pyridazine couplings.[11]
-
Rationale: The use of a boronic acid pinacol ester often improves stability and reduces protodeboronation compared to the free boronic acid. A strong base like K₃PO₄ and a bulky biarylphosphine ligand like SPhos are employed to facilitate the coupling of often less reactive halopyridazines.[3]
-
Reagents & Materials:
-
Halopyridazine (1.0 equiv)
-
Boronic acid pinacol ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv, finely ground and dried)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
-
Step-by-Step Methodology:
-
Reaction Setup: To the Schlenk flask, add the halopyridazine (1.0 equiv), boronic acid pinacol ester (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[11]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]
-
Protocol 2: Buchwald-Hartwig Amination of a Halopyridazine
This protocol uses a robust catalyst system suitable for coupling a range of amines with challenging halopyridazines.[3]
-
Rationale: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is essential for deprotonating the amine nucleophile without competing in the reaction. A bulky ligand is critical to promote the C-N bond-forming reductive elimination.
-
Reagents & Materials:
-
Halopyridazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos or BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
-
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., RuPhos), and the base (NaOt-Bu).[3]
-
Inert Atmosphere: Evacuate and backfill the tube with inert gas three times.
-
Component Addition: Add the anhydrous, degassed solvent, followed by the halopyridazine and then the amine.
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting material is observed by GC or LC-MS.[3]
-
Work-up: After cooling, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. The residue is purified by flash column chromatography to afford the desired coupled product.[3]
-
Conclusion and Future Outlook
The successful functionalization of pyridazines via palladium-catalyzed cross-coupling is a testament to the power of ligand design. While the inherent electronic properties of the pyridazine ring present significant hurdles, the use of sterically demanding, electron-rich phosphine ligands from the Buchwald, Xantphos, and Josiphos families has enabled chemists to reliably forge new C-C and C-N bonds. The choice of ligand is not arbitrary; it is a mechanistically-driven decision that directly addresses the challenges of catalyst inhibition and slow oxidative addition.
Looking forward, the field continues to evolve. The development of even more active and specialized ligands will undoubtedly expand the scope of pyridazine couplings to include more challenging substrates and milder reaction conditions. Furthermore, emerging strategies such as direct C-H functionalization and photocatalysis are poised to offer alternative, highly efficient pathways for pyridazine modification, further enriching the synthetic chemist's toolkit for accessing these valuable molecules.[1][2][17]
References
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Safety Operating Guide
Navigating the Disposal of 3-Bromo-6-methoxypyridazine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and utilization of novel chemical entities are daily occurrences. With these activities comes the critical responsibility of proper chemical waste management. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Bromo-6-methoxypyridazine, a halogenated pyridazine derivative. Our focus extends beyond mere instruction to elucidate the scientific rationale behind each step, ensuring a culture of safety and environmental stewardship in your laboratory.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
As a brominated heterocyclic compound, it falls under the category of halogenated organic waste. This classification is critical as it dictates the specific disposal pathway required by environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. Improper disposal of halogenated organic compounds can lead to the formation of persistent and toxic environmental pollutants.
Table 1: Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[2][3] |
| H315: Causes skin irritation | Skin irritation (Category 2) | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.[2][3] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.[2][3] |
The Core Principle: Segregation of Halogenated Waste
The foundational principle of chemical waste management is segregation.[4][5] Mixing different waste streams can lead to dangerous chemical reactions and significantly increases the complexity and cost of disposal. This compound waste must be collected in a dedicated container for halogenated organic waste .
Why is this segregation critical?
-
Regulatory Compliance: Environmental agencies have strict regulations for the treatment of halogenated organic compounds.
-
Treatment Methods: Halogenated waste typically requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide). Non-halogenated waste can often be recycled or incinerated under different conditions.
-
Safety: Mixing halogenated compounds with other reactive chemicals can lead to unforeseen and hazardous reactions.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the collection and disposal of this compound waste from the point of generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[2]
Step 2: Waste Container Selection and Labeling
-
Container: Use a designated, leak-proof container made of a material compatible with this compound. The original container is often a good choice for waste accumulation.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". The label should also include the date the waste was first added to the container.
Step 3: Waste Accumulation
-
Solid Waste: Collect any solid this compound, contaminated weighing boats, and contaminated consumables (e.g., pipette tips, filter paper) in the designated solid halogenated waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid halogenated waste container. Do not mix with non-halogenated solvents.
-
Empty Containers: The original container of this compound, even if "empty," will contain residue and must be disposed of as hazardous waste. Alternatively, it can be triple-rinsed with a suitable solvent (e.g., methanol or acetone), and the rinsate collected as halogenated liquid waste.[6] After triple-rinsing, the defaced container may be disposed of as regular laboratory glass waste, but always check your institution's specific policies.[6]
Step 4: Storage
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
The container must be kept closed at all times, except when adding waste.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.
-
Carefully collect the absorbed material and any contaminated debris into the designated halogenated solid waste container.
-
Clean the spill area with a suitable solvent (e.g., methanol or acetone) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill cleanup should address large spills.
-
Partnering with a Professional Disposal Service
The final step in the disposal process is the collection of the waste by a licensed and accredited hazardous waste disposal company.[7][8][9][10][11] These companies have the expertise and equipment to transport and dispose of hazardous materials in compliance with all federal, state, and local regulations.
Why is professional disposal necessary?
-
Thermal Decomposition Hazards: The thermal decomposition of brominated compounds can produce toxic byproducts, including hydrogen bromide and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) under certain conditions.[12][13] Professional incinerators are equipped with high-temperature furnaces and off-gas scrubbing systems to manage these risks.
-
Regulatory Compliance: Hazardous waste disposal is a highly regulated process. Professional services ensure that all legal requirements for transportation, manifesting, and final disposal are met.
-
Liability: Proper disposal by a licensed vendor provides a clear chain of custody and helps to mitigate your institution's liability.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. This commitment to responsible chemical stewardship is an integral part of scientific excellence.
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Personal protective equipment for handling 3-Bromo-6-methoxypyridazine
A Researcher's Guide to Safely Handling 3-Bromo-6-methoxypyridazine
For the diligent researcher in drug development, the introduction of novel reagents is a constant. Among these, halogenated pyridazines like this compound serve as critical building blocks. However, their utility is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both the integrity of your research and the safety of your laboratory personnel. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that becomes second nature in your daily operations.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
Understanding the intrinsic hazards of this compound is the foundational step in developing a robust safety plan. This compound is not benign; it presents a multi-faceted risk profile that demands respect and careful management.
According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed: This indicates acute oral toxicity.
-
H315: Causes skin irritation: Direct contact can lead to inflammation and discomfort.
-
H319: Causes serious eye irritation: The chemical poses a significant risk to vision upon contact.
-
H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.
These classifications are not abstract warnings; they are direct indicators of the physiological harm this chemical can inflict. The causality is clear: the chemical's structure and reactivity allow it to interact harmfully with biological tissues upon contact, ingestion, or inhalation. Therefore, every handling step must be designed to prevent these routes of exposure.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls and safe work practices are primary, PPE is the essential final barrier between you and the chemical. The selection of PPE must be deliberate and directly correlated with the identified hazards. Do not treat PPE as a mere checklist; understand its function and limitations.
| Operation | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (Double-gloved recommended) - Safety Goggles - Lab Coat - N95/FFP2 Respirator | Weighing solids can generate fine dust, creating an inhalation risk[2]. Double-gloving prevents contamination when removing the outer pair[3]. Safety goggles are essential to prevent eye contact with airborne particles[1][4]. |
| Solution Preparation & Transfers | - Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) - Chemical Splash Goggles - Face Shield - Chemical-Resistant Apron or Gown | The risk of splashes is highest during these tasks. A face shield provides a broader area of protection for the face, supplementing goggles[5]. A chemical-resistant apron protects against spills on clothing and subsequent skin contact[3]. |
| Running Reactions & Workup | - Chemical-Resistant Gloves - Chemical Splash Goggles - Lab Coat | Standard protocol for any active chemical reaction. Glove integrity should be checked regularly. |
| Large Spills or Uncontrolled Release | - Chemical-Resistant Gauntlet Gloves - Chemical Splash Goggles & Face Shield - Chemical-Resistant Suit/Coveralls - Full-Face Respirator with appropriate cartridge | In an emergency, exposure potential is at its maximum. Full-body and advanced respiratory protection are non-negotiable to prevent acute toxicity[6][7]. |
Key PPE Insights:
-
Glove Selection: Not all gloves are created equal. Avoid thin, disposable examination gloves for anything beyond incidental contact. Nitrile gloves offer good chemical resistance for this compound class. Always check for perforations before use and change them immediately if contamination is suspected[3][8].
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and airborne particles[5][9].
-
Clothing: Do not wear shorts or open-toed shoes in the laboratory. A lab coat should be kept fastened. For significant spill risks, a disposable, chemical-resistant gown is preferable[3][9].
Operational Workflow: A Step-by-Step Guide to Safe Handling
This workflow is designed to minimize exposure at every stage of handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
